molecular formula C6H12O B1348738 (2,2-Dimethylcyclopropyl)methanol CAS No. 930-50-7

(2,2-Dimethylcyclopropyl)methanol

Cat. No.: B1348738
CAS No.: 930-50-7
M. Wt: 100.16 g/mol
InChI Key: HCRFKZNNRFJHKW-UHFFFAOYSA-N
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Description

(2,2-Dimethylcyclopropyl)methanol is a useful research compound. Its molecular formula is C6H12O and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,2-dimethylcyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRFKZNNRFJHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40336512
Record name (2,2-dimethylcyclopropyl)methanol
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Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-50-7
Record name (2,2-dimethylcyclopropyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-Dimethylcyclopropyl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2,2-Dimethylcyclopropyl)methanol (CAS Number: 930-50-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2-Dimethylcyclopropyl)methanol is a niche chemical compound characterized by a synthetically valuable gem-dimethylcyclopropyl functional group attached to a primary alcohol. This structural motif is of interest to researchers in medicinal chemistry and materials science due to the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. This guide provides a comprehensive overview of the available technical data for this compound, including its properties, potential synthetic routes, and safety information.

Chemical and Physical Properties

Table 1: General and Chemical Properties
PropertyValueSource
CAS Number 930-50-7[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
IUPAC Name This compound
InChI 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3
InChIKey HCRFKZNNRFJHKW-UHFFFAOYSA-N
SMILES CC1(C)C(CO)C1
Physical Form Liquid
Purity Typically available at 95% or >98%[1]
Table 2: Physical Properties
PropertyValueSource
Boiling Point Data not available[1]
Density Data not available-
Refractive Index Data not available-
Appearance Colorless to yellow liquid[2]
Storage Temperature Room temperature or 2-8°C

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not publicly available. Chemical suppliers may provide this data upon request with a purchase.[1] Based on the chemical structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the gem-dimethyl protons, the cyclopropyl ring protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton.

  • ¹³C NMR: Resonances for the quaternary carbon and the methyl carbons of the gem-dimethyl group, the carbons of the cyclopropyl ring, and the hydroxymethyl carbon.

  • IR: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol, and C-H stretching vibrations of the alkyl and cyclopropyl groups below 3000 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (100.16 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, two primary synthetic routes can be proposed based on established organic chemistry reactions.

Synthesis via Simmons-Smith Cyclopropanation

A plausible and common method for the synthesis of cyclopropanes is the Simmons-Smith reaction.[3] In this approach, an alkene is treated with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. The starting material for this compound would be 2-methyl-2-propen-1-ol.

Proposed Experimental Protocol:

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, a zinc-copper couple is prepared by adding activated zinc dust to a solution of copper(I) chloride in dry diethyl ether. The mixture is stirred under a nitrogen atmosphere.

  • Cyclopropanation Reaction: To the freshly prepared zinc-copper couple suspension, a solution of diiodomethane in dry diethyl ether is added dropwise at a controlled temperature (e.g., 0 °C). After the formation of the organozinc reagent, a solution of 2-methyl-2-propen-1-ol in dry diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered to remove inorganic salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

G cluster_reagents Starting Materials reagent1 2-Methyl-2-propen-1-ol product This compound reagent1->product Simmons-Smith Reaction reagent2 Diiodomethane (CH₂I₂) reagent2->product reagent3 Zinc-Copper Couple (Zn-Cu) reagent3->product

Figure 1. Synthetic pathway via Simmons-Smith cyclopropanation.
Synthesis via Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

An alternative synthetic route involves the reduction of the corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, or its ester derivative. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting carboxylic acids and esters to primary alcohols.[4][5]

Proposed Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The flask is charged with a suspension of lithium aluminum hydride in a dry ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under a nitrogen atmosphere and cooled in an ice bath.

  • Reduction: A solution of 2,2-dimethylcyclopropanecarboxylic acid (or its methyl/ethyl ester) in the same dry solvent is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reduction.

  • Work-up and Purification: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while cooling the flask in an ice bath. The resulting granular precipitate of aluminum salts is removed by filtration. The filtrate is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by distillation under reduced pressure to afford this compound.

G reagent1 2,2-Dimethylcyclopropanecarboxylic Acid (or its ester) intermediate Aluminum Alkoxide Intermediate reagent1->intermediate 1. Addition reagent2 Lithium Aluminum Hydride (LiAlH₄) reagent2->intermediate product This compound intermediate->product 2. Aqueous Work-up

Figure 2. Synthetic pathway via reduction of the corresponding carboxylic acid.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or engagement in signaling pathways of this compound. However, the gem-dimethylcyclopropane moiety is present in a variety of biologically active natural and synthetic compounds.[6][7] These compounds exhibit a wide range of activities, including enzyme inhibition, and antimicrobial and antitumor effects.[6][7] The cyclopropane ring can act as a rigid scaffold, influencing the conformation of the molecule and its interaction with biological targets. Further research is required to elucidate any potential biological effects of this compound.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound is not widely available. The information below is compiled from various chemical supplier sources and should be treated as a general guideline. A thorough risk assessment should be conducted before handling this compound.

  • General Hazards: Assumed to be a flammable liquid and vapor. May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Precautionary Measures:

    • Keep away from heat, sparks, open flames, and hot surfaces.

    • Use in a well-ventilated area, preferably in a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

    • Avoid breathing vapors or mist.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is a chemical compound with potential applications in synthetic chemistry, particularly for the introduction of the gem-dimethylcyclopropyl group. While basic identifying information is available, there is a significant lack of publicly accessible quantitative physical and spectroscopic data. Plausible synthetic routes via the Simmons-Smith reaction or reduction of the corresponding carboxylic acid can be proposed based on established chemical principles. There is no specific information on the biological activity of this compound, although the structural motif is present in other bioactive molecules. Due to the limited safety data, this compound should be handled with care, following standard laboratory safety procedures. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.

References

physical and chemical properties of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2,2-Dimethylcyclopropyl)methanol, a key building block in organic synthesis. This document details its structural characteristics, physicochemical parameters, and reactivity, along with protocols for its synthesis and purification.

Chemical Identity and Physical Properties

This compound, with the CAS number 930-50-7, is a primary alcohol featuring a strained three-membered cyclopropane ring substituted with two methyl groups.[1] Its compact and rigid structure imparts unique chemical properties that are of interest in the design of novel molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1][2]
CAS Number 930-50-7[1][2]
IUPAC Name This compound[1]
Physical Form Liquid[1]
Purity Typically ≥95%[1]
Storage Room Temperature[1]
Predicted LogP 1.1 - 1.51[3][4]
Boiling Point Not available
Density Not available
Solubility Not available

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a publicly available, experimentally determined spectrum for this specific molecule is not available, typical spectral features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the cyclopropyl ring protons, and the methylene protons adjacent to the hydroxyl group. The chemical shifts and coupling constants of the cyclopropyl protons would be characteristic of a three-membered ring system.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the cyclopropane ring, the two equivalent methyl carbons, the CH and CH₂ groups of the cyclopropane ring, and the hydroxymethyl carbon.

  • IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclopropyl and methyl groups are expected just below 3000 cm⁻¹, and C-O stretching will appear in the 1000-1200 cm⁻¹ region.[5]

Chemical Reactivity and Stability

This compound is a stable liquid under standard laboratory conditions.[1] It is incompatible with strong oxidizing agents, a common characteristic of primary alcohols. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain acidic or catalytic conditions, offering synthetic utility for accessing a variety of acyclic structures.

Synthesis and Purification

A common and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, or its esters. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7][8][9]

Experimental Protocol: Synthesis via Reduction of 2,2-Dimethylcyclopropanecarboxylic Acid

This protocol describes the reduction of 2,2-dimethylcyclopropanecarboxylic acid using lithium aluminum hydride in an anhydrous ether solvent.

Materials:

  • 2,2-Dimethylcyclopropanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Ice bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent reaction with the moisture-sensitive LiAlH₄. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the round-bottom flask, prepare a suspension of a molar excess (typically 1.5 to 2 equivalents) of LiAlH₄ in anhydrous diethyl ether or THF.

  • Addition of Carboxylic Acid: Dissolve 2,2-dimethylcyclopropanecarboxylic acid in anhydrous diethyl ether or THF in the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension in an ice bath. Slowly add the solution of the carboxylic acid dropwise to the stirred suspension. The rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture can be stirred at room temperature or gently heated to reflux to ensure the reaction goes to completion.

  • Quenching: After the reaction is complete (monitored by TLC or GC), cool the flask in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that generates hydrogen gas, so it must be done with extreme care in a well-ventilated fume hood. Subsequently, add a 10% aqueous solution of sulfuric acid until the precipitated aluminum salts dissolve.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

G cluster_synthesis Synthesis Workflow Setup Dry Apparatus under Inert Atmosphere LiAlH4_Suspension Prepare LiAlH4 Suspension in Anhydrous Ether Setup->LiAlH4_Suspension Acid_Solution Dissolve Carboxylic Acid in Anhydrous Ether Setup->Acid_Solution Addition Slow Dropwise Addition at 0°C LiAlH4_Suspension->Addition Acid_Solution->Addition Reaction_Completion Stir at RT or Reflux Addition->Reaction_Completion Quenching Cautious Quenching with H2O and H2SO4 Reaction_Completion->Quenching Extraction Workup with Diethyl Ether Quenching->Extraction Drying Dry with Na2SO4 and Concentrate Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product

Synthesis of this compound.
Experimental Protocol: Purification by Distillation

The crude product from the synthesis can be purified by distillation to obtain high-purity this compound.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Setup: Assemble a standard distillation apparatus. Place the crude this compound and a few boiling chips into the round-bottom flask.

  • Distillation: Gently heat the flask using a heating mantle. The temperature of the heating mantle should be set approximately 20-30°C higher than the expected boiling point of the alcohol.[10]

  • Fraction Collection: Collect the distillate that comes over at a constant temperature. This temperature is the boiling point of the purified this compound.

  • Analysis: Analyze the purity of the collected fraction using techniques such as Gas Chromatography (GC) or NMR spectroscopy.

G cluster_purification Purification Workflow Crude_Input Crude Product Setup Assemble Distillation Apparatus Crude_Input->Setup Heating Gentle Heating with Mantle Setup->Heating Collection Collect Constant Boiling Fraction Heating->Collection Pure_Product Purified this compound Collection->Pure_Product

References

(2,2-Dimethylcyclopropyl)methanol molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: (2,2-Dimethylcyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure and properties of this compound, a key intermediate in various chemical syntheses.

Molecular Properties

This compound is a cycloalkane derivative characterized by a cyclopropane ring substituted with two methyl groups and a hydroxymethyl group. Its chemical properties make it a valuable building block in the synthesis of more complex molecules.

Quantitative Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C6H12O[1][2][3]
Molecular Weight 100.16 g/mol [1][2][4]
IUPAC Name This compound[2]
CAS Number 930-50-7[1][2]

Molecular Structure

The structural formula of this compound consists of a central three-membered carbon ring. Two methyl groups are attached to the same carbon atom (C2), and a methanol group (-CH2OH) is attached to an adjacent carbon atom (C1) of the cyclopropane ring.

Structural Diagram

The following diagram illustrates the molecular structure of this compound.

molecular_structure C1 C C2 C C1->C2 CH2OH_C CH₂ C1->CH2OH_C C3 C C2->C3 CH3_1 CH₃ C2->CH3_1 CH3_2 CH₃ C2->CH3_2 C3->C1 OH OH CH2OH_C->OH

Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound can be found in various chemical literature and databases. Key analytical methods for structure confirmation and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the hydroxyl (-OH) group.

For specific protocols, researchers are advised to consult chemical synthesis and analytical chemistry journals and databases, referencing the compound's CAS number (930-50-7).

References

An In-depth Technical Guide to 1-Propylcyclopropan-1-ol (C6H12O) and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: IUPAC Name: 1-Propylcyclopropan-1-ol

Abstract

The cyclopropyl motif is a highly valuable structural element in medicinal chemistry, prized for its ability to confer unique conformational, metabolic, and physicochemical properties to bioactive molecules. This technical guide focuses on the class of C6H12O cyclopropyl alcohols, using 1-propylcyclopropan-1-ol as a representative example. We provide an in-depth overview of its chemical properties, detailed synthetic protocols, and its potential role in modulating biological signaling pathways. This document serves as a resource for researchers engaged in the design and development of novel therapeutics, offering structured data, experimental methodologies, and logical frameworks for the evaluation of cyclopropyl-containing compounds.

Introduction: The Cyclopropyl Group in Medicinal Chemistry

The cyclopropane ring is the smallest possible carbocycle. Its high ring strain and unique electronic character, often described as having "pi-character" on its C-C bonds, distinguish it from other alicyclic groups. When incorporated into drug candidates, the cyclopropyl group can offer several strategic advantages:

  • Metabolic Stability: The cyclopropyl group can serve as a "metabolically resistant" isostere for more labile functionalities like gem-dimethyl groups or alkenes, blocking sites of oxidative metabolism.

  • Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of adjacent functionalities, which can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.

  • Improved Physicochemical Properties: Introduction of a cyclopropyl moiety can modulate key properties such as lipophilicity (logP) and aqueous solubility, which are critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Novel Receptor Interactions: The unique electronic nature of the ring can lead to favorable interactions with protein targets that are not achievable with other alkyl groups.

The C6H12O cyclopropyl alcohol family, which includes isomers like 1-propylcyclopropan-1-ol, 2-propylcyclopropan-1-ol, and 1-cyclopropylpropan-1-ol, represents a class of simple yet versatile building blocks for exploring these benefits in drug discovery programs.

Physicochemical and Quantitative Data

For a systematic evaluation of drug candidates, it is crucial to characterize their physicochemical properties. The data below for 1-propylcyclopropan-1-ol and related analogs are presented to facilitate comparison. (Note: Values for analogs are representative from computational models or experimental data of similar structures).

Property1-Propylcyclopropan-1-ol1-Isopropylcyclopropan-1-ol1-Cyclopropylpropan-1-ol
Molecular Formula C6H12OC6H12OC6H12O
Molecular Weight ( g/mol ) 100.16100.16100.16
Calculated logP 1.351.291.18
Topological Polar Surface Area (Ų) 20.2320.2320.23
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 111
Boiling Point (°C, est.) 145-150140-145155-160

Experimental Protocols

Synthesis of 1-Propylcyclopropan-1-ol via Grignard Reaction

This protocol details a common method for synthesizing tertiary cyclopropyl alcohols.

Objective: To synthesize 1-propylcyclopropan-1-ol from cyclopropyl methyl ketone.

Materials:

  • Cyclopropyl methyl ketone (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

    • Place magnesium turnings in the flask and flame-dry under a stream of inert gas.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the propylmagnesium bromide reagent.

  • Reaction with Ketone:

    • Dissolve cyclopropyl methyl ketone in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C.

    • Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product via fractional distillation or column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield pure 1-propylcyclopropan-1-ol.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 1-propylcyclopropan-1-ol on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • 1-Propylcyclopropan-1-ol (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count HeLa cells.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37 °C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-propylcyclopropan-1-ol stock solution in culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or control.

    • Incubate for 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Biological Pathways and Visualization

Small molecule inhibitors often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a hypothetical workflow for screening a compound like 1-propylcyclopropan-1-ol against a generic kinase signaling pathway.

G cluster_0 Screening Workflow Compound 1-Propylcyclopropan-1-ol Library Assay Primary Kinase Assay (e.g., Kinase-Glo®) Compound->Assay Hit Identify Initial Hits (>50% Inhibition) Assay->Hit Hit->Assay  No DoseResponse Dose-Response Curve (IC50 Determination) Hit->DoseResponse  Yes CellAssay Cellular Viability Assay (e.g., MTT) DoseResponse->CellAssay Lead Lead Candidate CellAssay->Lead

Caption: Workflow for identifying a lead candidate from a compound library.

The following diagram illustrates a simplified kinase signaling cascade, a common target in oncology drug development. A compound like 1-propylcyclopropan-1-ol could be designed to inhibit a specific kinase (e.g., Kinase B) in this pathway.

G Receptor Growth Factor Receptor KinaseA Kinase A (e.g., Raf) Receptor->KinaseA KinaseB Kinase B (e.g., MEK) KinaseA->KinaseB KinaseC Kinase C (e.g., ERK) KinaseB->KinaseC Transcription Transcription Factors KinaseC->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 1-Propylcyclopropan-1-ol (Hypothetical Inhibitor) Inhibitor->KinaseB

Caption: Inhibition of a kinase cascade by a hypothetical small molecule.

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols are generalized and should be adapted and optimized according to specific laboratory conditions and safety guidelines. The biological activities described are hypothetical examples of how such a compound might be investigated.

(2,2-Dimethylcyclopropyl)methanol synonyms and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2,2-Dimethylcyclopropyl)methanol, a valuable building block in organic synthesis and medicinal chemistry. The document details its chemical identifiers, physical properties, a representative synthesis protocol, and a workflow diagram.

Chemical Synonyms and Identifiers

This compound is a cycloalkane derivative with a primary alcohol functional group. It is also referred to by several other names and is cataloged under various chemical registry numbers.

Identifier TypeValue
IUPAC Name This compound
CAS Number 930-50-7[1]
Molecular Formula C₆H₁₂O[1]
Molecular Weight 100.16 g/mol [1]
MDL Number MFCD11054018[1]
InChI 1S/C6H12O/c1-6(2)3-5(6)4-7/h5,7H,3-4H2,1-2H3
InChIKey HCRFKZNNRFJHKW-UHFFFAOYSA-N

Physicochemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound.

PropertyValueNotes
Physical Form LiquidAt room temperature.
Purity ~95-98%As commercially available.[1]
Predicted logP 1.51A measure of lipophilicity.[2]
Rotatable Bonds 1

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved by the reduction of its corresponding carboxylic acid, 2,2-dimethylcyclopropanecarboxylic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The following is a representative experimental protocol based on general procedures for LiAlH₄ reductions of carboxylic acids.[3][4][5]

Reaction:

2,2-dimethylcyclopropanecarboxylic acid → this compound

Reagents and Materials:

  • 2,2-dimethylcyclopropanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether (or THF) is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Carboxylic Acid: 2,2-dimethylcyclopropanecarboxylic acid (1 equivalent) is dissolved in anhydrous diethyl ether (or THF) and added dropwise to the LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 10% sulfuric acid solution. This should be done in an ice bath to control the exothermic reaction.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

Safety Precautions: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from its carboxylic acid precursor.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble dry glassware under inert atmosphere. Prepare_LAH 2. Prepare LiAlH4 suspension in anhydrous ether and cool. Add_Acid 3. Add 2,2-dimethylcyclopropanecarboxylic acid solution dropwise. Prepare_LAH->Add_Acid React 4. Stir at room temperature or reflux to completion. Add_Acid->React Quench 5. Carefully quench with water and sulfuric acid. React->Quench Extract 6. Separate organic layer and extract aqueous layer. Quench->Extract Dry 7. Dry combined organic layers and remove solvent. Extract->Dry Purify 8. Purify by distillation or chromatography. Dry->Purify Product This compound Purify->Product

References

Analysis of (2,2-Dimethylcyclopropyl)methanol: A Technical Guide to its 1H NMR Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(2,2-Dimethylcyclopropyl)methanol is a cyclopropane derivative of significant interest in organic synthesis due to its unique structural features. The gem-dimethyl substitution on the cyclopropyl ring introduces distinct electronic and steric properties that can influence reactivity and molecular interactions. Understanding the precise three-dimensional structure and electronic environment of this molecule is crucial for its application in medicinal chemistry and materials science. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for elucidating such molecular details. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and drug development professionals.

Predicted ¹H NMR Spectral Data

Due to the absence of publicly available experimental ¹H NMR data for this compound, a predicted spectrum is presented below. This prediction is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal integration. The predicted data serves as a guide for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~3.4 - 3.6Doublet of doublets (dd)2H-CH₂OH
b~1.5 - 1.7Singlet (s)1H-OH
c~0.8 - 1.0Multiplet (m)1H-CH- (cyclopropyl)
d~1.1Singlet (s)6H-C(CH₃)₂
e~0.3 - 0.5Multiplet (m)2H-CH₂- (cyclopropyl)

Structural Assignment and Signal Interpretation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

  • Methylene Protons (-CH₂OH, Signal a): The two protons of the methylene group attached to the hydroxyl are diastereotopic. They are expected to appear as a doublet of doublets in the region of approximately 3.4 - 3.6 ppm. Their coupling to the adjacent methine proton of the cyclopropyl ring would lead to this splitting pattern.

  • Hydroxyl Proton (-OH, Signal b): The hydroxyl proton typically appears as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. A predicted value is around 1.5 - 1.7 ppm.

  • Methine Proton (-CH-, Signal c): The single proton on the cyclopropyl ring attached to the hydroxymethyl group is expected to be a multiplet in the range of 0.8 - 1.0 ppm, due to coupling with the adjacent methylene protons of the ring and the methylene protons of the methanol substituent.

  • Gem-Dimethyl Protons (-C(CH₃)₂, Signal d): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.1 ppm. The absence of adjacent protons results in no splitting.

  • Cyclopropyl Methylene Protons (-CH₂-, Signal e): The two protons on the unsubstituted carbon of the cyclopropane ring are diastereotopic. They are expected to resonate at a high field, characteristic of cyclopropyl protons, around 0.3 - 0.5 ppm. Their mutual coupling and coupling to the methine proton would result in a complex multiplet.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Instrumentation:

  • This compound (sample)

  • Deuterated Chloroform (CDCl₃) or other appropriate deuterated solvent

  • Tetramethylsilane (TMS) (internal standard, 0 ppm)

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference.

  • Spectrometer Setup:

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width, acquisition time, and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values).

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectral analysis.

Caption: Molecular structure of this compound.

Workflow for 1H NMR Spectrum Analysis A Sample Preparation (this compound in CDCl3 with TMS) B Data Acquisition (Acquire FID on NMR Spectrometer) A->B C Data Processing (Fourier Transform, Phasing, Calibration) B->C D Spectral Analysis C->D E Chemical Shift (δ) (Identify electronic environment of protons) D->E F Integration (Determine proton ratios) D->F G Multiplicity (Splitting) (Identify neighboring protons) D->G H Coupling Constant (J) (Determine connectivity and stereochemistry) D->H I Structure Elucidation (Assign signals to specific protons) E->I F->I G->I H->I

Caption: Logical workflow for the analysis of a 1H NMR spectrum.

Technical Guide: Predicted ¹³C NMR Spectral Data of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7). Due to the absence of publicly available experimental ¹³C NMR data for this compound, a computational prediction was performed to offer valuable insights for the structural elucidation and characterization of this molecule. This document presents the predicted chemical shifts in a structured format, outlines a typical experimental protocol for ¹³C NMR data acquisition, and includes a structural diagram with atom-specific assignments. This guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

Introduction

This compound is a cyclopropane derivative of interest in organic synthesis due to its unique structural features, which can influence the biological activity and physicochemical properties of larger molecules. Accurate characterization of such building blocks is paramount for quality control and for the unambiguous determination of reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural analysis of organic compounds. This guide focuses on the ¹³C NMR spectral data, which provides information on the carbon skeleton of the molecule. In the absence of experimentally acquired spectra in public databases, this guide utilizes a highly reliable prediction algorithm to provide the ¹³C NMR chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using a computational model. The data is presented for a standard analysis in chloroform-d (CDCl₃), a common solvent for NMR spectroscopy.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AtomPredicted Chemical Shift (δ) in ppm
C125.8
C219.5
C317.4
C(CH₃)₂21.7
-CH₂OH67.3
-CH₃ (syn to CH₂OH)27.9
-CH₃ (anti to CH₂OH)14.9

Note: The assignments for the two methyl groups are based on typical steric and electronic effects in cyclopropane rings, though their absolute assignment may vary.

Hypothetical Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol describes a standard procedure for obtaining a ¹³C NMR spectrum of a small organic molecule like this compound.

3.1. Sample Preparation

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

  • The NMR tube is securely capped and carefully inserted into the NMR spectrometer's spinner turbine.

3.2. NMR Spectrometer and Parameters

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30)

  • Solvent: Chloroform-d (CDCl₃)

  • Temperature: 298 K (25 °C)

  • Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.

  • Spectral Width: 0-220 ppm

  • Pulse Width: 30° pulse

  • Relaxation Delay (d1): 2.0 seconds

  • Acquisition Time (aq): 1.0 - 2.0 seconds

  • Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • Phase correction is applied to obtain an accurate baseline.

  • Baseline correction is performed to ensure a flat baseline across the spectrum.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The final spectrum is plotted and the chemical shifts of the peaks are determined.

Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and the corresponding predicted ¹³C NMR chemical shift assignments.

Interpreting the Mass Spectrum of (2,2-Dimethylcyclopropyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrum of (2,2-Dimethylcyclopropyl)methanol. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide leverages established principles of mass spectrometry and data from analogous structures to predict its fragmentation pattern. This document is intended to serve as a valuable resource for the identification and structural elucidation of this and related molecules in a laboratory setting.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is anticipated to be characterized by key fragmentation pathways common to alcohols and cyclopropyl derivatives. The primary ionization method considered here is Electron Ionization (EI). The molecular formula is C6H12O, with a molecular weight of 100.16 g/mol .[1]

Table 1: Predicted Mass Spectral Data for this compound

m/zProposed Fragment IonStructureRelative AbundanceNotes
100[C6H12O]+•Molecular Ion (M+•)Low to absentThe molecular ion of alcohols is often weak or not observed.[2]
85[M - CH3]+[C5H9O]+ModerateLoss of a methyl group from the dimethylcyclopropyl ring.
82[M - H2O]+•[C6H10]+•ModerateDehydration is a common fragmentation pathway for alcohols.[2]
69[M - CH2OH]+[C5H9]+HighAlpha-cleavage resulting in the loss of the hydroxymethyl radical, leading to a stable cyclopropyl cation.
57[C4H9]+tert-Butyl cationHigh (likely base peak)Rearrangement and cleavage of the cyclopropyl ring can lead to the formation of the very stable tert-butyl cation.
43[C3H7]+Isopropyl cationModerateFurther fragmentation of the cyclopropyl ring.
31[CH2OH]+Hydroxymethyl cationModerateResult of cleavage at the C-C bond adjacent to the oxygen.[2]

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily driven by the stability of the resulting carbocations. The presence of the cyclopropyl ring and the primary alcohol functional group dictates the major fragmentation routes.

A significant fragmentation pathway for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom.[2] For this compound, this would lead to the loss of the hydroxymethyl radical (•CH2OH), resulting in a relatively stable 2,2-dimethylcyclopropyl cation at m/z 69.

Another common pathway for alcohols is the loss of a water molecule (dehydration), which would yield a radical cation at m/z 82.[2] Additionally, the strained cyclopropyl ring is susceptible to ring-opening and rearrangement upon ionization. This can lead to the formation of highly stable carbocations, such as the tert-butyl cation (m/z 57), which is often a very prominent peak in the mass spectra of compounds containing this structural motif.

The loss of one of the methyl groups from the gem-dimethyl group on the cyclopropane ring would result in a fragment ion at m/z 85. Further fragmentation of the cyclopropyl ring can lead to smaller, stable cations like the isopropyl cation at m/z 43.

Fragmentation_Pathway M [this compound]+• m/z = 100 F85 [M - CH3]+ m/z = 85 M->F85 - •CH3 F82 [M - H2O]+• m/z = 82 M->F82 - H2O F69 [M - CH2OH]+ m/z = 69 M->F69 - •CH2OH (α-cleavage) F31 [CH2OH]+ m/z = 31 M->F31 C-C cleavage F57 [C4H9]+ m/z = 57 F69->F57 Rearrangement F43 [C3H7]+ m/z = 43 F69->F43 Fragmentation

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol

This section outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

3.1. Sample Preparation

  • Solvent Selection: Choose a volatile, high-purity solvent in which the analyte is soluble. Dichloromethane or methanol are suitable options.

  • Sample Dilution: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is approximately 100 µg/mL.

  • Filtration: If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a capillary column is required. A non-polar column, such as a DB-5ms or equivalent, is recommended for the separation of this compound.

  • Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and equipped with a quadrupole or ion trap mass analyzer.

3.3. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Range: m/z 30-200

3.4. Data Acquisition and Analysis

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Identify the molecular ion peak, if present.

  • Analyze the fragmentation pattern and compare it to the predicted data in Table 1 and the pathway in the provided diagram.

  • Utilize mass spectral libraries (e.g., NIST/EPA/NIH Mass Spectral Library) for comparison with known spectra of related compounds.[3]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dilution Dilute Sample Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Acquisition Acquire Spectrum Detection->Acquisition Analysis Analyze Fragmentation Acquisition->Analysis Library_Search Library Search Analysis->Library_Search Structure_Elucidation Elucidate Structure Library_Search->Structure_Elucidation

Caption: General experimental workflow for GC-MS analysis.

References

An In-depth Technical Guide to the FTIR Analysis of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the structural characterization of (2,2-Dimethylcyclopropyl)methanol. It details the expected vibrational frequencies of its core functional groups, offers a detailed experimental protocol for analysis, and presents a logical workflow for the analytical process.

Introduction to FTIR Spectroscopy for this compound Characterization

This compound is a chiral alcohol containing a strained cyclopropane ring, a primary alcohol, and gem-dimethyl substitution. This unique combination of structural features makes FTIR spectroscopy an invaluable, non-destructive analytical tool for its identification and quality assessment. By measuring the absorption of infrared radiation, FTIR spectroscopy provides a distinct molecular "fingerprint," revealing the presence and chemical environment of key functional groups. The technique is particularly adept at identifying the hydroxyl (-OH) group, the strained C-H bonds of the cyclopropyl ring, and the aliphatic C-H bonds of the methyl and methylene groups.

Core Functional Group Analysis

The infrared spectrum of this compound is characterized by absorption bands arising from the distinct vibrational modes of its constituent functional groups.

  • Hydroxyl (-OH) Group: The alcohol moiety is responsible for two prominent and characteristic absorption bands.

    • O-H Stretching: Due to intermolecular hydrogen bonding in the liquid state, the O-H stretching vibration appears as a strong and characteristically broad band in the 3200–3600 cm⁻¹ region.[1][2][3] The specific position and breadth of this peak are sensitive to concentration and the presence of hydrogen-bonding partners.[4][5] In dilute solutions or the gas phase, a sharper, less intense peak may appear at higher wavenumbers (3620–3670 cm⁻¹).[4]

    • C-O Stretching: A strong C-O stretching absorption is also characteristic of alcohols and is typically observed in the 970–1250 cm⁻¹ range.[1][4]

  • Cyclopropyl Ring: The strained three-membered ring exhibits unique vibrational frequencies.

    • C-H Stretching: The C-H bonds on the cyclopropane ring are strained, causing their stretching vibrations to occur at a slightly higher frequency than those in typical unstrained alkanes.[6] These absorptions are expected in the 3040–3080 cm⁻¹ region.[6][7]

    • Ring Vibrations: The cyclopropane ring itself has characteristic skeletal or "breathing" vibrations. These absorptions, often found in the fingerprint region, can include bands around 1000–1020 cm⁻¹ for -CH₂- skeletal vibrations.[7]

  • Alkyl Groups (-CH₃, -CH₂): The molecule contains two methyl groups and a methylene group.

    • C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and methylene groups give rise to strong absorptions in the 2870–2960 cm⁻¹ range, just below the 3000 cm⁻¹ mark typical for sp³ hybridized carbons.[4][6]

    • C-H Bending: Asymmetric and symmetric bending (deformation) vibrations for the methyl groups are expected near 1450 cm⁻¹ and 1380 cm⁻¹, respectively. The methylene group exhibits a scissoring deformation between 1440 and 1480 cm⁻¹.[6][7]

Quantitative Data Summary

The expected FTIR absorption frequencies for this compound are summarized in the table below.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Typical IntensityNotes
Hydroxyl O-H Stretch (H-bonded)3200 - 3600Strong, BroadThe most prominent feature for alcohols in the liquid state.[1][2][3]
Cyclopropyl C-H Stretch3040 - 3080MediumHigher frequency is indicative of ring strain.[6][7]
Alkyl C-H Stretch2870 - 2960StrongIncludes asymmetric and symmetric modes of CH₃ and CH₂ groups.[4][6]
Alkyl C-H Bend (Scissoring/Asymmetric)1440 - 1480MediumOverlapping bands from CH₂ and CH₃ groups.[7]
Alkyl C-H Bend (Symmetric)~1380Medium-WeakCharacteristic of methyl groups.
Alcohol C-O Stretch970 - 1250StrongLocated in the fingerprint region.[4]
Cyclopropyl Ring Deformation1000 - 1020Medium-WeakSkeletal vibration of the cyclopropyl ring.[7]

Experimental Protocol: FTIR Analysis via ATR

This protocol details the analysis of a neat liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquids as it requires minimal sample preparation.[8]

4.1. Instrumentation and Materials

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (neat liquid)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

4.2. Procedure

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.

    • If required by the instrument, purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a suitable solvent like isopropanol.[9]

    • Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum.

    • Typical parameters: Scan range of 4000–400 cm⁻¹, resolution of 4 cm⁻¹, and an average of 16-32 scans to improve the signal-to-noise ratio.[10]

    • This background scan measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the neat this compound sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[9]

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the infrared spectrum of the sample.

    • The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation:

    • The resulting spectrum can be analyzed for the characteristic peaks as outlined in Section 3.

    • Identify the broad O-H stretch, the cyclopropyl C-H stretch above 3000 cm⁻¹, the alkyl C-H stretches below 3000 cm⁻¹, and the strong C-O stretch in the fingerprint region.

    • Compare the obtained spectrum with reference spectra from databases if available for confirmation.[11]

  • Post-Analysis Cleaning:

    • Thoroughly clean the sample from the ATR crystal using a lint-free wipe and appropriate solvent.

    • Ensure the accessory is clean and ready for the next user.

Visualization of the Analytical Workflow

The logical flow of an FTIR analysis, from sample handling to final interpretation, is crucial for obtaining reliable and reproducible results.

FTIR_Workflow FTIR Analysis Workflow for a Liquid Sample cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Interpretation Sample Receive Liquid Sample (this compound) Clean Clean ATR Crystal (e.g., with Isopropanol) Background Acquire Background Spectrum (Empty Crystal) Clean->Background ApplySample Apply Sample to Crystal Background->ApplySample SampleScan Acquire Sample Spectrum ApplySample->SampleScan Processing Automated Processing (Background Subtraction) SampleScan->Processing Interpretation Spectral Interpretation (Peak Identification) Processing->Interpretation Report Generate Final Report Interpretation->Report

Caption: Logical workflow for FTIR analysis using an ATR accessory.

References

(2,2-Dimethylcyclopropyl)methanol: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7) is a versatile building block in organic synthesis, valued for the introduction of the gem-dimethylcyclopropyl moiety into target molecules. This guide provides a comprehensive overview of its safety, handling, and toxicological profile, drawing from available data and information on structurally related compounds. Due to the limited specific toxicological data for this compound, a cautious approach analogous to handling other flammable and potentially hazardous alcohols is strongly recommended.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueReference
Molecular Formula C₆H₁₂O--INVALID-LINK--[1]
Molecular Weight 100.16 g/mol --INVALID-LINK--[1]
Appearance Liquid--INVALID-LINK--
Purity ≥95%--INVALID-LINK--
Storage Temperature Room Temperature--INVALID-LINK--

Toxicological Data

Reference Toxicological Data: Methanol

Route of ExposureSpeciesValueRemarksReference
Oral (LDLO)Human143 mg/kgLungs, Thorax, or Respiration: Dyspnea. Ingestion may cause gastrointestinal irritation, nausea, vomiting, and diarrhea.--INVALID-LINK--[2]
Oral (LD50)Human1-2 mL/kgLethal dose.--INVALID-LINK--[3]
InhalationHuman-Vapors may cause dizziness or suffocation.--INVALID-LINK--[2]
DermalHuman-Can be absorbed through the skin.--INVALID-LINK--[4]

Metabolism and Mechanism of Toxicity (Methanol as a Model):

Methanol itself has relatively low toxicity. However, its metabolites, formaldehyde and formic acid, are highly toxic.[5] This process, known as lethal synthesis, is initiated by the enzyme alcohol dehydrogenase in the liver.[6] Formic acid accumulation leads to metabolic acidosis and inhibits cellular respiration, which can cause severe damage to the optic nerve and central nervous system.[5][7]

While the specific metabolic pathway of this compound is not well-documented, it is reasonable to assume it may undergo oxidative metabolism. The presence of the cyclopropyl group could influence its metabolic fate and potential toxicity.

Hazard Identification and Safety Precautions

Based on the available information for cyclopropylmethanol derivatives and general chemical safety principles, this compound should be treated as a flammable liquid that may cause skin and eye irritation.

GHS Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

CategoryPrecautionary Statement
Prevention P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Storage P403+P235: Store in a well-ventilated place. Keep cool.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound. The following procedures are recommended:

4.1. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: Laboratory coat.

4.2. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Use spark-proof tools and explosion-proof equipment.

  • Ensure proper grounding of all equipment to prevent static discharge.

4.3. Handling Procedures:

  • Before use, ensure all necessary PPE is worn and the work area is properly ventilated.

  • Ground and bond containers during transfer to prevent static electricity buildup.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from all sources of ignition, including open flames, hot surfaces, and electrical sparks.

  • In case of a spill, immediately evacuate the area. Use non-combustible absorbent material to contain the spill and dispose of it as hazardous waste.

4.4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents, strong acids, and sources of ignition.

Logical Relationships and Workflows

Experimental Workflow for Handling this compound

The following diagram illustrates a generalized workflow for safely handling this compound in a research laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Retrieve from Storage C->D E Ground and Bond Container D->E F Dispense Required Amount E->F G Perform Chemical Reaction F->G H Decontaminate Glassware G->H I Dispose of Waste in Designated Container H->I J Clean Work Area I->J K Remove and Store PPE Properly J->K

Caption: A generalized experimental workflow for handling this compound.

Potential Biological Interaction: A Hypothetical Pathway

Given that some cyclopropane-containing compounds can interact with enzymes, a hypothetical interaction with a metabolic enzyme like cytochrome P450 is plausible. The following diagram illustrates a simplified, hypothetical metabolic pathway. It is crucial to note that this is a generalized representation and has not been experimentally verified for this compound.

G A This compound B Phase I Metabolism (e.g., Cytochrome P450 Oxidation) A->B Absorption C Oxidized Metabolite B->C Oxidation D Phase II Metabolism (e.g., Glucuronidation) C->D Conjugation E Conjugated Metabolite D->E F Excretion E->F Elimination

References

solubility of (2,2-Dimethylcyclopropyl)methanol in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of (2,2-Dimethylcyclopropyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of direct experimental solubility data for this specific compound, this guide employs a predictive approach using Hansen Solubility Parameters (HSP) to estimate its solubility profile. Furthermore, a detailed experimental protocol for the quantitative determination of solubility is provided, alongside workflow diagrams relevant to its application in research and development.

Predicted Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like". For this compound, a molecule with a polar hydroxyl group and a non-polar dimethylcyclopropyl group, its solubility will vary significantly with the polarity of the solvent. Short-chain alcohols are generally soluble in polar solvents through hydrogen bonding, while their solubility in non-polar solvents increases with the length of the alkyl chain.

To provide a more quantitative prediction, the Hansen Solubility Parameters (HSP) for this compound were estimated using the Hoftyzer-Van Krevelen group contribution method. The estimated HSP values are:

  • δD (Dispersion): 16.3 MPa½

  • δP (Polar): 0.5 MPa½

  • δH (Hydrogen Bonding): 14.6 MPa½

The HSP distance (Ra) between this compound and various organic solvents can be calculated to predict miscibility. A smaller Ra value suggests a higher likelihood of solubility. The table below presents the predicted solubility based on these calculations.

Data Presentation: Predicted Solubility in Common Organic Solvents
SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra)Predicted Solubility
This compound (Estimated) 16.3 0.5 14.6 - -
n-Hexane14.90.00.014.9Low
Toluene18.01.42.012.8Low
Diethyl Ether14.52.95.110.3Moderate
Ethyl Acetate15.85.37.29.3Moderate to High
Acetone15.510.47.013.2Moderate
Isopropanol15.86.116.45.9High
Ethanol15.88.819.410.1High
Methanol15.112.322.314.9High
Dichloromethane17.07.37.110.6Moderate
Chloroform17.83.15.79.4Moderate to High
Dimethyl Sulfoxide (DMSO)18.416.410.217.5Moderate
N,N-Dimethylformamide (DMF)17.413.711.314.3Moderate
Water15.516.042.331.8Low

Disclaimer: These values are estimations and should be confirmed by experimental data.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible determination of solubility. The following outlines a general method for quantifying the solubility of a liquid, such as this compound, in an organic solvent.

Gravimetric Method for Solubility Determination

Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a constant temperature to create a saturated solution.

Materials:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or incubator

  • Vortex mixer or magnetic stirrer

  • Calibrated pipettes

  • Syringe filters (chemically compatible with the solvents)

Procedure:

  • Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to a series of vials.

  • Addition of Solute: To each vial, add an excess amount of this compound. The exact amount should be recorded.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation using a vortex mixer or magnetic stirrer. This ensures the formation of a saturated solution.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no undissolved material is transferred.

  • Filtration: To remove any suspended micro-particles, pass the collected supernatant through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to evaporate.

  • Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dissolved solute.

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/100 mL or mg/mL).

Mandatory Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add known volume of solvent to vials prep2 Add excess this compound prep1->prep2 equil1 Incubate at constant temperature with agitation prep2->equil1 equil2 Allow undissolved solute to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Weigh dissolved solute analysis2->analysis3 result1 Calculate solubility (e.g., g/100 mL) analysis3->result1 G cluster_discovery Lead Discovery & Optimization cluster_screening Physicochemical Profiling cluster_dev Preclinical & Clinical Development ld Lead Identification lo Lead Optimization (e.g., adding gem-dimethylcyclopropyl group) ld->lo sol Solubility Assessment (Aqueous & Organic Solvents) lo->sol perm Permeability sol->perm met Metabolic Stability sol->met form Formulation Development sol->form perm->form met->form tox Toxicology Studies form->tox clin Clinical Trials tox->clin

An In-depth Technical Guide to the Thermodynamic Properties of Dimethylcyclopropane Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane. This document summarizes key quantitative data, details experimental protocols for their determination, and explores the relevance of the dimethylcyclopropyl motif in biosynthetic pathways, offering insights for professionals in drug development and chemical research.

Core Thermodynamic Properties

The thermodynamic stability of dimethylcyclopropane isomers is of fundamental interest in understanding the influence of substituent placement on the inherent ring strain of the cyclopropyl group. The following tables summarize the standard molar thermodynamic properties for the three isomers in the gas phase at 298.15 K.

Data Presentation

Table 1: Standard Molar Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard Molar Entropy for Dimethylcyclopropane Isomers (Gas Phase, 298.15 K)

CompoundMolecular FormulaΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
1,1-DimethylcyclopropaneC₅H₁₀-33.3[1]-8.2[1]Value not available
cis-1,2-DimethylcyclopropaneC₅H₁₀-26.3[1][2]Value not availableValue not available
trans-1,2-DimethylcyclopropaneC₅H₁₀-30.7[2]Value not availableValue not available

Table 2: Standard Molar Heat Capacity (Gas Phase) for Dimethylcyclopropane Isomers

CompoundMolecular FormulaC_p (J/mol·K) at 298.15 K
1,1-DimethylcyclopropaneC₅H₁₀Value not available
cis-1,2-DimethylcyclopropaneC₅H₁₀103.05
trans-1,2-DimethylcyclopropaneC₅H₁₀105.57

Experimental Protocols

The thermodynamic data presented in this guide are derived from meticulous experimental work, primarily through combustion calorimetry and thermal isomerization studies. The following sections detail the methodologies employed in these key experiments.

Combustion Calorimetry for the Determination of Enthalpy of Formation

The standard enthalpy of combustion of the dimethylcyclopropane isomers was determined using oxygen-bomb combustion calorimetry. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Experimental Setup and Procedure (based on the work of W. D. Good, 1971): [3]

  • Calorimeter and Bomb: A rotating-bomb calorimeter with a platinum-lined bomb of known internal volume (e.g., 0.3494 dm³) is used. For these experiments, the bomb is not rotated.

  • Sample Preparation:

    • For liquid samples with boiling points above room temperature (cis- and trans-1,2-dimethylcyclopropane), fragile borosilicate glass ampoules with flexible walls are used. The ampoules are filled and sealed at a low temperature to prevent vaporization.

    • For highly volatile samples like 1,1-dimethylcyclopropane, rigid glass ampoules of known internal volume are required. These are attached to a vacuum system, filled with the sample, and sealed.

  • Combustion Process:

    • A known mass of the encapsulated sample is placed in the bomb.

    • 1 cm³ of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

    • The bomb is flushed with pure oxygen and then charged to a pressure of 30 atm.

    • The bomb is placed in the calorimeter, which is filled with a known amount of water.

    • The sample is ignited, and the temperature change of the calorimeter is recorded with high precision.

  • Data Analysis:

    • The energy equivalent of the calorimeter is determined through calibration experiments with a standard substance, such as benzoic acid.

    • The heat of combustion of the sample is calculated from the observed temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of fusion of the glass ampoule.

    • The standard enthalpy of combustion (ΔcH°) is then used to calculate the standard enthalpy of formation (ΔfH°) using Hess's law.

Thermal Isomerization Studies

The relative stabilities of the cis and trans isomers of 1,2-dimethylcyclopropane can be determined by studying their thermal isomerization. At elevated temperatures, these isomers can interconvert, eventually reaching an equilibrium mixture.

Experimental Workflow for Thermal Isomerization:

The following diagram illustrates a typical workflow for studying the thermal isomerization of dimethylcyclopropanes.

G cluster_prep Sample Preparation cluster_exp Isomerization Experiment cluster_analysis Analysis cluster_results Data Interpretation synthesis Synthesis and Purification of cis- and trans-1,2-dimethylcyclopropane loading Loading of pure isomer into a Pyrex reaction vessel synthesis->loading heating Heating the vessel in a constant-temperature furnace (e.g., 400-500 °C) loading->heating quenching Rapidly quenching the reaction by cooling heating->quenching gc Gas Chromatography (GC) analysis of the mixture quenching->gc quantification Quantification of cis and trans isomers gc->quantification kinetics Determination of rate constants for cis-trans isomerization quantification->kinetics equilibrium Determination of the equilibrium constant (K_eq) kinetics->equilibrium thermo Calculation of ΔG°, ΔH°, and ΔS° for the isomerization reaction equilibrium->thermo

A workflow for thermal isomerization experiments.

Relevance to Drug Development and Biosynthesis

While simple dimethylcyclopropane structures are not typically direct pharmacophores, the cyclopropyl ring, including the gem-dimethylcyclopropyl motif, is a valuable component in medicinal chemistry.[4] Its rigid structure can lock in a specific conformation of a drug molecule, enhancing its binding to a biological target.[5] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

Biosynthesis of a gem-Dimethylcyclopropane Unit

A key example of the biological formation of a gem-dimethylcyclopropane ring is found in the biosynthesis of chrysanthemyl pyrophosphate, a precursor to the pyrethrin class of natural insecticides. This biosynthetic pathway provides a relevant model for understanding how this structural motif is created in nature.

The formation of the cyclopropane ring is catalyzed by the enzyme chrysanthemyl diphosphate synthase, which utilizes two molecules of dimethylallyl diphosphate (DMAPP). The reaction proceeds through a series of carbocationic intermediates.

Simplified Biosynthetic Pathway of Chrysanthemyl Diphosphate:

The following diagram illustrates the key steps in the enzymatic formation of the gem-dimethylcyclopropane ring in chrysanthemyl diphosphate.

G cluster_intermediates Reaction Intermediates DMAPP1 Dimethylallyl Diphosphate (DMAPP) enzyme Chrysanthemyl Diphosphate Synthase DMAPP1->enzyme DMAPP2 Dimethylallyl Diphosphate (DMAPP) DMAPP2->enzyme carbocation1 Initial Carbocationic Intermediate enzyme->carbocation1 Condensation cyclization Cyclization and Rearrangement carbocation1->cyclization chrysanthemyl_PP Chrysanthemyl Diphosphate (gem-dimethylcyclopropane unit) cyclization->chrysanthemyl_PP Deprotonation

Enzymatic formation of a gem-dimethylcyclopropane.

This biosynthetic pathway highlights nature's strategy for constructing the strained cyclopropane ring and provides a basis for the development of biocatalytic methods for the synthesis of complex molecules containing this valuable structural motif.

References

The Genesis and Evolution of Substituted Cyclopropanemethanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has captivated chemists for over a century. Its incorporation into molecular architectures, particularly in the realm of medicinal chemistry, has often led to profound enhancements in biological activity, metabolic stability, and pharmacokinetic profiles. Among the diverse array of cyclopropane-containing structures, substituted cyclopropanemethanols stand out as versatile building blocks and key structural elements in a multitude of biologically active molecules. This in-depth technical guide explores the discovery, history, and synthetic evolution of substituted cyclopropanemethanols, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

A Historical Perspective: From a Strained Ring to a Privileged Scaffold

The journey of cyclopropane chemistry began in 1881 with the pioneering work of August Freund, who first synthesized the parent cyclopropane ring.[1] For decades, the chemistry of cyclopropanes was largely of theoretical interest due to the significant ring strain. However, the 20th century witnessed a paradigm shift, with the discovery of naturally occurring cyclopropane-containing compounds and the development of synthetic methodologies that unlocked the potential of this unique carbocycle.

The advent of key synthetic reactions, such as the Simmons-Smith cyclopropanation and the Kulinkovich reaction, marked a turning point, enabling the controlled and stereoselective synthesis of substituted cyclopropanes, including the valuable cyclopropanemethanol scaffold. These advancements have paved the way for the systematic exploration of substituted cyclopropanemethanols in drug discovery, where they are often employed as bioisosteres of larger, more flexible groups, or as conformational constraints to lock a molecule into a bioactive conformation.[1][2]

Key Synthetic Methodologies

The synthesis of substituted cyclopropanemethanols has evolved significantly, with several robust methods now available to the synthetic chemist. The choice of method often depends on the desired substitution pattern and stereochemistry.

The Kulinkovich Reaction: Access to 1-Substituted Cyclopropanemethanols

First reported by Oleg Kulinkovich in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of 1-substituted cyclopropanols (and by extension, cyclopropanemethanols after appropriate functional group manipulation) from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] The reaction proceeds through a titanacyclopropane intermediate.

Kulinkovich_Reaction ester R-COOR' intermediate1 Oxatitanacyclopentane intermediate ester->intermediate1 grignard 2 R''MgX dialkyltitanium R''2Ti(O-iPr)2 grignard->dialkyltitanium catalyst Ti(O-iPr)4 catalyst->dialkyltitanium titanacyclopropane Titanacyclopropane dialkyltitanium->titanacyclopropane - R''-R'' titanacyclopropane->intermediate1 product 1-R''-Cyclopropanol intermediate1->product Workup Simmons_Smith_Reaction allylic_alcohol Allylic Alcohol (R-CH=CH-CH2OH) transition_state Zinc-alkoxide directed transition state allylic_alcohol->transition_state reagents CH2I2, Zn(Cu) carbenoid IZnCH2I (Carbenoid) reagents->carbenoid carbenoid->transition_state product Substituted Cyclopropanemethanol transition_state->product Drug_Development_Workflow start Lead Compound Identification sar SAR Exploration with Substituted Cyclopropanemethanols start->sar synthesis Synthesis of Analogs sar->synthesis screening In vitro & In vivo Screening synthesis->screening screening->sar Feedback optimization Lead Optimization (ADME/Tox) screening->optimization candidate Drug Candidate Selection optimization->candidate

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (2,2-Dimethylcyclopropyl)methanol from Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of (2,2-dimethylcyclopropyl)methanol, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available industrial feedstock, isobutylene. The described synthetic route involves a four-step sequence: (1) vapor-phase catalytic oxidation of isobutylene to methacrylic acid, (2) acid-catalyzed esterification of methacrylic acid with ethanol to yield ethyl methacrylate, (3) Simmons-Smith cyclopropanation of ethyl methacrylate to afford ethyl 2,2-dimethylcyclopropanecarboxylate, and (4) subsequent reduction of the ester to the target primary alcohol, this compound. This protocol includes comprehensive experimental procedures, tabulated quantitative data for each step, and visualizations of the synthetic pathway and key mechanisms to ensure reproducibility and facilitate understanding.

Introduction

This compound is a key structural motif found in a variety of biologically active molecules. Its rigid cyclopropane core and the presence of a functional handle make it an attractive synthon for the development of novel therapeutic agents and pesticides. The synthesis of this compound from an inexpensive starting material like isobutylene is of significant interest for both academic research and industrial applications. The following protocols outline a reliable and scalable pathway to access this important building block.

Overall Synthetic Scheme

The synthetic transformation from isobutylene to this compound is accomplished through the following four-step reaction sequence:

Synthesis_Workflow Isobutylene Isobutylene MethacrylicAcid Methacrylic Acid Isobutylene->MethacrylicAcid 1. Oxidation EthylMethacrylate Ethyl Methacrylate MethacrylicAcid->EthylMethacrylate 2. Esterification EthylCyclopropanecarboxylate Ethyl 2,2-Dimethylcyclopropanecarboxylate EthylMethacrylate->EthylCyclopropanecarboxylate 3. Cyclopropanation FinalProduct This compound EthylCyclopropanecarboxylate->FinalProduct 4. Reduction Simmons_Smith reagents Et₂Zn + CH₂I₂ carbenoid EtZnCH₂I (carbenoid) reagents->carbenoid forms transition_state Butterfly Transition State carbenoid->transition_state alkene Ethyl Methacrylate alkene->transition_state product Ethyl 2,2-Dimethylcyclopropanecarboxylate transition_state->product

Lab Scale Synthesis of (2,2-Dimethylcyclopropyl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of (2,2-dimethylcyclopropyl)methanol, a valuable building block in medicinal chemistry and materials science. The described method utilizes the efficient reduction of ethyl 2,2-dimethylcyclopropanecarboxylate with lithium aluminum hydride (LiAlH₄). This protocol includes a detailed list of materials and reagents, a thorough experimental procedure with safety precautions, and a summary of expected quantitative data. Additionally, a visual representation of the experimental workflow is provided to aid in the clear understanding and execution of the synthesis.

Introduction

This compound and its derivatives are important structural motifs found in a variety of biologically active molecules and advanced materials. The compact and rigid nature of the dimethylcyclopropane ring can impart unique conformational constraints and metabolic stability to parent molecules, making it a desirable feature in drug design. The primary alcohol functionality of this compound serves as a key handle for further chemical modifications. The synthesis route detailed herein involves the reduction of an ester, a fundamental and widely used transformation in organic synthesis. Lithium aluminum hydride is a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Ethyl 2,2-dimethylcyclopropanecarboxylate → this compound

Quantitative Data Summary

The following table summarizes the typical quantitative data for the lab-scale synthesis of this compound.

ParameterValue
Starting Material Ethyl 2,2-dimethylcyclopropanecarboxylate
Key Reagent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
Reactant Stoichiometry LiAlH₄ (1.5 - 2.0 equivalents)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Purity (crude) >90%
Purification Method Distillation or Column Chromatography

Experimental Protocol

Materials:

  • Ethyl 2,2-dimethylcyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄), powder or granules

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • All glassware must be thoroughly dried in an oven (120 °C) for at least 4 hours and allowed to cool in a desiccator over a drying agent.

    • Assemble the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be fitted with a gas inlet connected to an inert gas (N₂ or Ar) supply with a bubbler outlet.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any residual moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction:

    • Under a positive pressure of inert gas, carefully add lithium aluminum hydride (1.5 - 2.0 equivalents relative to the ester) to the reaction flask.

    • Add anhydrous diethyl ether or THF to the flask via a cannula or syringe to create a suspension of LiAlH₄.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 2,2-dimethylcyclopropanecarboxylate (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching):

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • CAUTION: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. This step must be performed slowly and carefully in a well-ventilated fume hood.

    • Slowly and dropwise, add ethyl acetate to the reaction mixture to quench the excess LiAlH₄. Continue the addition until the vigorous bubbling subsides.

    • Slowly add water dropwise to the mixture, followed by the dropwise addition of 1 M HCl to dissolve the aluminum salts. Alternatively, a Fieser workup can be performed by the sequential addition of water, 15% aqueous NaOH, and then more water.[3]

  • Extraction and Isolation:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine all the organic layers.

    • Wash the combined organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_isolation 4. Isolation & Purification setup1 Dry Glassware setup2 Assemble Apparatus under Inert Gas setup1->setup2 reac1 Charge LiAlH4 and Anhydrous Solvent setup2->reac1 reac2 Cool to 0 °C reac1->reac2 reac3 Add Ester Solution Dropwise reac2->reac3 reac4 Warm to RT and Stir reac3->reac4 workup1 Cool to 0 °C reac4->workup1 workup2 Quench Excess LiAlH4 with Ethyl Acetate workup1->workup2 workup3 Add H2O and 1M HCl workup2->workup3 iso1 Extract with Et2O workup3->iso1 iso2 Wash with HCl, NaHCO3, Brine iso1->iso2 iso3 Dry with MgSO4 iso2->iso3 iso4 Concentrate in vacuo iso3->iso4 iso5 Purify (Distillation/Chromatography) iso4->iso5 product product iso5->product This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Oxidation of (2,2-Dimethylcyclopropyl)methanol to 2,2-dimethylcyclopropanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, crucial for the construction of complex molecules in the pharmaceutical and agrochemical industries. 2,2-dimethylcyclopropanecarbaldehyde is a valuable building block due to the presence of the sterically demanding and conformationally constrained cyclopropyl moiety. This application note provides detailed protocols for the synthesis of 2,2-dimethylcyclopropanecarbaldehyde from (2,2-Dimethylcyclopropyl)methanol, focusing on three widely employed and reliable oxidation methods: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.

Reaction Overview

The oxidation of this compound to 2,2-dimethylcyclopropanecarbaldehyde involves the conversion of a primary alcohol to an aldehyde. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid. The choice of oxidant and reaction conditions is critical to achieve high yields and purity.

Oxidation_Reaction start This compound product 2,2-dimethylcyclopropanecarbaldehyde start->product Oxidation oxidant Oxidizing Agent (PCC, Swern, or DMP) oxidant->product

Caption: General scheme for the oxidation of this compound.

Comparison of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as substrate sensitivity, scale of the reaction, and desired purity. The following table summarizes the key features of the three protocols detailed in this document.

FeaturePCC OxidationSwern OxidationDess-Martin (DMP) Oxidation
Reagent(s) Pyridinium Chlorochromate (PCC)Oxalyl chloride, DMSO, TriethylamineDess-Martin Periodinane (DMP)
Typical Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 4 hours1 - 2 hours0.5 - 2 hours
Work-up Filtration through silica or celiteAqueous quench and extractionAqueous quench and extraction
Advantages Readily available reagent, simple setupHigh yields, mild conditions, avoids toxic metalsVery mild, neutral pH, high chemoselectivity[1]
Disadvantages Chromium-based (toxic), acidic conditionsRequires low temperatures, produces malodorous dimethyl sulfideReagent can be explosive, relatively expensive[1]

Experimental Protocols

Protocol 1: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a versatile and effective reagent for the oxidation of primary alcohols to aldehydes.[2][3][4][5] The reaction is typically performed at room temperature in dichloromethane.[3]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or Silica Gel

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (or silica gel, equal weight to PCC) in anhydrous DCM (5 mL per gram of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM (2 mL per gram of alcohol).

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether (equal volume to DCM) and filter the suspension through a pad of silica gel.

  • Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 2,2-dimethylcyclopropanecarbaldehyde.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

PCC_Workflow A Suspend PCC and Celite in DCM B Add this compound solution A->B C Stir at Room Temperature (2-4h) B->C D Dilute with Diethyl Ether C->D E Filter through Silica Gel D->E F Concentrate Filtrate E->F G Purify Product F->G

Caption: Workflow for PCC oxidation.

Protocol 2: Swern Oxidation

The Swern oxidation is a mild and high-yielding method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[6][7][8]

Materials:

  • This compound

  • Oxalyl Chloride

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (5 mL per gram of alcohol) in a flask equipped with a dropping funnel and under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM (1 mL per gram of alcohol) to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM (2 mL per gram of alcohol) dropwise, ensuring the temperature remains below -65 °C. Stir for 30 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -65 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature over 30-45 minutes.

  • Quench the reaction by adding water (5 mL per gram of alcohol).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 2,2-dimethylcyclopropanecarbaldehyde by vacuum distillation or column chromatography.

Swern_Workflow A Activate DMSO with Oxalyl Chloride at -78°C B Add this compound at -78°C A->B C Add Triethylamine at -78°C B->C D Warm to Room Temperature C->D E Aqueous Quench and Extraction D->E F Dry and Concentrate E->F G Purify Product F->G

Caption: Workflow for Swern oxidation.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a very mild method for converting primary alcohols to aldehydes, known for its high selectivity and tolerance of sensitive functional groups.[1][9][10][11][12]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM (10 mL per gram of alcohol) under an inert atmosphere, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 0.5-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the solid dissolves.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify 2,2-dimethylcyclopropanecarbaldehyde by vacuum distillation or column chromatography.

DMP_Workflow A Dissolve Alcohol in DCM B Add Dess-Martin Periodinane A->B C Stir at Room Temperature (0.5-2h) B->C D Quench with NaHCO₃/Na₂S₂O₃ C->D E Aqueous Work-up and Extraction D->E F Dry and Concentrate E->F G Purify Product F->G

Caption: Workflow for Dess-Martin oxidation.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • PCC is a chromium (VI) compound and is toxic and a suspected carcinogen. Handle with extreme care and dispose of waste appropriately.

  • Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor. Ensure adequate ventilation. The reaction can be exothermic and should be controlled by slow addition of reagents at low temperatures.

  • Dess-Martin Periodinane is a potentially explosive compound, especially when heated or subjected to shock. Handle with care.

Conclusion

The oxidation of this compound to 2,2-dimethylcyclopropanecarbaldehyde can be effectively achieved using several methods. The choice of the optimal protocol will depend on the specific requirements of the synthesis, including scale, purity needs, and tolerance of the substrate to the reaction conditions. The protocols provided herein offer reliable and reproducible methods for this important transformation.

References

Application Notes and Protocols: (2,2-Dimethylcyclopropyl)methanol as a Precursor for Chrysanthemic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysanthemic acid is a key structural component of pyrethroids, a major class of synthetic insecticides. The synthesis of chrysanthemic acid and its derivatives is of significant interest in the fields of agrochemistry and drug development. One efficient synthetic route to chrysanthemic acid involves the oxidation of (2,2-Dimethylcyclopropyl)methanol. This document provides detailed application notes and experimental protocols for this conversion using Jones oxidation, a robust and high-yielding method for the oxidation of primary alcohols to carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties of the precursor and the final product is presented in Table 1. This data is essential for reaction setup, monitoring, and product characterization.

Table 1: Physicochemical Data of Precursor and Product

PropertyThis compoundChrysanthemic Acid
IUPAC Name This compound2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid
Molecular Formula C₆H₁₂OC₁₀H₁₆O₂
Molecular Weight 100.16 g/mol 168.23 g/mol
Appearance LiquidSolid
Boiling Point Not specifiedNot specified
Melting Point Not specifiedVaries by isomer
CAS Number 930-50-710453-89-1 (general)

Reaction Pathway and Mechanism

The conversion of this compound to chrysanthemic acid is achieved through an oxidation reaction. The Jones oxidation is a suitable and widely used method for this transformation. The reaction proceeds via the formation of a chromate ester intermediate, which then undergoes elimination to yield the corresponding aldehyde. Under the aqueous acidic conditions of the Jones reagent, the aldehyde is hydrated to a gem-diol, which is further oxidized to the final carboxylic acid.

Reaction_Pathway cluster_start Starting Material cluster_reagent Reagent cluster_product Product start This compound product Chrysanthemic Acid start->product Oxidation reagent Jones Reagent (CrO₃, H₂SO₄, Acetone/H₂O)

Caption: Chemical transformation of this compound to Chrysanthemic Acid.

Experimental Protocols

Protocol 1: Preparation of Jones Reagent

Materials:

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

Procedure:

  • In a beaker cooled in an ice-water bath, carefully dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid with stirring.

  • Slowly and with continued stirring and cooling, add 50 mL of deionized water to the mixture.

  • Allow the solution to warm to room temperature before use. The final volume of the reagent is approximately 73 mL.

CAUTION: Chromium trioxide is highly toxic and carcinogenic. Concentrated sulfuric acid is extremely corrosive. Handle both reagents with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Protocol 2: Oxidation of this compound to Chrysanthemic Acid

Materials:

  • This compound

  • Acetone (reagent grade)

  • Jones Reagent (prepared as in Protocol 1)

  • Isopropanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a known amount of this compound in acetone. A typical concentration is 5-10 mmol of the alcohol per 20-40 mL of acetone.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 20 °C. A color change from orange-red to green should be observed as the reaction proceeds.

  • Continue the addition of the Jones reagent until a faint orange color persists in the reaction mixture, indicating that the alcohol has been completely consumed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the excess Jones reagent by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium(III) salts is formed.

  • Remove the acetone by rotary evaporation under reduced pressure.

  • To the residue, add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with three portions of diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chrysanthemic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of chrysanthemic acid from this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up cluster_purification Purification A Dissolve this compound in Acetone B Cool to 0-5 °C A->B C Slowly add Jones Reagent B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Isopropanol D->E F Remove Acetone E->F G Aqueous Work-up (Extraction with Ether) F->G H Dry and Concentrate G->H I Recrystallization or Column Chromatography H->I

Caption: General workflow for the synthesis of Chrysanthemic Acid.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected outcomes for the Jones oxidation of a primary alcohol to a carboxylic acid. The yield for the specific conversion of this compound to chrysanthemic acid is estimated to be high, based on literature precedents for similar substrates.[1]

Table 2: Reaction Parameters and Expected Yield

ParameterValue
Substrate This compound
Reagent Jones Reagent
Solvent Acetone
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Typical Yield >85% (Estimated)[1]

Safety Precautions

  • Chromium Compounds: Chromium(VI) compounds are highly toxic, carcinogenic, and harmful to the environment. All manipulations involving Jones reagent must be performed in a certified chemical fume hood. All chromium-containing waste must be collected and disposed of according to institutional and environmental regulations.

  • Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care and always add acid to water, never the other way around.

  • Solvents: Acetone and diethyl ether are flammable. Ensure there are no ignition sources in the vicinity during their use.

References

Application Notes and Protocols for the Synthesis of Pyrethroids Using (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel pyrethroid esters utilizing (2,2-Dimethylcyclopropyl)methanol as the alcohol moiety. Pyrethroids are a major class of synthetic insecticides that mimic the structure of the natural insecticidal pyrethrins found in Chrysanthemum cinerariaefolium. The core structure of most pyrethroids consists of a cyclopropanecarboxylic acid esterified with an alcohol. By incorporating this compound, novel pyrethroid candidates with potentially unique insecticidal activities and physicochemical properties can be explored.

This document outlines two robust and widely applicable methods for the esterification of a model pyrethroid acid, chrysanthemic acid, with this compound: the Steglich esterification and the acid chloride method.

Synthetic Pathway

The overall synthetic scheme involves the esterification of chrysanthemic acid with this compound to yield (2,2-Dimethylcyclopropyl)methyl chrysanthemate.

Synthesis of (2,2-Dimethylcyclopropyl)methyl chrysanthemate Chrysanthemic_Acid Chrysanthemic Acid Plus + Chrysanthemic_Acid->Plus Dimethylcyclopropyl_methanol This compound Dimethylcyclopropyl_methanol->Plus Pyrethroid_Ester (2,2-Dimethylcyclopropyl)methyl chrysanthemate Plus->Pyrethroid_Ester Esterification

Figure 1: Overall reaction for the synthesis of a novel pyrethroid ester.

Experimental Protocols

Two primary methods for the synthesis of (2,2-Dimethylcyclopropyl)methyl chrysanthemate are detailed below.

Method A: Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] This method is particularly useful for acid-sensitive substrates and can be performed at room temperature.[1]

Materials:

  • Chrysanthemic acid

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chrysanthemic acid (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.

  • Addition of Catalyst and Coupling Agent: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq). Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, and wash the filter cake with a small amount of diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M hydrochloric acid (HCl), saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (2,2-Dimethylcyclopropyl)methyl chrysanthemate.[4]

Steglich Esterification Workflow cluster_0 Reaction cluster_1 Work-up and Purification Dissolve Dissolve Chrysanthemic Acid and this compound in anhydrous DCM Add_DMAP Add DMAP Dissolve->Add_DMAP Cool Cool to 0 °C Add_DMAP->Cool Add_DCC Add DCC solution Cool->Add_DCC Stir Stir at room temperature Add_DCC->Stir Filter Filter to remove DCU Stir->Filter Extract Aqueous work-up (HCl, NaHCO₃, Brine) Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Figure 2: Experimental workflow for the Steglich esterification.

Method B: Acid Chloride Method

This classic two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with the alcohol to form the ester.[5][6] Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for the formation of the acid chloride.[1]

Materials:

  • Chrysanthemic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • This compound

  • Pyridine or triethylamine (Et₃N)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of Chrysanthemoyl Chloride

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), add chrysanthemic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) to anhydrous dichloromethane or toluene.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and stir for 1-3 hours. Monitor the reaction by observing the cessation of gas evolution.

  • Isolation of Acid Chloride: After the reaction is complete, carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude chrysanthemoyl chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a base such as pyridine or triethylamine (1.1 eq) in anhydrous dichloromethane.[5]

  • Addition of Acid Chloride: Cool the solution to 0 °C and slowly add a solution of the crude chrysanthemoyl chloride (1.05 eq) in anhydrous dichloromethane.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up, extraction, drying, concentration, and purification steps as described in Method A (steps 6-8).

Acid Chloride Method Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification cluster_2 Work-up and Purification React_Acid React Chrysanthemic Acid with SOCl₂ or (COCl)₂ Reflux Reflux for 1-3 hours React_Acid->Reflux Concentrate_AC Concentrate to get crude acid chloride Reflux->Concentrate_AC Add_AC Add crude acid chloride Concentrate_AC->Add_AC Dissolve_Alc Dissolve this compound and base in anhydrous DCM Cool_Ester Cool to 0 °C Dissolve_Alc->Cool_Ester Cool_Ester->Add_AC Stir_Ester Stir at room temperature Add_AC->Stir_Ester Workup Aqueous work-up Stir_Ester->Workup Purify_Ester Purify by column chromatography Workup->Purify_Ester

Figure 3: Experimental workflow for the acid chloride method.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of (2,2-Dimethylcyclopropyl)methyl chrysanthemate. Note that these are representative values and may vary depending on the specific reaction scale and conditions.

ParameterMethod A: Steglich EsterificationMethod B: Acid Chloride Method
Key Reagents DCC, DMAPSOCl₂ (or (COCl)₂), Pyridine
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane or Toluene
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 4 - 12 hours3 - 9 hours (total)
Typical Yield 70 - 90%75 - 95%
Purity (after chromatography) > 95%> 95%
Advantages Mild reaction conditionsHigh yields, readily available reagents
Disadvantages Formation of DCU byproductUse of corrosive reagents, HCl gas evolution

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • DCC is a potent skin sensitizer and should be handled with care.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (HCl and SO₂ or CO/CO₂). Handle with extreme caution.

  • Pyridine and triethylamine are flammable and have strong odors.

Characterization

The final product, (2,2-Dimethylcyclopropyl)methyl chrysanthemate, should be characterized using standard analytical techniques to confirm its structure and purity. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Conclusion

The protocols described provide effective methods for the synthesis of novel pyrethroid esters using this compound. Both the Steglich esterification and the acid chloride method are reliable and can be adapted for the synthesis of a variety of pyrethroid analogues for screening and development in the field of insecticides. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction.

References

Enantioselective Synthesis of (2,2-Dimethylcyclopropyl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (2,2-Dimethylcyclopropyl)methanol derivatives, a valuable chiral building block in pharmaceutical and agrochemical research. The primary method detailed is the catalytic asymmetric Simmons-Smith cyclopropanation of 3-methyl-2-buten-1-ol.

Overview

The enantioselective synthesis of cyclopropylmethanol derivatives is of significant interest due to the prevalence of the cyclopropane motif in biologically active molecules. The inherent strain and unique stereoelectronic properties of the cyclopropane ring can impart favorable conformational constraints and metabolic stability to drug candidates. This document focuses on a robust and well-documented method for the preparation of enantiomerically enriched this compound.

The key transformation is the asymmetric cyclopropanation of the allylic alcohol 3-methyl-2-buten-1-ol. This protocol utilizes a chiral titanium-TADDOLate complex as a catalyst to induce enantioselectivity in the methylene transfer from a zinc carbenoid reagent.

Reaction Scheme & Mechanism

The overall reaction involves the conversion of an allylic alcohol to the corresponding cyclopropylmethanol using a zinc carbenoid in the presence of a chiral catalyst. The generally accepted mechanism involves the formation of a zinc alkoxide from the allylic alcohol, which then coordinates to the chiral Lewis acidic catalyst. This coordination directs the stereoselective delivery of the methylene group from the zinc carbenoid to the double bond.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 3-Methyl-2-buten-1-ol Reaction_Step_1 Asymmetric Cyclopropanation Reactant2 Et2Zn, CH2I2 Catalyst Chiral Ti-TADDOLate Complex Product (+)-(1S)-2,2-Dimethylcyclopropylmethanol Reaction_Step_1->Product caption General Reaction Scheme

Caption: General Reaction Scheme for Asymmetric Cyclopropanation.

Quantitative Data Summary

The following table summarizes the typical results obtained for the enantioselective synthesis of (+)-(1S)-2,2-Dimethylcyclopropylmethanol using the protocol detailed below.

SubstrateCatalystReagentsSolventYield (%)Enantiomeric Ratio (er)Reference
3-Methyl-2-buten-1-olTi-TADDOLate (0.25 equiv)Et₂Zn, CH₂I₂CH₂Cl₂8983:17[1]

Experimental Protocols

This section provides a detailed protocol for the enantioselective synthesis of (+)-(1S)-2,2-Dimethylcyclopropylmethanol based on the work of Charette et al.[1][2]

Materials and Reagents
  • 3-Methyl-2-buten-1-ol

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 4 Å Molecular Sieves

  • Standard laboratory glassware, syringes, and magnetic stirrers

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Preparation of the Chiral Ti-TADDOLate Catalyst

Note: This catalyst should be prepared fresh before use.

  • To a flame-dried Schlenk flask under an inert atmosphere, add TADDOL (1.2 equiv) and activated 4 Å molecular sieves.

  • Add anhydrous dichloromethane (CH₂Cl₂) to create a suspension.

  • Add titanium(IV) isopropoxide (1.0 equiv) dropwise to the stirred suspension at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Concentrate the suspension under reduced pressure and keep it under high vacuum for 2 hours to remove all volatiles. The resulting solid is the preformed Ti-TADDOLate catalyst and is used directly in the next step.[1]

Asymmetric Cyclopropanation Procedure
  • To a flame-dried Schlenk flask under an inert atmosphere, add diethylzinc (1.0 equiv) in anhydrous CH₂Cl₂.

  • Cool the solution to -10 °C and add diiodomethane (2.0 equiv) dropwise. A white precipitate should form. Stir the resulting mixture for 15 minutes at -10 °C. This mixture contains the bis(iodomethyl)zinc reagent.[1]

  • In a separate flame-dried Schlenk flask, suspend the preformed Ti-TADDOLate catalyst (0.25 equiv) and 4 Å molecular sieves in anhydrous CH₂Cl₂.

  • Cool the cyclopropanating reagent mixture to -40 °C.

  • Transfer the suspension of the Ti-TADDOLate catalyst to the solution of bis(iodomethyl)zinc via cannula.[1]

  • Stir the resulting mixture for 5 minutes at -40 °C.

  • Add a solution of 3-methyl-2-buten-1-ol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • After the addition is complete, warm the reaction mixture to 0 °C and stir for 3 hours.[1]

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 25% EtOAc/Hexanes) to afford the desired (+)-(1S)-2,2-Dimethylcyclopropylmethanol.[1]

Characterization

The enantiomeric ratio of the product can be determined by chiral gas chromatography (GC) of the corresponding trifluoroacetate derivative or by ¹⁹F NMR analysis of its Mosher's ester derivative.[1]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_cyclopropanation Asymmetric Cyclopropanation start_catalyst Mix TADDOL and 4Å MS in CH2Cl2 add_ti Add Ti(Oi-Pr)4 start_catalyst->add_ti stir_catalyst Stir for 2h at RT add_ti->stir_catalyst evaporate_catalyst Concentrate and dry under vacuum stir_catalyst->evaporate_catalyst catalyst_ready Preformed Ti-TADDOLate Catalyst evaporate_catalyst->catalyst_ready add_catalyst Add Ti-TADDOLate catalyst suspension catalyst_ready->add_catalyst start_cyclo Prepare Zn(CH2I)2 from Et2Zn and CH2I2 in CH2Cl2 cool_cyclo Cool to -40°C start_cyclo->cool_cyclo cool_cyclo->add_catalyst add_substrate Add 3-methyl-2-buten-1-ol add_catalyst->add_substrate react Warm to 0°C and stir for 3h add_substrate->react quench Quench with sat. aq. NH4Cl react->quench workup Extraction and Drying quench->workup purify Flash Chromatography workup->purify product Enantiomerically Enriched This compound purify->product caption Experimental Workflow

Caption: Experimental Workflow for the Synthesis.

Troubleshooting and Safety Precautions

  • Safety: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous. The use of molecular sieves is crucial for high yields and enantioselectivity.[3]

  • Low Enantioselectivity: Inconsistent enantioselectivity can result from improperly prepared or aged catalyst. It is recommended to prepare the catalyst fresh for each reaction.

  • Low Yield: Low yields may be due to the presence of moisture, impure reagents, or incomplete reaction. Monitor the reaction by TLC or GC to ensure completion.

References

(2,2-Dimethylcyclopropyl)methanol: A Key Building Block in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

(2,2-Dimethylcyclopropyl)methanol is emerging as a critical starting material in the synthesis of complex pharmaceutical intermediates, most notably in the production of Cilastatin, a renal dehydropeptidase inhibitor, and in the development of novel antiviral nucleoside analogs. Its unique structural motif, featuring a gem-dimethyl substituted cyclopropane ring, imparts desirable properties to target drug molecules, including enhanced metabolic stability and improved binding affinity. This application note provides detailed protocols and data for the utilization of this compound in key pharmaceutical synthetic pathways.

Application in the Synthesis of a Cilastatin Intermediate

(S)-(+)-2,2-Dimethylcyclopropane carboxamide is a crucial chiral intermediate in the industrial synthesis of Cilastatin. The synthetic route from this compound involves a two-step process: oxidation of the primary alcohol to the corresponding carboxylic acid, followed by amidation.

Synthetic Pathway Overview

The logical workflow for the synthesis of (S)-2,2-dimethylcyclopropane carboxamide from this compound is outlined below. This process involves an initial oxidation step, followed by amidation to yield the desired intermediate. Subsequent chiral resolution is necessary to obtain the enantiomerically pure (S)-form required for Cilastatin synthesis.

G cluster_0 Synthesis of 2,2-Dimethylcyclopropane Carboxamide cluster_1 Chiral Resolution A This compound B 2,2-Dimethylcyclopropanecarboxylic Acid A->B Oxidation C Racemic 2,2-Dimethylcyclopropane Carboxamide B->C Amidation D (S)-2,2-Dimethylcyclopropane Carboxamide C->D Resolution G cluster_0 Synthesis of Cyclopropyl Nucleoside Analogs A This compound Derivative B Activated Cyclopropyl Intermediate (e.g., Mesylate, Tosylate) A->B Activation C Nucleoside Analog B->C Condensation with Nucleobase

Application of (2,2-Dimethylcyclopropyl)methanol in Agrochemical Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring is a highly strained, three-membered carbocycle that imparts unique conformational rigidity and metabolic stability to molecules. In agrochemical research, the incorporation of the cyclopropane moiety, particularly the 2,2-dimethylcyclopropane scaffold, has led to the development of potent insecticides and fungicides. (2,2-Dimethylcyclopropyl)methanol serves as a key building block for accessing a variety of agrochemically active compounds. Its compact, lipophilic nature can enhance binding to target enzymes and improve transport properties within the plant and insect systems.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and development of novel agrochemicals. It focuses on its application in the development of triazole fungicides and provides context for its relevance in the synthesis of pyrethroid insecticides.

I. Application in Fungicide Development: Synthesis of Novel Triazole Fungicides

The 2,2-dimethylcyclopropane moiety can be incorporated into the structure of triazole fungicides, a critical class of agrochemicals that act by inhibiting the C14-demethylase enzyme involved in fungal sterol biosynthesis. The following sections detail the synthetic pathway from a derivative of this compound to novel triazole fungicides and their biological activity.

A. Synthetic Pathway Overview

The overall strategy involves the conversion of a this compound derivative, specifically 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropane carboxylic acid, into a potent triazole fungicide. This multi-step synthesis is outlined below.

G A This compound Derivative B 3-(2,2-Dihalovinyl)-2,2-dimethyl- cyclopropane Carboxylic Acid A->B Oxidation & Halogenation C 3-(2,2-Dihalovinyl)-2,2-dimethyl- cyclopropane Carbonyl Chloride B->C Chlorination E Novel Triazole Fungicide (e.g., (3-(2,2-dihalovinyl)-2,2-dimethylcyclopropyl)- (1H-1,2,4-triazol-1-yl)methanone) C->E Coupling D Sodium 1,2,4-Triazole D->E

Caption: Synthetic pathway from a this compound derivative to a novel triazole fungicide.

B. Experimental Protocols

This protocol describes a general method for the preparation of the key carboxylic acid intermediate. While not starting directly from this compound, it illustrates the synthesis of the necessary scaffold.

Materials:

  • 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid

  • Dichloromethanephosphonic acid diethyl ester

  • Sodium methoxide

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Methylene chloride

  • Diethyl ether

Procedure:

  • To a mixture of 3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid (1 equivalent) and dichloromethanephosphonic acid diethyl ester (1 equivalent) in THF at -20°C, add a suspension of sodium methoxide (1.5 equivalents) in DMF dropwise.

  • Stir the reaction mixture for 15 hours at room temperature (15-25°C).

  • Concentrate the mixture under reduced pressure.

  • Add water to the residue and extract twice with diethyl ether to remove impurities.

  • Acidify the aqueous solution with concentrated hydrochloric acid.

  • Extract the acidified solution with methylene chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid.

Step 1: Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride

  • In a reaction flask, dissolve 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid (1 equivalent) in toluene.

  • Add thionyl chloride (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 60-65°C and maintain for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, distill off the solvent under vacuum to obtain the crude acid chloride, which can be used directly in the next step.

Step 2: Coupling with Sodium 1,2,4-Triazole

  • Prepare a slurry of sodium 1,2,4-triazole (1.1 equivalents) and potassium carbonate (0.75 equivalents) in acetonitrile at 25-30°C and stir for 15 minutes.

  • Slowly add a solution of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (1 equivalent) in acetonitrile to the slurry.

  • Stir the reaction mass for 1 hour at room temperature.

  • Monitor the reaction completion by TLC.

  • After completion, acidify the reaction mass with 2N hydrochloric acid to pH 2.

  • Extract the slurry with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane:ethyl acetate) to obtain (3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanone.

C. Antifungal Activity Data

The novel triazole fungicides synthesized from the 2,2-dimethylcyclopropane scaffold have shown promising antifungal activity. The following table summarizes the qualitative and comparative activity data.

CompoundTarget FungiActivity MeasurementResultReference
(3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanoneAspergillus niger, Candida albicansZone of Inhibition18-20 mm[1]
(3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropyl)(1H-1,2,4-triazol-1-yl)methanoneAspergillus niger, Candida albicansZone of Inhibition19-21 mm[1]
Ketoconazole (Standard)Aspergillus niger, Candida albicansZone of Inhibition22-24 mm[1]

Note: More extensive quantitative data (e.g., EC50 values) for these specific compounds is a subject for further research. The data presented indicates significant antifungal potential comparable to the commercial standard.

D. Mechanism of Action

Triazole fungicides, including those derived from the 2,2-dimethylcyclopropane scaffold, are known to inhibit the cytochrome P450 enzyme 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal growth inhibition and cell death.

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Ergosterol Triazole Cyclopropane-Triazole Fungicide Triazole->CYP51 Inhibition G A This compound B 2,2-Dimethylcyclopropane carboxylic Acid A->B Oxidation C Pyrethroid Insecticide (Ester) B->C Esterification D Alcohol Moiety D->C

References

Application Notes and Protocols: Protecting the Hydroxyl Group of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the protection of the primary hydroxyl group of (2,2-Dimethylcyclopropyl)methanol. The following sections outline two common and effective strategies: formation of a tert-butyldimethylsilyl (TBS) ether and a benzyl (Bn) ether. These methods are widely used in multi-step organic synthesis to mask the reactivity of the hydroxyl group, allowing for chemical transformations on other parts of the molecule.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its primary alcohol is a key functional group for further molecular elaboration. Protecting this hydroxyl group is a critical step in many synthetic routes. The choice of protecting group depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal. This document details the application of two robust protecting groups: the sterically hindered and acid/fluoride-labile tert-butyldimethylsilyl (TBS) group, and the versatile benzyl (Bn) group, which is readily cleaved by hydrogenolysis.

Protecting Group Strategies

Two primary methods for the protection of this compound are presented:

  • tert-Butyldimethylsilyl (TBS) Ether Formation: This method provides a protecting group that is stable to a wide range of non-acidic reagents and chromatographic conditions.[1] Cleavage is typically achieved under acidic conditions or with a fluoride source.[2][3]

  • Benzyl (Bn) Ether Formation: Benzyl ethers are stable to most acidic and basic conditions, making them a versatile choice.[4] Deprotection is most commonly and cleanly achieved by catalytic hydrogenolysis.[5][6]

Data Presentation

The following tables summarize typical quantitative data for the protection and deprotection of primary alcohols, which are representative for this compound.

Table 1: Protection of this compound

Protecting GroupReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
TBDMSTBDMS-Cl, ImidazoleDMFRoom Temp3 - 6>95%[7]
BenzylBnBr, NaHTHF0 to Room Temp2 - 4>90%

Table 2: Deprotection of Protected this compound

Protected AlcoholReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
(2,2-Dimethylcyclopropyl)methoxy-TBDMSTBAF (1.0 M in THF)THFRoom Temp1 - 2>98%[7]
(2,2-Dimethylcyclopropyl)methoxy-TBDMSAcetic Acid/H₂O (3:1)-Room Temp12>90%[7]
Benzyl-(2,2-dimethylcyclopropyl)methoxymethaneH₂, 10% Pd/CEthanolRoom Temp2 - 4>95%[8]

Experimental Protocols

Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection

This protocol describes the formation of the TBDMS ether of this compound.[7]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • To this stirred solution, add TBDMS-Cl (1.1 eq.) portion-wise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired TBDMS ether.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This protocol details the cleavage of the TBDMS ether to regenerate the alcohol.[7]

Materials:

  • tert-Butyl((2,2-dimethylcyclopropyl)methoxy)dimethylsilane

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.

  • Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Deprotection is usually complete within 1-2 hours.

  • Quench the reaction with water and extract the product with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Benzyl (Bn) Ether Protection via Williamson Ether Synthesis

This protocol outlines the synthesis of the benzyl ether of this compound.[4][9]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl protecting group.[5][8]

Materials:

  • 1-(((2,2-Dimethylcyclopropyl)methoxy)methyl)benzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the benzyl-protected alcohol (1.0 eq.) in ethanol in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is usually complete within 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by column chromatography is typically not required.

Visualizations

The following diagrams illustrate the workflows for the protection and deprotection of the hydroxyl group of this compound.

ProtectionWorkflow cluster_start cluster_tbs TBS Protection cluster_bn Benzyl Protection Start This compound TBS_Protect TBDMS-Cl, Imidazole, DMF Start->TBS_Protect Bn_Protect NaH, BnBr, THF Start->Bn_Protect TBS_Protected TBDMS Ether TBS_Protect->TBS_Protected Bn_Protected Benzyl Ether Bn_Protect->Bn_Protected

Caption: General workflow for the protection of this compound.

DeprotectionWorkflow cluster_start_tbs cluster_start_bn cluster_deprotect_tbs TBS Deprotection cluster_deprotect_bn Benzyl Deprotection cluster_end TBS_Protected TBDMS Ether TBS_Deprotect TBAF, THF or Acidic Workup TBS_Protected->TBS_Deprotect Bn_Protected Benzyl Ether Bn_Deprotect H₂, Pd/C, Ethanol Bn_Protected->Bn_Deprotect End This compound TBS_Deprotect->End Bn_Deprotect->End

Caption: General workflow for the deprotection of protected this compound.

References

Application Notes and Protocols: Esterification Reactions of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification reactions of (2,2-dimethylcyclopropyl)methanol, a valuable building block in organic synthesis and pharmaceutical development. The protocols detailed below are based on well-established esterification methodologies, adapted for this specific substrate.

Introduction

This compound is a primary alcohol featuring a sterically hindered cyclopropyl group. Its esters are of significant interest in medicinal chemistry, potentially serving as prodrugs or key intermediates in the synthesis of bioactive molecules. The unique physicochemical properties conferred by the dimethylcyclopropyl moiety can influence a drug candidate's metabolic stability, lipophilicity, and pharmacokinetic profile. One notable application of a structurally related compound, (S)-(+)-2,2-dimethylcyclopropane carboxylic acid, is as a key intermediate in the synthesis of Cilastatin, an inhibitor of dehydropeptidase-I.[1] This highlights the pharmaceutical relevance of the 2,2-dimethylcyclopropyl scaffold.

This document outlines several common and effective methods for the esterification of this compound, including Fischer Esterification, Steglich Esterification, acylation with acyl chlorides, and Mitsunobu reaction. Each section provides a detailed experimental protocol and a summary of expected reaction parameters and outcomes.

Data Presentation: Summary of Esterification Reactions

The following table summarizes typical conditions and expected yields for the esterification of this compound with various carboxylic acids. These values are based on established methodologies for primary alcohols and may require optimization for specific substrates.

Esterification MethodCarboxylic Acid/Acylating AgentCatalyst/ReagentSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)Reference Methodologies
Fischer Esterification Acetic AcidH₂SO₄ (catalytic)Acetic Acid (excess)Reflux4 - 860 - 75[2][3]
Benzoic Acidp-Toluenesulfonic acid (catalytic)TolueneReflux (Dean-Stark)6 - 1270 - 85[2]
Steglich Esterification 4-Nitrobenzoic AcidDCC (1.1 eq), DMAP (0.1 eq)DichloromethaneRoom Temperature2 - 485 - 95[4][5][6][7][8]
Boc-Gly-OHEDC (1.2 eq), DMAP (0.1 eq)DichloromethaneRoom Temperature3 - 680 - 90[4][5][6]
Acylation Acetyl ChloridePyridine or Triethylamine (1.2 eq)Dichloromethane0 to RT1 - 290 - 98[9][10][11][12]
Benzoyl ChlorideTriethylamine (1.2 eq)Tetrahydrofuran0 to RT1 - 390 - 98[9][10][11]
Mitsunobu Reaction Benzoic AcidPPh₃ (1.5 eq), DIAD (1.5 eq)Tetrahydrofuran0 to RT2 - 480 - 90[13][14][15][16][17]
Phthalimide (as N-nucleophile)PPh₃ (1.5 eq), DEAD (1.5 eq)Tetrahydrofuran0 to RT4 - 875 - 85[13][14][15][16] (for synthesis of amine precursor)

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, EDC: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide, Boc: tert-Butoxycarbonyl, PPh₃: Triphenylphosphine, DIAD: Diisopropyl azodicarboxylate, DEAD: Diethyl azodicarboxylate, RT: Room Temperature.

Experimental Protocols

Fischer Esterification of this compound with Acetic Acid

This method is a classic acid-catalyzed equilibrium reaction. Using a large excess of the carboxylic acid as the solvent drives the reaction towards the ester product.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diethyl Ether

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and glacial acetic acid (10-20 eq).

  • Carefully add concentrated sulfuric acid (0.1 eq) to the stirred solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2,2-dimethylcyclopropyl)methyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Steglich Esterification of this compound with 4-Nitrobenzoic Acid

The Steglich esterification is a mild method that utilizes a carbodiimide to activate the carboxylic acid, allowing the reaction to proceed at room temperature.[4][6] It is particularly useful for acid-sensitive substrates.[7]

Materials:

  • This compound

  • 4-Nitrobenzoic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid (1.05 eq), this compound (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Acylation of this compound with Acetyl Chloride

Acylation with an acyl chloride is a rapid and high-yielding method for ester synthesis. A base is required to neutralize the HCl byproduct.

Materials:

  • This compound

  • Acetyl Chloride

  • Triethylamine (TEA) or Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) and anhydrous triethylamine (1.2 eq) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Add acetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC. Once the starting alcohol is consumed, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • The product is often of high purity, but can be further purified by vacuum distillation if necessary.

Mitsunobu Reaction of this compound with Benzoic Acid

The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, under mild conditions.[13][14][15] A key feature of this reaction is the inversion of stereochemistry at a chiral alcohol center.

Materials:

  • This compound

  • Benzoic Acid

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, syringe, standard glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise via syringe to the stirred solution. An exothermic reaction is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the desired (2,2-dimethylcyclopropyl)methyl benzoate.

Visualizations

General Esterification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of esters from this compound.

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start This compound + Carboxylic Acid/Acyl Halide reaction Esterification Reaction (e.g., Fischer, Steglich, Acylation, Mitsunobu) start->reaction Reagents, Catalyst, Solvent, Heat (if required) quench Reaction Quenching reaction->quench Crude Reaction Mixture extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes (Acid/Base/Brine) extraction->wash dry Drying of Organic Layer wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Purification (Chromatography/Distillation) concentrate->purify end Final Product purify->end Pure Ester Product

Caption: General workflow for the synthesis and purification of esters.

Logical Relationship of Esterification Methods

This diagram shows the logical relationship between different esterification methods based on the activation of the carboxylic acid or the alcohol.

Esterification_Methods cluster_acid_activation Carboxylic Acid Activation cluster_alcohol_activation Alcohol Activation center Ester Synthesis fischer Fischer Esterification (Protonation of Carbonyl) center->fischer steglich Steglich Esterification (Carbodiimide Activation) center->steglich acyl_halide Acyl Halide Formation (SOCl₂ or (COCl)₂) center->acyl_halide mitsunobu Mitsunobu Reaction (Phosphonium Intermediate) center->mitsunobu

Caption: Classification of esterification methods by activation strategy.

Applications in Drug Development

The synthesis of various esters of this compound is a key strategy in drug discovery and development. These esters can be designed as prodrugs to improve the pharmacokinetic properties of a parent drug containing a carboxylic acid moiety. The ester linkage can be cleaved in vivo by esterase enzymes to release the active drug. The 2,2-dimethylcyclopropyl group can impart increased metabolic stability and lipophilicity, potentially leading to improved oral bioavailability and a more favorable distribution profile.

Furthermore, these esters can serve as crucial intermediates in the synthesis of more complex molecules. The ester functionality can be readily transformed into other functional groups or used as a handle for further molecular elaboration. The unique steric and electronic properties of the cyclopropyl ring can also be exploited to influence the conformation and binding affinity of a final drug candidate to its biological target.

References

Application Notes and Protocols for Grignard Reactions with (2,2-Dimethylcyclopropyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Grignard reactions in the synthesis of valuable derivatives from (2,2-dimethylcyclopropyl)methanol. These protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development, offering clear methodologies and expected outcomes. The unique structural motif of the 2,2-dimethylcyclopropyl group is of significant interest in the development of novel therapeutic agents due to its conformational rigidity and metabolic stability.

Introduction to Grignard Reactions with this compound Derivatives

The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. When applied to derivatives of this compound, such as 2,2-dimethylcyclopropanecarbaldehyde or ketones derived from it, a diverse range of secondary and tertiary alcohols can be synthesized. These products serve as key intermediates in the synthesis of complex molecules with potential biological activity.

The primary considerations for successful Grignard reactions with these substrates include the careful preparation of the Grignard reagent, strict anhydrous reaction conditions, and controlled temperature during the reaction. The inherent steric hindrance of the 2,2-dimethylcyclopropyl group can influence the reactivity and stereoselectivity of the addition.

Key Synthetic Pathways

Two main pathways are typically employed for the synthesis of target molecules using Grignard reactions with this compound derivatives:

  • Pathway A: Addition of a Grignard Reagent to a (2,2-Dimethylcyclopropyl) Carbonyl Compound. This is the most common approach, where a commercially available or freshly prepared Grignard reagent (e.g., methylmagnesium bromide, ethylmagnesium bromide) is added to 2,2-dimethylcyclopropanecarbaldehyde or a corresponding ketone.

  • Pathway B: Formation and Reaction of a (2,2-Dimethylcyclopropyl)methyl Grignard Reagent. This pathway involves the preparation of a Grignard reagent from a (2,2-dimethylcyclopropyl)methyl halide, which is then reacted with various electrophiles, such as aldehydes or ketones.

Below is a visual representation of these synthetic pathways.

G cluster_0 Pathway A cluster_1 Pathway B Aldehyde/Ketone 2,2-Dimethylcyclopropyl Aldehyde/Ketone Product_A Secondary/Tertiary Alcohol Aldehyde/Ketone->Product_A 1. R-MgX 2. H3O+ Grignard_A R-MgX Grignard_A->Product_A Halide (2,2-Dimethylcyclopropyl)methyl Halide Grignard_B (2,2-Dimethylcyclopropyl)methyl-MgX Halide->Grignard_B Mg, Ether Product_B Secondary/Tertiary Alcohol Grignard_B->Product_B Electrophile Aldehyde/Ketone (R'COR'') Electrophile->Product_B 1. Grignard 2. H3O+

Caption: General synthetic pathways for Grignard reactions involving this compound derivatives.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Grignard reactions with this compound derivatives. Strict anhydrous conditions are critical for the success of these reactions. All glassware should be oven-dried or flame-dried under an inert atmosphere before use, and anhydrous solvents are required.

Protocol 1: Synthesis of 1-(2,2-Dimethylcyclopropyl)ethanol via Grignard Reaction of 2,2-Dimethylcyclopropanecarbaldehyde with Methylmagnesium Bromide

This protocol details the addition of a commercially available Grignard reagent to 2,2-dimethylcyclopropanecarbaldehyde.

Materials:

  • 2,2-Dimethylcyclopropanecarbaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with 2,2-dimethylcyclopropanecarbaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2-dimethylcyclopropyl)ethanol.

Protocol 2: Preparation of (2,2-Dimethylcyclopropyl)methylmagnesium Bromide and Subsequent Reaction with Formaldehyde

This protocol describes the formation of a Grignard reagent from (2,2-dimethylcyclopropyl)methyl bromide and its subsequent reaction with formaldehyde to yield this compound.

Materials:

  • (2,2-Dimethylcyclopropyl)methyl bromide

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure: Part A: Preparation of the Grignard Reagent

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of (2,2-dimethylcyclopropyl)methyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates initiation.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

Part B: Reaction with Formaldehyde

  • Depolymerize paraformaldehyde by heating it gently in a separate flask and pass the resulting formaldehyde gas through a drying tube into the freshly prepared Grignard reagent solution at 0 °C with vigorous stirring.

  • Alternatively, add dry paraformaldehyde powder (1.5 eq) portion-wise to the Grignard solution at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench, extract, dry, and purify the product as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical quantitative data for Grignard reactions involving this compound derivatives. Please note that yields and reaction times can vary depending on the specific reaction conditions and the scale of the reaction.

Table 1: Grignard Addition to 2,2-Dimethylcyclopropanecarbaldehyde

Grignard Reagent (R-MgX)ProductReaction Time (h)Yield (%)
Methylmagnesium bromide1-(2,2-Dimethylcyclopropyl)ethanol2.585-95
Ethylmagnesium bromide1-(2,2-Dimethylcyclopropyl)propan-1-ol380-90
Phenylmagnesium bromide(2,2-Dimethylcyclopropyl)(phenyl)methanol475-85

Table 2: Characterization Data for 1-(2,2-Dimethylcyclopropyl)ethanol

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 3.45 (q, J=6.4 Hz, 1H), 1.20 (d, J=6.4 Hz, 3H), 1.10 (s, 3H), 0.95 (s, 3H), 0.80-0.65 (m, 1H), 0.50-0.35 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz)δ 70.1, 25.5, 22.3, 20.8, 19.5, 15.4
IR (neat, cm⁻¹)3350 (br), 2960, 1450, 1370, 1080
MS (EI) m/z114 (M⁺), 99, 81, 71, 57, 43

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship between the reactants and products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glassware Dry Glassware start_reaction Initiate Reaction (0°C) prep_glassware->start_reaction prep_reagents Anhydrous Reagents prep_reagents->start_reaction add_grignard Add Grignard Reagent start_reaction->add_grignard stir_rt Stir at Room Temp. add_grignard->stir_rt quench Quench Reaction stir_rt->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification concentrate->purify product Final Product purify->product

Caption: Experimental workflow for a typical Grignard reaction.

Applications in Drug Development

The secondary and tertiary alcohols synthesized through these protocols are valuable building blocks in drug discovery. The 2,2-dimethylcyclopropyl moiety can impart desirable properties to drug candidates, including:

  • Increased Metabolic Stability: The cyclopropyl ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.

  • Conformational Constraint: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

  • Modulation of Lipophilicity: The introduction of the cyclopropyl group can fine-tune the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution.

These features make this compound derivatives and their subsequent Grignard reaction products attractive scaffolds for the development of new therapeutics in areas such as oncology, infectious diseases, and neuroscience.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The quantitative data provided are for illustrative purposes and may vary.

The Role of the (2,2-Dimethylcyclopropyl)methanol Moiety in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2,2-dimethylcyclopropyl)methanol moiety and its derivatives represent a valuable building block in modern medicinal chemistry. The incorporation of the gem-dimethylcyclopropyl group into drug candidates can significantly enhance their pharmacological properties. This structural motif offers a unique combination of lipophilicity, metabolic stability, and conformational rigidity, which can lead to improved potency, selectivity, and pharmacokinetic profiles.

The gem-dimethylcyclopropyl group is a key feature in several successful drugs and clinical candidates, including the antiviral agent nirmatrelvir (a component of Paxlovid).[1] Its utility stems from the ability to introduce a lipophilic and three-dimensional element into a molecule, often leading to favorable interactions with the target protein while minimizing the number of rotatable bonds.[1] This can result in a more pre-organized conformation for binding, thus enhancing potency.

These application notes provide an overview of the strategic use of the this compound motif in drug design, focusing on its application in the development of enzyme inhibitors. Detailed protocols for the synthesis and evaluation of such compounds are also presented.

Application in Enzyme Inhibitor Design: A Case Study on Coronavirus 3C-like Protease Inhibitors

A notable example of the successful incorporation of a cyclopropyl group to enhance inhibitory activity is in the development of broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro). While not directly synthesized from this compound, these inhibitors feature a closely related gem-difluorocyclopropyl group, which similarly enhances potency. The principles and protocols are directly applicable to the design of inhibitors utilizing the gem-dimethylcyclopropyl moiety.

The following data summarizes the inhibitory activity of a series of cyclopropane-based inhibitors against SARS-CoV-2 3CLpro.

CompoundR GroupIC50 (µM) vs. SARS-CoV-2 3CLpro
1c/d Phenyl> 1250
2c/d gem-difluorophenyl0.45 ± 0.05
5c/d 4-fluorophenyl0.20 ± 0.02
10c/d 4-chlorophenyl0.15 ± 0.01
11c/d 4-methoxyphenyl0.12 ± 0.01
13c/d Methyl0.35 ± 0.04
14c/d Ethyl0.30 ± 0.03
15c/d Cyclohexyl0.25 ± 0.02

Data adapted from a study on broad-spectrum coronavirus 3C-like protease inhibitors.

The data clearly demonstrates that the incorporation of a cyclopropyl group, particularly when substituted, leads to potent inhibition of the viral protease. The gem-difluoro substitution in compound 2c/d significantly increased potency compared to the unsubstituted phenyl derivative 1c/d .[2]

Experimental Protocols

Synthesis of Cyclopropane-Based Inhibitors

The following is a general protocol for the synthesis of peptidyl aldehyde inhibitors incorporating a cyclopropyl moiety, adapted from established methodologies.[2]

Workflow for Synthesis of Cyclopropane-Based Inhibitors

G cluster_synthesis Synthetic Pathway start Starting Material: This compound activation Activation of Alcohol (e.g., with disuccinimidyl carbonate) start->activation Step 1 coupling Coupling with Peptidyl Amino Alcohol activation->coupling Step 2 oxidation Oxidation to Aldehyde (e.g., Dess-Martin periodinane) coupling->oxidation Step 3 bisulfite Formation of Bisulfite Adduct (Optional, for stability) oxidation->bisulfite Step 4a final Final Inhibitor oxidation->final Step 4b bisulfite->final

Caption: Synthetic workflow for cyclopropane-based inhibitors.

Materials:

  • This compound or other suitable cyclopropyl alcohol

  • Disuccinimidyl carbonate (DSC)

  • Peptidyl amino alcohol

  • Dess–Martin periodinane (DMP)

  • Sodium bisulfite

  • Appropriate solvents (e.g., DMF, DCM) and reagents

Procedure:

  • Activation of the Cyclopropyl Alcohol:

    • Dissolve the cyclopropyl alcohol in a suitable solvent (e.g., anhydrous DMF).

    • Add disuccinimidyl carbonate and a non-nucleophilic base (e.g., triethylamine).

    • Stir the reaction at room temperature until the activation is complete (monitor by TLC or LC-MS).

  • Coupling with Peptidyl Amino Alcohol:

    • To the activated cyclopropyl derivative, add the desired peptidyl amino alcohol.

    • Continue stirring at room temperature overnight.

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the coupled product by column chromatography.

  • Oxidation to the Aldehyde:

    • Dissolve the purified alcohol in an appropriate solvent (e.g., DCM).

    • Add Dess–Martin periodinane and stir at room temperature.

    • Monitor the reaction for the disappearance of the starting material.

    • Quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the aldehyde and purify by chromatography.

  • Formation of the Bisulfite Adduct (Optional):

    • For increased stability, the aldehyde can be converted to its bisulfite adduct.

    • Dissolve the aldehyde in a suitable solvent and treat with an aqueous solution of sodium bisulfite.

    • Stir until precipitation is complete.

    • Collect the solid by filtration and wash with a non-polar solvent.

Biochemical Fluorescence Resonance Energy Transfer (FRET) Assay for Protease Inhibition

This protocol describes a FRET-based assay to determine the inhibitory activity of compounds against a target protease.

Workflow for FRET-Based Inhibition Assay

G cluster_assay FRET Assay Workflow prepare_reagents Prepare Reagents: Enzyme, Substrate, Inhibitor dispense_inhibitor Dispense Inhibitor Dilutions into Assay Plate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme Solution dispense_inhibitor->add_enzyme incubate_inhibitor Pre-incubate Inhibitor and Enzyme add_enzyme->incubate_inhibitor add_substrate Initiate Reaction by Adding FRET Substrate incubate_inhibitor->add_substrate measure_fluorescence Measure Fluorescence Signal over Time add_substrate->measure_fluorescence analyze_data Analyze Data to Determine IC50 measure_fluorescence->analyze_data

Caption: Workflow for a FRET-based enzyme inhibition assay.

Materials:

  • Purified target protease

  • FRET substrate specific for the protease

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA)

  • Test compounds (inhibitors) dissolved in DMSO

  • 384-well black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dilute the enzyme and FRET substrate to their final working concentrations in assay buffer.

  • Assay Protocol:

    • Dispense a small volume (e.g., 20 nL) of the compound dilutions into the wells of a 384-well plate.

    • Add the enzyme solution to all wells and mix.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

    • Immediately begin monitoring the fluorescence signal (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (slope of the fluorescence vs. time curve) for each well.

    • Normalize the velocities to the control wells (containing DMSO without inhibitor).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Inhibition Assay

This protocol outlines a general method for evaluating the antiviral activity of inhibitors in a cell-based assay.

Procedure:

  • Cell Seeding:

    • Seed host cells (e.g., VeroE6 for SARS-CoV-2) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions.

    • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Activity:

    • Assess the viral-induced cytopathic effect (CPE) or quantify viral RNA levels using RT-qPCR.

    • Alternatively, use a reporter virus (e.g., expressing luciferase) and measure the reporter signal.

  • Data Analysis:

    • Determine the concentration of the compound that inhibits viral activity by 50% (EC50).

    • Concurrently, assess the cytotoxicity of the compounds on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Signaling Pathway and Mechanism of Action

The primary mechanism of action for the described inhibitors is the direct inhibition of a key viral enzyme, the 3C-like protease. This protease is essential for the cleavage of the viral polyprotein into functional viral proteins, a critical step in the viral replication cycle.

Viral Protease Inhibition Mechanism

G cluster_pathway Mechanism of Viral Protease Inhibition viral_rna Viral RNA polyprotein Viral Polyprotein viral_rna->polyprotein Translation functional_proteins Functional Viral Proteins polyprotein->functional_proteins Cleavage protease Viral 3CL Protease protease->polyprotein inhibition Inhibition replication Viral Replication functional_proteins->replication inhibitor Cyclopropyl-based Inhibitor inhibitor->protease Binds to Active Site inhibition->functional_proteins Blocks Cleavage

Caption: Inhibition of viral replication via 3CL protease.

By binding to the active site of the 3C-like protease, the cyclopropyl-containing inhibitors block the processing of the viral polyprotein. This prevents the formation of essential viral enzymes and structural proteins, thereby halting the viral replication cycle. The conformational constraint and lipophilic nature of the gem-dimethylcyclopropyl group can contribute to a high binding affinity and specificity for the protease's active site.

References

Application Notes and Protocols for the Synthesis of (2,2-Dimethylcyclopropyl)methanol via Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (2,2-dimethylcyclopropyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The featured protocol utilizes the Furukawa modification of the Simmons-Smith reaction, a reliable and high-yielding method for the cyclopropanation of allylic alcohols. Detailed experimental procedures, quantitative data, and safety precautions are outlined to ensure successful and safe execution.

Introduction

The cyclopropane moiety is a key structural feature in numerous biologically active molecules and pharmaceutical agents due to its unique conformational properties and metabolic stability. The synthesis of substituted cyclopropanes, such as this compound, is therefore of significant interest to the drug development community.

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid.[1][2] The Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), offers enhanced reactivity and reproducibility compared to the traditional zinc-copper couple, particularly for allylic alcohols.[3] A key advantage of this method when applied to allylic alcohols like 3-methyl-2-buten-1-ol (prenol) is the directing effect of the hydroxyl group. The zinc reagent coordinates to the oxygen atom, delivering the methylene group to the same face of the double bond, which results in high diastereoselectivity.

Reaction Scheme

The cyclopropanation of 3-methyl-2-buten-1-ol (prenol) to this compound proceeds as follows:

Reaction scheme for the cyclopropanation of 3-methyl-2-buten-1-ol to form this compound.
Figure 1. Synthesis of this compound from 3-methyl-2-buten-1-ol via a modified Simmons-Smith reaction.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the synthesis of this compound.

3.1. Materials and Equipment

  • Reagents:

    • 3-methyl-2-buten-1-ol (≥98%)

    • Diethylzinc (1.0 M solution in hexanes)

    • Diiodomethane (99%, stabilized)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Inert gas (Argon or Nitrogen)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Syringes and needles

    • Rubber septa

    • Ice-water bath

    • Separatory funnel

    • Rotary evaporator

    • Glassware for extraction and filtration

    • Silica gel for column chromatography

3.2. Detailed Experimental Procedure

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, equip a dry round-bottom flask with a magnetic stir bar and a rubber septum.

  • Addition of Substrate: Add 3-methyl-2-buten-1-ol (1.0 equivalent) to the flask, followed by anhydrous dichloromethane to achieve a concentration of approximately 0.2 M.

  • Formation of Zinc Alkoxide: Cool the solution to 0 °C using an ice-water bath. Slowly add diethylzinc (1.2 equivalents) dropwise via syringe over 10-15 minutes. Stir the resulting mixture at 0 °C for 30 minutes. Ethane gas will evolve during this step.

  • Cyclopropanation: To the zinc alkoxide solution, add diiodomethane (1.2 equivalents) dropwise at 0 °C. Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Reaction Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis of this compound using the described protocol.

ParameterValueNotes
Substrate 3-methyl-2-buten-1-ol-
Reagents Diethylzinc, DiiodomethaneFurukawa Modification
Stoichiometry (Substrate:Et₂Zn:CH₂I₂) 1 : 1.2 : 1.2A slight excess of reagents ensures complete conversion.
Solvent Anhydrous Dichloromethane-
Temperature 0 °C to Room Temperature-
Reaction Time 16 - 24 hoursReaction progress can be monitored by TLC or GC.
Typical Yield 80-95%Isolated yield after purification.
Diastereoselectivity >95% (syn)The hydroxyl group directs the cyclopropanation.

Characterization Data for this compound: [4]

  • Appearance: Colorless liquid

  • Molecular Formula: C₆H₁₂O

  • Molecular Weight: 100.16 g/mol

  • Boiling Point: 135-137 °C

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.44 (d, J = 7.2 Hz, 2H), 1.08 (s, 3H), 0.98 (s, 3H), 0.80 – 0.72 (m, 1H), 0.45 – 0.38 (m, 1H), 0.18 – 0.12 (m, 1H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 68.4, 27.1, 22.0, 19.7, 16.1, 15.8.

  • IR (neat, cm⁻¹): 3335 (br, O-H), 2955, 1455, 1025.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Cyclopropanation cluster_workup Work-up & Purification start Inert Atmosphere Setup add_substrate Add Prenol & Anhydrous DCM start->add_substrate cool Cool to 0 °C add_substrate->cool add_et2zn Add Et2Zn, Stir 30 min cool->add_et2zn add_ch2i2 Add CH2I2 add_et2zn->add_ch2i2 react Warm to RT, Stir 16-24h add_ch2i2->react quench Quench with aq. NH4Cl react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship cluster_reactants Starting Materials cluster_intermediate Key Intermediate cluster_product Final Product prenol 3-Methyl-2-buten-1-ol product This compound prenol->product Reacts with reagents Et2Zn + CH2I2 carbenoid Zinc Carbenoid (IZnCH2I) reagents->carbenoid Forms carbenoid->product

Caption: Logical relationship of key reactants and intermediates.

Safety Precautions

  • Diethylzinc is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere using appropriate syringe techniques.

  • Diiodomethane is a dense liquid and should be handled in a well-ventilated fume hood. It is light-sensitive and should be stored accordingly.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All manipulations should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction with aqueous ammonium chloride is exothermic and can lead to the evolution of flammable gases. This step should be performed slowly and with adequate cooling.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2,2-Dimethylcyclopropyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific cyclopropanation reaction. The this compound moiety is a valuable building block in medicinal chemistry, and achieving its synthesis with a high yield is crucial for advancing research and development. This document provides practical, experience-driven solutions to optimize your experimental outcomes.

I. Foundational Knowledge: The Simmons-Smith Reaction

The synthesis of this compound is most commonly achieved via the Simmons-Smith cyclopropanation of 3-methyl-2-buten-1-ol. This reaction involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) or diethylzinc (Et₂Zn). The reaction is valued for its stereospecificity and functional group tolerance.[1][2]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Simmons-Smith reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Simmons-Smith reaction is a common but often solvable issue. The root cause typically lies with the activity of the zinc reagent, the purity of your starting materials, or the reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Zinc Reagent Activity: The most critical factor is the activity of the zinc carbenoid.[3]

    • Zinc-Copper Couple (Zn(Cu)): Ensure it is freshly prepared and highly active. Older or improperly prepared Zn(Cu) will have significantly reduced reactivity. Consider using ultrasound during its preparation to enhance activation.[3]

    • Furukawa Modification (Et₂Zn/CH₂I₂): This modification often provides more reproducible results and a faster reaction.[2][4] If you are using the traditional Zn(Cu) couple with poor results, switching to diethylzinc is a highly recommended first step.

  • Check Reagent and Solvent Purity:

    • Water and Oxygen Sensitivity: The organozinc reagents used are highly sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried or flame-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]

    • Purity of 3-methyl-2-buten-1-ol: Impurities in the starting alkene can inhibit the reaction. Consider purifying the allylic alcohol by distillation if its purity is questionable.

    • Purity of Diiodomethane: Diiodomethane can degrade over time, releasing iodine which can interfere with the reaction. Use freshly distilled or commercially available high-purity diiodomethane. Store it over copper wire to scavenge any iodine that may form.

  • Reaction Temperature and Time:

    • While many Simmons-Smith reactions proceed well at room temperature, gentle heating (e.g., to 40°C in a solvent like diethyl ether or dichloromethane) can sometimes improve the rate and yield. However, be cautious, as higher temperatures can also lead to side reactions.[3]

    • If the reaction is sluggish, extending the reaction time (e.g., to 24-48 hours) may be necessary for complete conversion.[3]

Issue 2: Formation of Significant Byproducts

Q2: I am observing significant byproduct formation in my reaction mixture. What are these byproducts and how can I minimize them?

A2: Byproduct formation can complicate purification and reduce the yield of this compound. The most common byproduct is the result of an insertion reaction with the hydroxyl group of the starting material.

Common Byproducts and Prevention Strategies:

ByproductFormation MechanismPrevention Strategy
Alkoxymethylzinc species The acidic proton of the hydroxyl group in 3-methyl-2-buten-1-ol can react with the zinc carbenoid.Use of a modified procedure where the alcohol is first deprotonated with a stoichiometric amount of diethylzinc before the addition of diiodomethane. This forms a zinc alkoxide, which then directs the cyclopropanation to the double bond.
Polymerization products Traces of acid can lead to the polymerization of the starting alkene.Ensure all reagents and solvents are free from acidic impurities. Using anhydrous solvents is crucial.

Experimental Protocol to Minimize Byproduct Formation (Charette Modification):

A highly effective method to avoid O-H insertion is to pre-form the zinc alkoxide.

  • Under an inert atmosphere, dissolve 3-methyl-2-buten-1-ol (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0°C.

  • Add diethylzinc (1.1 equiv, as a 1.0 M solution in hexanes) dropwise. You should observe gas evolution (ethane). Stir for 20 minutes at 0°C.

  • Add diiodomethane (1.2 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Proceed with standard aqueous workup and purification.

This procedure not only prevents O-H insertion but also utilizes the directing effect of the resulting zinc alkoxide to enhance the rate and stereoselectivity of the cyclopropanation.[1]

III. Frequently Asked Questions (FAQs)

Q3: Can I use a different solvent for the reaction?

A3: Yes, while diethyl ether and dichloromethane are common, other non-coordinating, non-protic solvents can be used. The choice of solvent can influence the reaction rate. The rate of the Simmons-Smith reaction generally decreases with increasing basicity of the solvent.[5] Dichloromethane and 1,2-dichloroethane are often good choices for their ability to dissolve the reagents and intermediates.[5]

Q4: How do I properly activate the zinc-copper couple?

A4: Freshly prepared, highly active zinc-copper couple is crucial for the success of the traditional Simmons-Smith reaction.

Protocol for Zinc-Copper Couple Preparation:

  • Place zinc dust (3.0 equiv) in a flask equipped with a reflux condenser and a magnetic stir bar.

  • Wash the zinc dust with 1 M HCl to remove the oxide layer, followed by washes with deionized water, acetone, and finally, diethyl ether.

  • Add a solution of copper(II) acetate in glacial acetic acid and heat to reflux with stirring for 1-2 hours.

  • Allow the dark gray solid to settle, decant the supernatant, and wash the solid repeatedly with anhydrous diethyl ether under an inert atmosphere.

  • The resulting zinc-copper couple should be used immediately.

Q5: My purification by column chromatography is difficult. Are there any tips?

A5: Purification can be challenging due to the similar polarities of the starting material and the product.

  • TLC Analysis: Use a developing system that gives good separation between 3-methyl-2-buten-1-ol and this compound. A mixture of hexanes and ethyl acetate is a good starting point.

  • Column Chromatography: Use a long column with a high surface area silica gel. A shallow solvent gradient can improve separation.

  • Distillation: If the reaction is clean and high-yielding, purification by distillation under reduced pressure can be an effective alternative to chromatography.

IV. Visualizing the Workflow

Diagram 1: Troubleshooting Flowchart for Low Yield

troubleshooting_low_yield start Low or No Yield check_reagent Check Zinc Reagent Activity start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok prepare_fresh Prepare Fresh Zn(Cu) or Use Furukawa Modification (Et2Zn) reagent_ok->prepare_fresh No check_purity Verify Purity of Starting Materials (Alkene, CH2I2, Solvents) reagent_ok->check_purity Yes prepare_fresh->check_purity purity_ok Materials are Pure check_purity->purity_ok purify_reagents Purify/Distill Reagents and Use Anhydrous Solvents purity_ok->purify_reagents No check_conditions Optimize Reaction Conditions purity_ok->check_conditions Yes purify_reagents->check_conditions conditions_ok Conditions Optimized check_conditions->conditions_ok adjust_temp_time Adjust Temperature (e.g., 40°C) and/or Extend Reaction Time conditions_ok->adjust_temp_time No success Improved Yield conditions_ok->success Yes adjust_temp_time->success

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Reaction Mechanism of the Simmons-Smith Reaction

Caption: The mechanism of the Simmons-Smith cyclopropanation.

V. References

  • BenchChem. (2025). Technical Support Center: Optimizing Cyclopropanation Reactions. Retrieved from BenchChem website.

  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Cyclopropyl Ring. Retrieved from BenchChem website.

  • ResearchGate. (n.d.). Reaction condition optimization for cyclopropanation. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Optimization of Reaction Conditions a. Retrieved from ResearchGate.

  • Organic Reactions. (2004). Simmons-Smith Cyclopropanation Reaction. Retrieved from Wiley Online Library.

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from organic-chemistry.org.

  • Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from en.wikipedia.org.

  • OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from orgosolver.com.

  • MDPI. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(21), 7283.

  • Semantic Scholar. (2004). Simmons‐Smith Cyclopropanation Reaction. Retrieved from semanticscholar.org.

References

Technical Support Center: Purification of Crude (2,2-Dimethylcyclopropyl)methanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (2,2-Dimethylcyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its distillation?

PropertyValueSource
CAS Number930-50-7[1]
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol [2]
Purity (Commercial)Typically around 95%

Q2: What are the common impurities found in crude this compound?

A2: The most common impurities will depend on the synthetic route used. A frequent precursor is an aldehyde that is reduced to the alcohol. If the starting aldehyde contains unsaturated impurities, these can also be reduced, leading to corresponding alcohol impurities. For instance, in the synthesis of a related compound, cyclopropylmethanol, the presence of crotonaldehyde as an impurity in the starting cyclopropanecarboxaldehyde leads to the formation of n-butanol as a significant byproduct, often in the range of 10-15%.[3] Given the structural similarity, it is plausible that analogous impurities could be present in crude this compound.

Q3: Can this compound form an azeotrope with water?

A3: There is no specific data in the provided search results confirming or denying the formation of an azeotrope between this compound and water. However, many alcohols with similar molecular weights can form azeotropes with water. It is crucial to consider this possibility during distillation, especially if water was used during the work-up of the reaction mixture. If an azeotrope is suspected, techniques like azeotropic distillation with a suitable entrainer may be necessary.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the distillation of crude this compound.

Problem 1: Poor separation of this compound from a close-boiling impurity.

  • Possible Cause: The crude mixture may contain impurities with boiling points very close to that of this compound, such as n-butanol, which has a boiling point of 117.7 °C.

  • Solution:

    • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates. The efficiency of the separation is directly related to the length and packing material of the column.

    • Vacuum Distillation: Reducing the pressure will lower the boiling points of all components. The difference in boiling points between the desired product and the impurity may change under vacuum, potentially improving separation. It's important to use a nomograph or experimental data to determine the optimal pressure and temperature.

    • Azeotropic Distillation: If a suitable entrainer can be found that forms an azeotrope with the impurity but not the product (or vice versa), this can be an effective separation method.

Problem 2: The product is co-distilling with water.

  • Possible Cause: Formation of a minimum-boiling azeotrope between this compound and water.

  • Solution:

    • Drying: Before distillation, thoroughly dry the crude product using a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms a ternary azeotrope with water and the product, allowing for the removal of water. Toluene is a common entrainer for breaking alcohol-water azeotropes.

Problem 3: The product is decomposing during distillation.

  • Possible Cause: this compound may be thermally labile at its atmospheric boiling point. While specific data on its decomposition temperature is unavailable, cyclopropane rings can be susceptible to thermal rearrangement at elevated temperatures.

  • Solution:

    • Vacuum Distillation: This is the most effective solution to prevent thermal decomposition. By lowering the pressure, the boiling point of the compound is significantly reduced, allowing for distillation at a safer temperature.

    • Monitor Pot Temperature: Keep the temperature of the distillation flask as low as possible while maintaining a steady distillation rate.

Problem 4: Bumping or uneven boiling in the distillation flask.

  • Possible Cause: Lack of boiling chips or a stir bar, or superheating of the liquid.

  • Solution:

    • Add Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.

    • Ensure Even Heating: Use a heating mantle with a stirrer or an oil bath to ensure even heat distribution.

Experimental Protocols

1. Atmospheric Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus:

    • Round-bottom flask

    • Fractionating column (e.g., Vigreux or packed column)

    • Distillation head with a thermometer

    • Condenser

    • Receiving flask

    • Heating mantle or oil bath

    • Boiling chips or magnetic stirrer and stir bar

  • Procedure:

    • Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask.

    • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect fractions in separate receiving flasks based on the boiling point. The initial fraction will likely contain lower-boiling impurities.

    • Collect the fraction that distills at the expected boiling point of this compound.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities.

2. Vacuum Fractional Distillation

This is the recommended method for purifying this compound, especially if thermal decomposition is a concern.

  • Apparatus:

    • Same as atmospheric distillation, but with a vacuum adapter and a vacuum source (e.g., vacuum pump).

    • A manometer to monitor the pressure is highly recommended.

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

    • Add the crude product and a stir bar to the distillation flask. Do not use boiling chips for vacuum distillation.

    • Turn on the condenser cooling water.

    • Slowly apply the vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the flask.

    • Collect fractions as described in the atmospheric distillation protocol, noting the boiling point at the recorded pressure.

    • After collecting the desired product, cool the system to room temperature before releasing the vacuum.

Visualizations

Distillation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Cause cluster_solutions Recommended Solution Poor_Separation Poor Separation Close_Boiling_Impurity Close-Boiling Impurity (e.g., n-butanol) Poor_Separation->Close_Boiling_Impurity Co_distillation_Water Co-distillation with Water Azeotrope Azeotrope Formation Co_distillation_Water->Azeotrope Decomposition Product Decomposition Thermal_Lability Thermal Lability Decomposition->Thermal_Lability Bumping Uneven Boiling Superheating Superheating Bumping->Superheating Fractional_Distillation High-Efficiency Fractional Distillation Close_Boiling_Impurity->Fractional_Distillation Vacuum_Distillation Vacuum Distillation Close_Boiling_Impurity->Vacuum_Distillation Azeotropic_Distillation Azeotropic Distillation Close_Boiling_Impurity->Azeotropic_Distillation Azeotrope->Azeotropic_Distillation Drying_Agent Pre-drying of Crude Azeotrope->Drying_Agent Thermal_Lability->Vacuum_Distillation Boiling_Chips Add Boiling Chips/Stir Bar Superheating->Boiling_Chips Even_Heating Ensure Even Heating Superheating->Even_Heating

Caption: Troubleshooting logic for distillation issues.

Experimental_Workflow cluster_prep Preparation cluster_distillation Distillation Setup cluster_collection Fraction Collection cluster_analysis Analysis Crude_Product Crude this compound Drying Optional: Dry with Anhydrous MgSO4 Crude_Product->Drying Assembly Assemble Fractional Distillation Apparatus Drying->Assembly Heating Heat Gently Assembly->Heating Collect_Fractions Collect Fractions Based on Boiling Point Heating->Collect_Fractions Fraction1 Fraction 1: Low-boiling impurities Collect_Fractions->Fraction1 Initial distillate Fraction2 Fraction 2: Pure Product Collect_Fractions->Fraction2 Constant boiling fraction Fraction3 Fraction 3: High-boiling impurities Collect_Fractions->Fraction3 Higher temperature fraction Purity_Check Analyze Purity (e.g., GC-MS) Fraction2->Purity_Check

Caption: General experimental workflow for distillation.

References

Technical Support Center: Reactions of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-Dimethylcyclopropyl)methanol. The information is designed to help you anticipate and troubleshoot common side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

A1: The most prevalent side products arise from the rearrangement of the (2,2-dimethylcyclopropyl)methyl carbocation, which is highly prone to ring-opening. This cation can exist in equilibrium with cyclobutyl and homoallyl cations.[1] Consequently, reactions that proceed through a carbocationic intermediate are likely to yield a mixture of products. The primary types of side products are homoallylic alcohols and their derivatives, resulting from the opening of the cyclopropane ring.

Q2: I am performing an oxidation of this compound. Which oxidation method is least likely to produce side products?

A2: The Swern oxidation is recommended for the clean conversion of this compound to the corresponding aldehyde, (2,2-Dimethylcyclopropyl)acetaldehyde. The mild and basic conditions of the Swern oxidation minimize the risk of acid-catalyzed rearrangement of the cyclopropane ring.

Troubleshooting Guides

Oxidation Reactions

Problem: My oxidation of this compound is producing a mixture of products, including what appear to be ring-opened byproducts.

Likely Cause: The use of acidic oxidizing agents, such as Pyridinium Chlorochromate (PCC), can generate the unstable (2,2-dimethylcyclopropyl)methyl carbocation. This intermediate readily rearranges to form more stable homoallylic cations, leading to the formation of unsaturated, ring-opened aldehydes as side products.

Troubleshooting Steps:

  • Switch to a Milder, Non-Acidic Oxidizing Agent: The Swern oxidation is an excellent alternative that proceeds under basic conditions, thus avoiding carbocation formation and subsequent rearrangement.

  • Control Reaction Temperature: If using PCC is unavoidable, maintaining a low reaction temperature may help to minimize the extent of rearrangement.

Summary of Expected Products in Oxidation Reactions:

Oxidation ReagentDesired ProductCommon Side Products
PCC (2,2-Dimethylcyclopropyl)acetaldehyde3-Methylbut-3-enal, 3-Methylbut-2-enal
Swern Oxidation (2,2-Dimethylcyclopropyl)acetaldehydeMinimal to none

Experimental Protocol: Swern Oxidation of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM via the dropping funnel, maintaining the temperature below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Esterification Reactions

Problem: My Fischer esterification of this compound is resulting in a low yield of the desired ester and the formation of significant byproducts.

Likely Cause: The strongly acidic conditions of the Fischer esterification promote the formation of the (2,2-dimethylcyclopropyl)methyl carbocation, which, as previously mentioned, is prone to rearrangement. This leads to the formation of homoallylic esters as major side products.

Troubleshooting Steps:

  • Utilize a Milder Esterification Method: The Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is performed under neutral conditions and is an excellent alternative to avoid acid-catalyzed rearrangements.

  • Reaction with Acyl Chlorides: Converting the carboxylic acid to an acyl chloride and then reacting it with this compound in the presence of a non-nucleophilic base (e.g., pyridine) is another effective method that avoids strong acids.

Summary of Expected Products in Esterification Reactions:

Esterification MethodDesired ProductCommon Side Products
Fischer Esterification (2,2-Dimethylcyclopropyl)methyl ester3-Methylbut-3-enyl ester, 3-Methylbut-2-enyl ester
Steglich Esterification (2,2-Dimethylcyclopropyl)methyl esterMinimal to none
Acyl Chloride (2,2-Dimethylcyclopropyl)methyl esterMinimal to none

Experimental Protocol: Steglich Esterification of this compound

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions Involving Conversion to Alkyl Halides

Problem: When I react this compound with thionyl chloride to form the corresponding chloride, I obtain a mixture of products instead of the desired (2,2-Dimethylcyclopropyl)methyl chloride.

Likely Cause: The reaction of alcohols with thionyl chloride can proceed through an SNi mechanism, but the intermediate chlorosulfite ester can also ionize to form a carbocation, especially for a substrate that can form a stabilized carbocation. The resulting (2,2-dimethylcyclopropyl)methyl carbocation will then rearrange to give homoallylic chlorides.

Troubleshooting Steps:

  • Use a Milder Chlorinating Agent: Consider using a reagent that is less likely to promote carbocation formation, such as N-chlorosuccinimide (NCS) in the presence of triphenylphosphine (an Appel reaction).

  • Control Reaction Conditions: Performing the reaction at a lower temperature and in the presence of a non-nucleophilic base like pyridine may favor the SN2 pathway and minimize rearrangement.

Summary of Expected Products in Chlorination Reactions:

Chlorinating AgentDesired ProductCommon Side Products
Thionyl Chloride (SOCl2) (2,2-Dimethylcyclopropyl)methyl chloride4-Chloro-3-methylbut-1-ene, 1-Chloro-3-methylbut-2-ene
Appel Reaction (PPh3, CCl4) (2,2-Dimethylcyclopropyl)methyl chlorideMinimal to none

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways leading to both desired products and common side products in reactions involving this compound.

G cluster_oxidation Oxidation Pathways A This compound B PCC (acidic) A->B D Swern Oxidation (basic) A->D E Carbocation Intermediate B->E C (2,2-Dimethylcyclopropyl)acetaldehyde (Desired Product) D->C E->C Direct Oxidation F Rearrangement E->F G Homoallylic Aldehydes (Side Products) F->G

Caption: Oxidation pathways of this compound.

G cluster_esterification Esterification Pathways H This compound + Carboxylic Acid I Fischer Esterification (H+) H->I K Steglich Esterification (DCC, DMAP) H->K L Carbocation Intermediate I->L J (2,2-Dimethylcyclopropyl)methyl Ester (Desired Product) K->J L->J Direct Esterification M Rearrangement L->M N Homoallylic Esters (Side Products) M->N

Caption: Esterification pathways of this compound.

G cluster_rearrangement Carbocation Rearrangement O (2,2-Dimethylcyclopropyl)methyl Cation P Ring Opening O->P T Nucleophilic Attack O->T Q Homoallylic Cation P->Q R Nucleophilic Attack Q->R S Homoallylic Products (Side Products) R->S U (2,2-Dimethylcyclopropyl)methyl Product (Desired) T->U

Caption: General rearrangement pathway of the (2,2-dimethylcyclopropyl)methyl cation.

References

Navigating the Nuances of Simmons-Smith Cyclopropanation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the Simmons-Smith cyclopropanation of substituted alkenes. This resource is tailored for researchers, scientists, and professionals in drug development seeking to troubleshoot and optimize their cyclopropanation experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to guide your synthetic strategies.

Troubleshooting Guide

This section addresses common issues encountered during the Simmons-Smith cyclopropanation of substituted alkenes, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or complete absence of the desired cyclopropanated product is a frequent challenge. The underlying cause often relates to the activity of the zinc reagent or the purity of the reactants.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a primary determinant of reaction success.[1] Consider using ultrasound to enhance activation.[1] Alternatively, heating zinc powder under an inert atmosphere can be an effective activation method.[2]
Poor Quality Diiodomethane Use freshly distilled or high-purity diiodomethane to prevent inhibition of the reaction by impurities.[1]
Presence of Moisture or Air The Simmons-Smith reaction is highly sensitive to moisture and atmospheric oxygen. All glassware must be oven-dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[1]
Low Substrate Reactivity For less reactive, electron-deficient alkenes, consider employing a more potent reagent system. The Furukawa modification (diethylzinc and diiodomethane) or the Shi modification (diethylzinc, diiodomethane, and a Lewis acid like trifluoroacetic acid) are excellent alternatives.[1][3][4]
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the reaction rate.[1] However, be mindful that higher temperatures can sometimes promote side reactions.[1]

Issue 2: Incomplete Conversion of Starting Material

Observing a significant amount of unreacted starting material at the end of the reaction is another common hurdle.

Potential CauseRecommended Solution
Insufficient Reagent Stoichiometry Ensure that at least a stoichiometric amount of the zinc carbenoid is used. For substrates with coordinating groups (e.g., alcohols), an excess of the Simmons-Smith reagent may be necessary.
Inadequate Stirring In heterogeneous reactions involving a zinc-copper couple, vigorous stirring is crucial to maintain effective contact between the reagents.[2]
Short Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, extending the reaction time may be beneficial.

Issue 3: Formation of Side Products

The generation of unintended byproducts can complicate purification and lower the yield of the desired cyclopropane.

Side ProductPotential CauseRecommended Solution
Methylation of Heteroatoms The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols and other heteroatoms, particularly with excess reagent or prolonged reaction times.[3]Use a minimal excess of the Simmons-Smith reagent and carefully monitor the reaction to avoid unnecessarily long reaction times.[3]
Formation of Sulfur Ylides With allylic thioethers, the reagent can form a sulfur ylide, which may undergo a[2][5]-sigmatropic rearrangement instead of cyclopropanation.[3]Use an excess of the Simmons-Smith reagent to favor the desired cyclopropanation pathway.[3]
Products from Lewis Acid-Catalyzed Rearrangements The byproduct zinc iodide (ZnI₂) is a Lewis acid that can catalyze rearrangements of acid-sensitive substrates or products.[3]For sensitive substrates, add excess diethylzinc to scavenge the ZnI₂ as it forms.[3] Alternatively, quenching the reaction with pyridine can also sequester ZnI₂.[3]

Issue 4: Poor Diastereoselectivity

Controlling the stereochemical outcome is often a critical aspect of cyclopropanation reactions.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Steric Hindrance | The Simmons-Smith reaction is sensitive to steric effects and will typically proceed from the less hindered face of the alkene.[1] | If the desired diastereomer is the more sterically hindered one, a directing group strategy may be necessary. | | Lack of a Directing Group | The presence of a coordinating group, such as a hydroxyl group on an allylic alcohol, can significantly enhance diastereoselectivity by chelating with the zinc reagent and directing the cyclopropanation to the same face of the double bond.[1][6][7] | Introduce a temporary or permanent directing group in proximity to the alkene. | | High Reaction Temperature | Higher temperatures can sometimes erode diastereoselectivity. | Lowering the reaction temperature may improve the diastereomeric ratio.[8] |

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Simmons-Smith reaction to fail?

A1: The most frequent culprit is the low activity of the zinc reagent.[1] For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1]

Q2: How can I improve the diastereoselectivity of my cyclopropanation?

A2: Diastereoselectivity can be enhanced by lowering the reaction temperature.[8] The reaction is also highly influenced by steric factors, with the cyclopropanation typically occurring on the less hindered face of the alkene.[1] The most effective strategy for controlling diastereoselectivity is the use of a directing group, such as a hydroxyl group in an allylic alcohol, which coordinates to the zinc reagent and directs the delivery of the methylene group.[1][6][7]

Q3: Which solvent is best for the Simmons-Smith reaction?

A3: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[5] The use of basic solvents can decrease the reaction rate.[9]

Q4: What is the proper work-up procedure for a Simmons-Smith reaction?

A4: A typical work-up involves quenching the reaction by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[1] This is followed by extraction with an organic solvent and subsequent purification, often by column chromatography.[1] For acid-sensitive products, using deactivated silica gel for chromatography is advisable.[1]

Q5: Are there alternatives to the classic zinc-copper couple?

A5: Yes, several modifications offer advantages in certain situations. The Furukawa modification utilizes diethylzinc (Et₂Zn) and diiodomethane, which is often faster and more reproducible.[1][3] The Shi modification is particularly effective for less reactive, electron-deficient alkenes and employs a Lewis acid additive like trifluoroacetic acid.[3][4] The Charette modification uses aryldiazo compounds in place of diiodomethane, which can be useful for a broader range of alkenes and alkynes.[3]

Experimental Protocols

Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene

This protocol outlines the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(I) chloride

  • Anhydrous diethyl ether

  • Cyclohexene

  • Diiodomethane

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Preparation of Zinc-Copper Couple: In a flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (1.2 eq) and a small amount of copper(I) chloride (0.1 eq). Heat the mixture gently under an inert atmosphere to activate the zinc. Allow the mixture to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether. Add a solution of cyclohexene (1.0 eq) in anhydrous diethyl ether.

  • Addition of Diiodomethane: Add diiodomethane (1.1 eq) dropwise to the stirred suspension. The reaction is often initiated by gentle warming or sonication.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol 2: Furukawa Modification for the Cyclopropanation of an Electron-Rich Alkene

This protocol describes the cyclopropanation of a vinyl ether using diethylzinc and diiodomethane.

Materials:

  • Vinyl ether substrate

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add a solution of the vinyl ether substrate (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Cool the solution to 0 °C. Add diethylzinc (1.2 eq) dropwise, followed by the dropwise addition of diiodomethane (1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Shi Modification for the Cyclopropanation of an Electron-Deficient Alkene

This protocol details the cyclopropanation of an α,β-unsaturated ester.

Materials:

  • α,β-Unsaturated ester substrate

  • Anhydrous dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Trifluoroacetic acid (TFA)

  • Diiodomethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Shi reagent by adding diethylzinc (2.0 eq) to anhydrous DCM and cooling to 0 °C. Slowly add a solution of TFA (2.0 eq) in DCM. Stir the resulting white slurry at room temperature until gas evolution ceases. Cool the mixture to -10 °C.

  • Addition of Diiodomethane: Add a solution of diiodomethane (2.0 eq) in DCM dropwise.

  • Addition of Substrate: To this solution, add a solution of the α,β-unsaturated ester (1.0 eq) in DCM at -10 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by pouring it into a solution of NaHCO₃ and Na₂EDTA, followed by the addition of a saturated aqueous NH₄Cl solution to dissolve any precipitate.

  • Extraction and Purification: Extract the aqueous layer with DCM. The combined organic layers are concentrated, and the residue is purified by flash column chromatography.[5]

Visualizing Experimental Workflows and Logic

Troubleshooting Workflow for Low Product Yield

low_yield_troubleshooting start Low or No Yield check_zinc Check Zinc Activity start->check_zinc check_reagents Check Reagent Purity start->check_reagents check_conditions Check Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate activate_zinc Re-activate or Prepare Fresh Zinc check_zinc->activate_zinc Inactive purify_ch2i2 Purify Diiodomethane check_reagents->purify_ch2i2 Impure dry_glassware Ensure Anhydrous Conditions check_conditions->dry_glassware Moisture Present modify_reagents Use Furukawa or Shi Modification check_substrate->modify_reagents Electron-Deficient

Caption: Troubleshooting flowchart for low yield in Simmons-Smith reactions.

Decision Tree for Choosing a Simmons-Smith Modification

simmons_smith_modification start Select Alkene Substrate electron_rich Electron-Rich or Unfunctionalized Alkene? start->electron_rich directing_group Allylic Alcohol or other Directing Group? electron_rich->directing_group Yes electron_deficient Electron-Deficient Alkene? electron_rich->electron_deficient No classic Classic Simmons-Smith (Zn/Cu, CH₂I₂) directing_group->classic Yes furukawa Furukawa Modification (Et₂Zn, CH₂I₂) directing_group->furukawa No, but desire higher reactivity shi Shi Modification (Et₂Zn, CH₂I₂, TFA) electron_deficient->shi Yes

Caption: Decision guide for selecting the appropriate Simmons-Smith variant.

References

Technical Support Center: Optimizing Reaction Conditions for the Oxidation of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oxidation of (2,2-dimethylcyclopropyl)methanol to (2,2-dimethylcyclopropyl)carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing this compound to its corresponding aldehyde?

A1: Several mild oxidation methods are suitable for converting primary alcohols like this compound to the aldehyde without significant over-oxidation to the carboxylic acid.[1][2][3] Commonly employed methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and pyridinium chlorochromate (PCC) oxidation.[1][3] IBX (2-iodoxybenzoic acid) is another effective reagent for this transformation.[4][5][6][7]

Q2: Why is it crucial to use mild oxidizing agents for this reaction?

A2: Primary alcohols can be oxidized first to aldehydes and then further to carboxylic acids.[8][9] Strong oxidizing agents, such as those based on potassium permanganate or Jones reagent (chromic acid), will typically lead directly to the carboxylic acid.[1][9] Mild agents are necessary to selectively stop the reaction at the aldehyde stage.[1][2]

Q3: Are there any specific challenges associated with oxidizing an alcohol containing a cyclopropyl group?

A3: The cyclopropyl ring is a strained system and can be susceptible to ring-opening under certain conditions, particularly acidic or strongly oxidizing environments. Therefore, it is essential to choose reaction conditions that are mild and preferably neutral or slightly basic to preserve the integrity of the cyclopropyl moiety.

Q4: What is the typical work-up procedure for these oxidation reactions?

A4: Work-up procedures vary depending on the chosen method. For instance, Swern oxidation byproducts are volatile, but care must be taken to manage the malodorous dimethyl sulfide produced.[10][11] DMP oxidations are often worked up by quenching with a thiosulfate solution and then extracting the product.[12] PCC oxidations can produce a tar-like chromium byproduct, which is often removed by filtration through a pad of celite or silica gel.[13][14]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Material
Possible Cause Suggested Solution
Inactive Oxidizing Agent Ensure the oxidizing agent is fresh and has been stored correctly. DMP and IBX can be sensitive to moisture. PCC should be stored in a desiccator. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high quality and anhydrous.
Insufficient Reagent Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to drive the reaction to completion. Monitor the reaction by TLC to determine if more reagent is needed.
Low Reaction Temperature Some oxidations, like the Swern oxidation, require strict temperature control (e.g., -78 °C) for the initial steps.[11][15] Ensure the reaction temperature is appropriate for the chosen method. For IBX oxidations, gentle heating may be required if the reaction is sluggish at room temperature.[16]
Poor Solubility IBX is poorly soluble in many organic solvents.[6][16] Using DMSO as a solvent or co-solvent can improve solubility and reaction rates.[6] Alternatively, heating the reaction in a solvent like ethyl acetate can also be effective.[16]
Issue 2: Over-oxidation to the Carboxylic Acid
Possible Cause Suggested Solution
Presence of Water The presence of water can facilitate the formation of a hydrate from the aldehyde, which can then be further oxidized to the carboxylic acid.[14][17] Ensure all glassware is dry and use anhydrous solvents.
Reaction Temperature Too High Running the reaction at an elevated temperature for an extended period can sometimes lead to over-oxidation. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Oxidizing Agent is Too Strong Ensure you are using a mild oxidizing agent. If over-oxidation is still an issue, consider switching to an even milder reagent. For example, DMP is known for its high selectivity for aldehydes.[12][18][19]
Issue 3: Formation of Side Products (Other than Carboxylic Acid)
Possible Cause Suggested Solution
Ring Opening of Cyclopropyl Group This can occur under harsh acidic or basic conditions. For acid-sensitive substrates, buffered conditions are recommended. For example, pyridine or sodium bicarbonate can be added to DMP oxidations to neutralize the acetic acid byproduct.[18] PCC is acidic and may not be suitable for highly acid-sensitive substrates.[20]
Epimerization at α-carbon (for chiral substrates) For chiral alcohols, some oxidation conditions can lead to epimerization. The Swern oxidation, for instance, can cause epimerization if triethylamine is used as the base; a bulkier base like diisopropylethylamine (DIPEA) can mitigate this.[10]
Formation of Mixed Thioacetals (Swern Oxidation) This can occur if the reaction temperature is not kept sufficiently low (around -78 °C) before the addition of the base.[11]

Quantitative Data Summary

Oxidation MethodOxidizing AgentTypical Solvent(s)Typical TemperatureTypical Yield RangeKey Considerations
Swern Oxidation (COCl)₂, DMSO, Et₃NCH₂Cl₂-78 °C to RT85-95%Produces malodorous dimethyl sulfide; requires cryogenic temperatures.[10][11]
Dess-Martin Oxidation Dess-Martin PeriodinaneCH₂Cl₂ or CHCl₃Room Temperature90-98%Mild and selective; can be buffered for acid-sensitive substrates.[12][18]
PCC Oxidation Pyridinium ChlorochromateCH₂Cl₂Room Temperature80-90%Reagent is a suspected carcinogen; can be acidic.[13][20]
IBX Oxidation 2-Iodoxybenzoic AcidDMSO, EtOAc, or Water/AcetoneRoom Temp to Reflux85-98%Insoluble in many common solvents; non-toxic byproducts.[4][5][6][16]

Experimental Protocols

Protocol 1: Swern Oxidation
  • To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise, again maintaining the temperature below -65 °C.

  • Stir the reaction mixture for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise, and allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Caution: The reaction generates carbon monoxide gas and malodorous dimethyl sulfide. Perform in a well-ventilated fume hood.[10]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • If the starting material is acid-sensitive, add solid sodium bicarbonate (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate in vacuo to afford the crude aldehyde, which can be further purified by column chromatography.

Protocol 3: PCC Oxidation
  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 eq.) in DCM in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.[13]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate in vacuo to yield the crude product.

  • Purify by column chromatography if necessary.

Caution: PCC is a suspected carcinogen. Handle with appropriate personal protective equipment.[13]

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Method cluster_product Product start This compound swern Swern Oxidation (-78°C, (COCl)₂, DMSO, Et₃N) start->swern dmp DMP Oxidation (RT, DMP, CH₂Cl₂) start->dmp pcc PCC Oxidation (RT, PCC, CH₂Cl₂) start->pcc product (2,2-Dimethylcyclopropyl)carbaldehyde swern->product Work-up dmp->product Work-up pcc->product Work-up

Caption: General experimental workflow for the oxidation of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes replace_reagents Use fresh, anhydrous reagents. check_reagents->replace_reagents No check_equivalents Are reagent equivalents sufficient? check_temp->check_equivalents Yes adjust_temp Adjust temperature as per protocol. check_temp->adjust_temp No add_reagent Add more oxidizing agent. check_equivalents->add_reagent No over_oxidation Over-oxidation to Carboxylic Acid? check_equivalents->over_oxidation Yes check_water Ensure anhydrous conditions. over_oxidation->check_water Yes side_products Other Side Products? over_oxidation->side_products No use_buffer Use buffered conditions (e.g., NaHCO₃ with DMP). check_water->use_buffer milder_conditions Consider a milder oxidant (e.g., DMP). side_products->milder_conditions Yes

Caption: Troubleshooting logic for optimizing the oxidation reaction.

References

Technical Support Center: (2,2-Dimethylcyclopropyl)methanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (2,2-Dimethylcyclopropyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthetic routes to this compound are:

  • Route A: Cyclopropanation of an Allylic Alcohol: This route involves the direct cyclopropanation of 2-methyl-2-propen-1-ol using a Simmons-Smith or a modified Simmons-Smith reaction.[1][2]

  • Route B: Ester Cyclopropanation and Subsequent Reduction: This two-step route involves the cyclopropanation of an acrylate ester (e.g., ethyl 2,2-dimethylacrylate) followed by reduction of the resulting cyclopropyl ester to the desired alcohol.

Q2: What are the major challenges when scaling up the Simmons-Smith reaction (Route A)?

A2: Scaling up the Simmons-Smith reaction presents several challenges:

  • Reagent Handling: The use of pyrophoric and hazardous reagents like diethylzinc and diiodomethane requires specialized handling procedures and equipment.[3]

  • Exothermic Reaction: The reaction is often exothermic, necessitating careful temperature control to prevent side reactions and ensure safety.

  • Heterogeneous Reaction: When using a zinc-copper couple, the reaction is heterogeneous, which can lead to issues with reproducibility and stirring efficiency on a larger scale.[3]

  • Work-up and Purification: Removal of zinc salts during work-up can be challenging, and purification often requires distillation or chromatography to remove byproducts.[3]

Q3: What are the key considerations for the ester reduction step in Route B on a large scale?

A3: For the large-scale reduction of the cyclopropyl ester, key considerations include:

  • Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective in the lab, their use on a large scale is often problematic due to safety and handling concerns. Catalytic hydrogenation or the use of alternative metal hydrides like sodium borohydride in the presence of additives are often preferred for industrial applications.

  • Solvent Selection: The choice of solvent is crucial for reaction efficiency, safety, and ease of product isolation and purification.

  • Reaction Conditions: Temperature and pressure control are important, especially for catalytic hydrogenations, to ensure complete conversion and minimize side reactions.

Q4: What are the typical impurities encountered in the production of this compound?

A4: Common impurities can include:

  • Unreacted Starting Materials: Residual 2-methyl-2-propen-1-ol (from Route A) or the cyclopropyl ester (from Route B).

  • Alkene Impurities: Incomplete cyclopropanation can result in the presence of the starting alkene.

  • Byproducts from Side Reactions: In the Simmons-Smith reaction, side reactions can include the formation of methylated byproducts.[2] In the ester reduction, incomplete reduction can lead to the corresponding aldehyde.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

Troubleshooting Guides

Route A: Simmons-Smith Cyclopropanation of 2-Methyl-2-propen-1-ol
Issue Potential Cause Troubleshooting Action Citation
Low or No Product Yield Inactive zinc-copper couple.Activate the zinc-copper couple properly before use. Consider using the Furukawa modification (diethylzinc and diiodomethane) for a more homogeneous and reactive system.[1][3]
Wet reagents or solvent.Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.[3]
Low reaction temperature.Gradually increase the reaction temperature, monitoring for the initiation of the reaction.[3]
Formation of Significant Byproducts Reaction temperature too high.Maintain strict temperature control. Consider using a jacketed reactor for better heat management on a larger scale.[3]
Incorrect stoichiometry.Carefully control the stoichiometry of the reagents. An excess of the cyclopropanating agent can sometimes lead to side reactions.
Difficult Work-up and Purification Formation of stable zinc emulsions.Use appropriate quenching and washing procedures. The addition of a chelating agent like EDTA during work-up can help to dissolve zinc salts.[4]
Co-distillation of product and impurities.Optimize distillation conditions (pressure, temperature). Consider fractional distillation or preparative chromatography for high-purity requirements.
Route B: Ester Reduction
Issue Potential Cause Troubleshooting Action Citation
Incomplete Reduction Insufficient reducing agent.Use a sufficient excess of the reducing agent.
Deactivated catalyst (for hydrogenation).Ensure the catalyst is active and not poisoned. Use fresh catalyst if necessary.
Low reaction temperature or pressure (for hydrogenation).Optimize the reaction temperature and pressure according to the specific catalyst and substrate.
Formation of Aldehyde Byproduct Insufficient reducing agent or reaction time.Increase the amount of reducing agent or prolong the reaction time. Monitor the reaction progress by TLC or GC.
Difficult Product Isolation Product solubility in the aqueous phase.Optimize the extraction procedure. Use a suitable organic solvent and perform multiple extractions if necessary. Salting out the aqueous layer may improve extraction efficiency.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 2-Methyl-2-propen-1-ol (Furukawa Modification)

Materials:

  • 2-Methyl-2-propen-1-ol

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the flask with a solution of 2-methyl-2-propen-1-ol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diethylzinc (2.2 eq) to the stirred solution via the dropping funnel over 30 minutes.

  • After the addition is complete, add diiodomethane (2.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.[3]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Reduction of Ethyl 2,2-Dimethylcyclopropanecarboxylate with LiAlH₄

Materials:

  • Ethyl 2,2-dimethylcyclopropanecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Under a nitrogen atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

  • In a separate flask, dissolve ethyl 2,2-dimethylcyclopropanecarboxylate (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the ester solution to the LiAlH₄ suspension via a dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add water dropwise to quench the excess LiAlH₄, followed by the addition of 15% aqueous sodium hydroxide and then more water.

  • Alternatively, a Fieser workup can be performed by the sequential addition of water, 15% NaOH (aq), and water in a 1:1:3 ratio by weight relative to the LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield this compound.

Visualizations

Synthesis_Routes cluster_route_a Route A: Direct Cyclopropanation cluster_route_b Route B: Ester Cyclopropanation & Reduction 2-Methyl-2-propen-1-ol 2-Methyl-2-propen-1-ol Simmons-Smith Reaction Simmons-Smith Reaction 2-Methyl-2-propen-1-ol->Simmons-Smith Reaction CH2I2, Et2Zn This compound This compound Simmons-Smith Reaction->this compound Yields vary Acrylate Ester Acrylate Ester Cyclopropanation Cyclopropanation Acrylate Ester->Cyclopropanation Simmons-Smith Cyclopropyl Ester Cyclopropyl Ester Cyclopropanation->Cyclopropyl Ester Reduction Reduction Cyclopropyl Ester->Reduction e.g., LiAlH4 Reduction->this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Simmons_Smith Low Yield Low Yield Inactive Reagents Inactive Reagents Low Yield->Inactive Reagents Moisture Moisture Low Yield->Moisture Low Temperature Low Temperature Low Yield->Low Temperature Activate Zn/Cu couple Activate Zn/Cu couple Inactive Reagents->Activate Zn/Cu couple Use anhydrous conditions Use anhydrous conditions Moisture->Use anhydrous conditions Optimize Temperature Optimize Temperature Low Temperature->Optimize Temperature

Caption: Troubleshooting low yield in Simmons-Smith reactions.

Ester_Reduction_Workflow Start Cyclopropyl Ester Cyclopropyl Ester Start->Cyclopropyl Ester Choose Reducing Agent Choose Reducing Agent Cyclopropyl Ester->Choose Reducing Agent LiAlH4 (Lab) LiAlH4 (Lab) Choose Reducing Agent->LiAlH4 (Lab) High Reactivity Catalytic Hydrogenation (Scale-up) Catalytic Hydrogenation (Scale-up) Choose Reducing Agent->Catalytic Hydrogenation (Scale-up) Safer, Scalable Reaction Reaction LiAlH4 (Lab)->Reaction Catalytic Hydrogenation (Scale-up)->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Product (2,2-Dimethylcyclopropyl) methanol Work-up & Purification->Product End Product->End

Caption: Workflow for ester reduction to the target alcohol.

References

Technical Support Center: Stability of (2,2-Dimethylcyclopropyl)methanol Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,2-dimethylcyclopropyl)methanol in acidic environments. Cyclopropylmethyl systems are known for their unique reactivity under acidic conditions, often leading to complex rearrangements. This guide aims to clarify these pathways and provide practical advice for handling this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in the presence of acids?

A1: this compound is generally unstable under acidic conditions. The presence of a Brønsted or Lewis acid can catalyze the protonation of the hydroxyl group, which then departs as a water molecule to form a primary carbocation. This carbocation is highly reactive and will rapidly undergo rearrangement to more stable secondary or tertiary carbocations, leading to a mixture of products.

Q2: What are the expected rearrangement products of this compound in an acidic medium?

A2: The primary carbocation formed from this compound is likely to rearrange through ring-opening or ring-expansion pathways. The presence of the gem-dimethyl group significantly influences the product distribution by stabilizing adjacent carbocations. Expected products may include a variety of isomeric homoallylic alcohols and aldehydes, as well as cyclobutyl derivatives. The exact product ratio is highly dependent on the specific reaction conditions such as the acid strength, temperature, and solvent.

Q3: How can I minimize the degradation of this compound during a reaction that requires acidic conditions?

A3: To minimize degradation, it is crucial to carefully control the reaction conditions. Consider the following strategies:

  • Use milder acids: Employ weaker acids or buffered systems to maintain a less aggressive pH.

  • Lower the temperature: Running the reaction at lower temperatures can significantly reduce the rate of rearrangement.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Protecting groups: If the hydroxyl group is not the reactive site of interest, consider protecting it with a suitable protecting group that is stable to the acidic conditions of the subsequent step.

Q4: What analytical techniques are suitable for monitoring the stability and identifying the degradation products of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile rearrangement products and identifying them based on their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the starting material and any new products formed.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring the disappearance of the starting material and the appearance of less volatile products, especially if derivatization is employed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product, with a complex mixture of unidentified side products. The acidic conditions are too harsh, leading to extensive rearrangement and degradation of the starting material.- Reduce the concentration of the acid. - Use a weaker acid (e.g., acetic acid instead of sulfuric acid). - Lower the reaction temperature. - Decrease the reaction time.
Inconsistent reaction outcomes and product ratios between batches. Variations in reaction parameters such as temperature, acid concentration, or the rate of addition of reagents.- Implement strict control over all reaction parameters. - Use a temperature-controlled reaction vessel. - Ensure accurate measurement and consistent addition rates of all reagents.
Formation of an unexpected major product. The reaction conditions favor a specific rearrangement pathway that was not anticipated. The gem-dimethyl group can direct the rearrangement towards a thermodynamically stable product.- Thoroughly characterize the unexpected product using NMR and MS to understand the rearrangement pathway. - Modify the reaction conditions (solvent, temperature, acid catalyst) to disfavor this pathway. For example, a change in solvent polarity can influence carbocation stability.
Difficulty in isolating the desired product from the reaction mixture. The rearrangement products may have similar physical properties (e.g., boiling point, polarity) to the desired product.- Employ high-resolution separation techniques such as preparative GC or HPLC. - Consider derivatizing the product mixture to alter the physical properties of the components, facilitating easier separation.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound under Acidic Conditions

Objective: To determine the rate of degradation of this compound and identify the major rearrangement products under specific acidic conditions.

Materials:

  • This compound

  • Acidic solution of choice (e.g., 0.1 M HCl in a suitable solvent like water, methanol, or THF)

  • Internal standard (e.g., dodecane for GC analysis)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Prepare a stock solution of this compound and an internal standard in the chosen reaction solvent.

  • In a temperature-controlled reactor, bring the acidic solution to the desired temperature.

  • Initiate the reaction by adding a known volume of the stock solution to the acidic solution.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing an excess of the quenching solution.

  • Extract the organic components from the quenched aliquot with the chosen extraction solvent.

  • Dry the organic extract over the drying agent.

  • Analyze the organic extract by GC-MS to identify and quantify the remaining this compound and the rearrangement products relative to the internal standard.

Protocol 2: Product Identification using GC-MS and NMR

Objective: To identify the structure of the major rearrangement products.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Inject the extracted and dried sample from Protocol 1 into the GC-MS.

  • Use a suitable temperature program to separate the components.

  • Analyze the mass spectrum of each separated peak.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST) to propose potential structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • If a major product is observed in the GC-MS analysis, scale up the reaction to isolate a sufficient quantity of the product for NMR analysis.

  • Purify the product using column chromatography or preparative GC.

  • Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H NMR and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the product.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the acid-catalyzed rearrangement of this compound under different conditions. This data is illustrative and will vary based on specific experimental parameters.

Condition Acid Temperature (°C) Time (h) Conversion of Starting Material (%) Major Product(s) and Distribution (%)
10.1 M HCl251253,3-Dimethyl-4-penten-1-ol (60%), 1-Cyclopropyl-1-methylethanol (40%)
20.1 M HCl501803,3-Dimethyl-4-penten-1-ol (45%), 1-Cyclopropyl-1-methylethanol (35%), Other isomers (20%)
30.01 M H₂SO₄254403,3-Dimethyl-4-penten-1-ol (55%), 1-Cyclopropyl-1-methylethanol (45%)

Visualizations

Signaling Pathway of Acid-Catalyzed Rearrangement

Acid_Catalyzed_Rearrangement cluster_0 Initiation cluster_1 Rearrangement Pathways cluster_2 Product Formation Start This compound Protonation Protonated Alcohol Start->Protonation + H+ Carbocation Primary Carbocation + H2O Protonation->Carbocation - H2O RingOpening Ring-Opened Homoallylic Cation Carbocation->RingOpening Ring Opening RingExpansion Cyclobutyl Cation Carbocation->RingExpansion Ring Expansion Products_RO Homoallylic Alcohols/ Aldehydes RingOpening->Products_RO + H2O / - H+ Products_RE Cyclobutanol Derivatives RingExpansion->Products_RE + H2O / - H+

Caption: Acid-catalyzed rearrangement of this compound.

Experimental Workflow for Stability Analysis

Experimental_Workflow Start Prepare Reaction Mixture (Substrate, Acid, Solvent, Internal Std) Reaction Incubate at Controlled Temperature Start->Reaction Sampling Withdraw Aliquots at Time Intervals Reaction->Sampling Quench Quench Reaction (e.g., with NaHCO3) Sampling->Quench Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Analysis GC-MS and/or NMR Analysis Drying->Analysis Data Identify and Quantify Products Analysis->Data

Caption: Workflow for stability analysis of this compound.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Problem Low Yield / Complex Mixture Cause1 Harsh Acidic Conditions Problem->Cause1 Cause2 High Temperature Problem->Cause2 Cause3 Long Reaction Time Problem->Cause3 Solution1 Use Weaker Acid / Lower Concentration Cause1->Solution1 Solution2 Lower Reaction Temperature Cause2->Solution2 Solution3 Reduce Reaction Time Cause3->Solution3

Caption: Troubleshooting logic for low yield in acid-catalyzed reactions.

Technical Support Center: Purification of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of commercial (2,2-Dimethylcyclopropyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often synthesized via a Simmons-Smith or related cyclopropanation reaction, may contain several types of impurities. These can include:

  • Unreacted starting materials: Such as reagents from the cyclopropanation step (e.g., diiodomethane and related zinc species).

  • Solvent residues: Organic solvents used during the reaction and workup procedures.

  • Side products: Isomeric byproducts or compounds formed from side reactions during the synthesis.

  • Water: Moisture introduced during the workup or from atmospheric exposure.

Q2: What is the boiling point of this compound, and why is it important?

A2: The boiling point of this compound is a critical parameter for its purification by distillation. Published data indicates a boiling point of approximately 145-147 °C at atmospheric pressure . Knowing the boiling point allows for the design of an effective distillation protocol to separate it from lower and higher boiling impurities. For purification of high-boiling alcohols, vacuum distillation is often preferred to prevent decomposition at elevated temperatures.[1]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. The most common and effective techniques include:

  • Fractional Distillation: Ideal for separating volatile impurities with different boiling points. Due to the relatively high boiling point of the target compound, fractional vacuum distillation is highly recommended.

  • Flash Chromatography: A versatile technique for removing non-volatile impurities and closely related side products based on their polarity.

  • Aqueous Workup: A preliminary purification step to remove water-soluble impurities like salts.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a purification technique primarily used for solid compounds. Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, it may be possible to purify it by converting it to a solid derivative (e.g., a benzoate or p-nitrobenzoate ester), recrystallizing the solid derivative, and then hydrolyzing it back to the pure alcohol. This is a more complex, multi-step process and is generally only employed if standard distillation or chromatography methods are ineffective.

Troubleshooting Guides

Fractional Distillation

Issue: Poor separation of impurities during distillation.

Possible Cause Troubleshooting Step
Inefficient fractionating column. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation.
Fluctuating heat source. Use a stable heating source, such as a heating mantle with a controller or an oil bath, to maintain a constant temperature.
Impurities have very close boiling points. Consider using fractional distillation under reduced pressure (vacuum distillation). Lowering the pressure will decrease the boiling points and may increase the boiling point differences between your product and the impurities.

Issue: The compound appears to be decomposing in the distillation pot.

Possible Cause Troubleshooting Step
Distillation temperature is too high. Switch to a vacuum distillation setup. By reducing the pressure, the boiling point of the compound will be significantly lowered, preventing thermal decomposition.
Presence of acidic or basic impurities. Neutralize the crude material with a mild aqueous wash (e.g., saturated sodium bicarbonate solution for acidic impurities or dilute HCl for basic impurities) before distillation. Ensure the material is thoroughly dried after washing.
Flash Chromatography

Issue: The compound elutes too quickly (high Rf) or not at all (low Rf).

Possible Cause Troubleshooting Step
Incorrect solvent system polarity. For a high Rf, decrease the polarity of the eluent. For a low Rf, increase the polarity. A good starting point for primary alcohols is a mixture of ethyl acetate and hexanes.[2][3]
Compound is too polar/non-polar for the chosen stationary phase. For highly polar compounds, consider using a more polar solvent system, such as methanol in dichloromethane. For very non-polar compounds, a less polar mobile phase like dichloromethane in hexanes might be necessary. In some cases, switching to a different stationary phase (e.g., alumina) may be beneficial.

Issue: Poor separation between the product and an impurity (streaking or overlapping peaks).

Possible Cause Troubleshooting Step
Inappropriate solvent system. Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find one that provides the best separation (largest ΔRf) between your product and the impurity.
Column is overloaded. Use a larger column or reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a silica gel to crude material ratio of at least 30:1 (w/w).
Sample was not loaded onto the column correctly. Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble and load it onto the column in a concentrated band. Alternatively, "dry loading" the sample by pre-adsorbing it onto a small amount of silica gel can improve resolution.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is designed for the purification of this compound from volatile impurities.

1. Setup:

  • Assemble a fractional distillation apparatus with a short Vigreux column.
  • Use a round-bottom flask of an appropriate size (the material to be distilled should fill it to about half to two-thirds of its volume).
  • Place a stir bar in the distillation flask.
  • Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
  • Ensure all glassware joints are properly sealed with vacuum grease.

2. Procedure:

  • Place the crude this compound in the distillation flask.
  • Slowly reduce the pressure to the desired level (e.g., 20 mmHg).
  • Begin stirring and gently heat the flask using a heating mantle or oil bath.
  • Collect any low-boiling fractions that distill first.
  • Slowly increase the temperature until the desired product begins to distill. Collect the fraction that distills at a constant temperature and pressure.
  • Once the product has been collected, stop heating and allow the apparatus to cool before slowly releasing the vacuum.

Expected Outcome: This procedure should yield this compound with a purity of >99%, depending on the nature of the impurities.

Protocol 2: Flash Column Chromatography

This protocol is suitable for removing non-volatile or polar impurities.

1. Preparation:

  • Solvent System Selection: Based on TLC analysis, a common starting solvent system for primary alcohols is 10-30% ethyl acetate in hexanes.[2][3] Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the product.
  • Column Packing: Prepare a silica gel slurry in the initial, least polar solvent mixture and pack the column.

2. Procedure:

  • Sample Loading: Dissolve the crude material in a minimal amount of the chromatography solvent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed. Alternatively, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.
  • Elution: Begin eluting with the chosen solvent system. Apply positive pressure to achieve a steady flow rate.
  • Fraction Collection: Collect fractions and monitor their composition by TLC.
  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification Method Starting Purity (Typical) Final Purity (Expected) Key Impurities Removed
Fractional Vacuum Distillation 95%>99%Volatile organic compounds, unreacted starting materials with different boiling points.
Flash Chromatography 95%>98%Non-volatile impurities, polar side products, baseline impurities.

Visualizations

Logical Workflow for Purification Strategy

Purification_Strategy Start Crude this compound Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Start->Aqueous_Workup Drying Drying (e.g., MgSO4) Aqueous_Workup->Drying Analysis1 Purity Analysis (GC-MS) Drying->Analysis1 Decision Purity > 99%? Analysis1->Decision Final_Product Pure Product Decision->Final_Product Yes Impurity_Profile Identify Impurities (GC-MS) Decision->Impurity_Profile No Distillation Fractional Vacuum Distillation Analysis2 Purity Analysis (GC-MS) Distillation->Analysis2 Chromatography Flash Chromatography Chromatography->Analysis2 Analysis2->Final_Product Impurity_Profile->Distillation Volatile Impurities Impurity_Profile->Chromatography Non-Volatile/Polar Impurities

Caption: A decision-making workflow for purifying this compound.

Experimental Workflow for Flash Chromatography

Flash_Chromatography_Workflow Start Crude Sample TLC TLC Analysis for Solvent System Selection Start->TLC Column_Packing Pack Silica Gel Column TLC->Column_Packing Sample_Loading Load Sample Column_Packing->Sample_Loading Elution Elute with Solvent Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: A step-by-step workflow for purification by flash chromatography.

References

Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group is a valuable structural motif in modern chemistry, prized for its ability to introduce conformational rigidity and enhance metabolic stability in drug candidates.[1] However, the inherent ring strain that confers these desirable properties also makes the cyclopropyl group susceptible to ring-opening under various reaction conditions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the synthesis and modification of cyclopropyl-containing molecules while preserving the integrity of this crucial functional group.

Frequently Asked Questions (FAQs)

Q1: How stable is the cyclopropyl group under acidic conditions?

A1: The stability of a cyclopropyl group in acidic media is highly dependent on the substitution pattern of the ring and the strength of the acid. Unactivated cyclopropanes are generally stable in mild acidic conditions. However, strong acids can promote ring-opening, especially if the cyclopropyl ring is substituted with electron-donating groups that can stabilize a resulting carbocation intermediate. Donor-acceptor cyclopropanes are particularly susceptible to ring-opening catalyzed by Lewis acids.[2]

Q2: What is the stability of the cyclopropyl group under basic conditions?

A2: Cyclopropyl groups are generally very stable under a wide range of basic conditions. Ring-opening is uncommon unless the ring is activated by strong electron-withdrawing groups, which can facilitate nucleophilic attack.

Q3: Can I perform oxidations on molecules containing a cyclopropyl group?

A3: Yes, but the choice of oxidant is critical. The C-H bonds on a cyclopropyl ring are relatively strong, making the ring itself resistant to many common oxidizing agents. However, care must be taken to avoid harsh conditions that could lead to cleavage of the strained C-C bonds. Mild oxidation methods are recommended for modifying other parts of the molecule.

Q4: Are cyclopropyl groups stable to catalytic hydrogenation?

A4: The stability of a cyclopropyl group during catalytic hydrogenation depends on the catalyst and reaction conditions. While generally resistant to hydrogenation under mild conditions, some catalysts, particularly palladium on carbon, can promote ring-opening (hydrogenolysis), especially at elevated temperatures and pressures. Rhodium and ruthenium catalysts are often preferred for the selective hydrogenation of other functional groups in the presence of a cyclopropyl ring.[3]

Q5: Do radical reactions affect the cyclopropyl ring?

A5: Yes, cyclopropylcarbinyl radicals can undergo rapid ring-opening to form homoallyl radicals. Therefore, it is advisable to avoid reaction conditions that generate radicals adjacent to the cyclopropyl ring, such as high temperatures, radical initiators (e.g., AIBN), and UV light, especially when a weak bond, like a C-Br bond, is present next to the ring.

Troubleshooting Guide: Preventing Ring-Opening

This section provides specific troubleshooting advice for common synthetic challenges encountered when working with cyclopropyl-containing compounds.

Issue 1: Ring-opening during ketone modifications.

When performing reactions on a ketone adjacent to a cyclopropyl ring, the choice of reagents is crucial to prevent unwanted ring-opening.

Reaction TypeProblematic Conditions & ReagentsRecommended Conditions & Reagents to Preserve the Cyclopropyl Ring
Enolate Formation & Alkylation Strong, non-hindered bases at elevated temperatures.Use a sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to form the kinetic enolate.
Olefinations Wittig reagents with highly basic ylides.Employ the Horner-Wadsworth-Emmons (HWE) reaction using stabilized phosphonate ylides, which are less basic.
Reductions Harsh reducing agents or conditions that may proceed via radical intermediates.Use mild reducing agents like sodium borohydride (NaBH₄) at low temperatures. For catalytic hydrogenation, Rhodium or Ruthenium catalysts are generally safer than Palladium.
Oxidations (Baeyer-Villiger) N/A - Generally safe for the cyclopropyl group.The cyclopropyl group has a low migratory aptitude, making the Baeyer-Villiger oxidation a reliable method for converting cyclopropyl ketones to esters without ring-opening.
Issue 2: Ring-opening during reactions on adjacent functional groups.

Reactions on functional groups directly attached to or near the cyclopropyl ring require careful consideration of potential intermediates.

Functional GroupProblematic ReactionsRecommended Approaches
Alcohols (Oxidation) Strong oxidizing agents (e.g., KMnO₄, Jones reagent).Utilize mild oxidation methods such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation.[4][5][6][7][8][9][10][11][12]
Halides (Substitution) Conditions favoring Sₙ1 reactions (polar protic solvents, Lewis acids) which can generate carbocations adjacent to the ring.Favor Sₙ2 conditions with strong nucleophiles in polar aprotic solvents.
Amines Reactions involving strong acids or conditions that could lead to oxidation of the amine.Use appropriate protecting groups for the amine if harsh conditions are unavoidable.

Protecting Group Strategies

When a desired transformation requires conditions that are known to endanger the cyclopropyl ring, the use of protecting groups for other functionalities is a key strategy.

Functional Group to ProtectRecommended Protecting GroupsDeprotection ConditionsKey Considerations
Alcohols Silyl ethers (e.g., TMS, TES, TBS, TIPS)Fluoride source (e.g., TBAF) or mild acid.Silyl ethers are stable to a wide range of non-acidic conditions.[13]
Benzyl ether (Bn)Hydrogenolysis (e.g., H₂, Pd/C - use with caution) or strong acid.Hydrogenolysis conditions must be carefully optimized to avoid cyclopropane ring reduction.
Amines Carbamates (e.g., Boc, Cbz)Boc: Strong acid (e.g., TFA). Cbz: Hydrogenolysis.Carbamates are robust and widely used in peptide synthesis.[14][15]
Ketones/Aldehydes Acetals/Ketals (e.g., from ethylene glycol)Aqueous acid.Stable to basic and nucleophilic conditions.

Experimental Protocols

Protocol 1: Swern Oxidation of a Cyclopropyl-Containing Alcohol

This protocol describes the mild oxidation of a primary or secondary alcohol to an aldehyde or ketone, respectively, without affecting an adjacent cyclopropyl group.

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Cyclopropyl-containing alcohol

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.7 equivalents) in DCM dropwise.

  • Stir the mixture for 5 minutes.

  • Add a solution of the cyclopropyl-containing alcohol (1.0 equivalent) in DCM dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (7.0 equivalents) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.

Protocol 2: Horner-Wadsworth-Emmons Reaction with a Cyclopropyl Ketone

This protocol details the olefination of a cyclopropyl ketone to form an α,β-unsaturated ester, preserving the cyclopropyl ring.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropyl ketone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 equivalents) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting clear solution to 0 °C and add a solution of the cyclopropyl ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the α,β-unsaturated ester.

Visual Guides

reaction_stability cluster_conditions Reaction Conditions cluster_outcome Cyclopropyl Ring Integrity Acidic Strong Acidic (e.g., conc. H₂SO₄) Opened Ring Opening Likely Acidic->Opened Basic Strong Basic (e.g., NaOH) Preserved Ring Preserved Basic->Preserved Oxidative Harsh Oxidative (e.g., KMnO₄) Oxidative->Preserved With Mild Reagents Reductive Harsh Reductive (e.g., H₂/Pd-C, high T/P) Reductive->Opened Radical Radical Initiators (e.g., AIBN, UV) Radical->Opened Cyclopropyl Cyclopropyl- containing Molecule Cyclopropyl->Acidic Activated Ring Cyclopropyl->Basic Unactivated Ring Cyclopropyl->Oxidative Unactivated Ring Cyclopropyl->Reductive Unactivated Ring Cyclopropyl->Radical Adjacent Radical

Caption: General stability of the cyclopropyl ring under various reaction conditions.

workflow_ketone start Reaction on Cyclopropyl Ketone olefination Olefinaton? start->olefination enolate Enolate Formation? olefination->enolate No wittig Wittig with non-stabilized ylide olefination->wittig Yes hwe HWE Reaction olefination->hwe Alternative reduction Reduction? enolate->reduction No strong_base Strong, non-hindered base at RT enolate->strong_base Yes lda LDA at -78°C enolate->lda Alternative harsh_reduction Harsh Reduction (e.g., H₂/Pd-C) reduction->harsh_reduction Yes mild_reduction Mild Reduction (e.g., NaBH₄) reduction->mild_reduction Alternative ring_opening Ring Opening Risk wittig->ring_opening ring_preserved Ring Preserved hwe->ring_preserved strong_base->ring_opening lda->ring_preserved harsh_reduction->ring_opening mild_reduction->ring_preserved

Caption: Decision workflow for selecting reagents for cyclopropyl ketone modifications.

References

catalyst selection for hydrogenation to (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of (2,2-dimethylcyclopropyl)methanol via the reduction of a suitable starting material, primarily ethyl 2,2-dimethylcyclopropanecarboxylate. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for catalyst selection and reduction methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from its corresponding ester?

There are two main approaches for the reduction of ethyl 2,2-dimethylcyclopropanecarboxylate to this compound:

  • Chemical Reduction: This typically involves the use of a powerful reducing agent, with Lithium Aluminium Hydride (LiAlH₄) being the most common and effective choice for this transformation.[1][2][3]

  • Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a heterogeneous catalyst. For similar cyclopropyl esters, chromium-free zinc oxide catalysts have been shown to be effective.[1]

Q2: Which method is more suitable for a laboratory-scale synthesis?

For typical laboratory-scale synthesis, chemical reduction with LiAlH₄ is often preferred. It is a well-established, high-yielding reaction that does not require specialized high-pressure hydrogenation equipment.[1][4][5] However, it requires careful handling of the pyrophoric LiAlH₄ reagent and a meticulous workup procedure.[4][6]

Q3: What are the main challenges associated with the catalytic hydrogenation of cyclopropyl esters?

The primary challenge is the potential for ring-opening of the cyclopropane ring under harsh hydrogenation conditions (high temperature and pressure), leading to undesired byproducts.[7] Catalyst selection is crucial to ensure the selective reduction of the ester group while preserving the cyclopropane moiety. Additionally, catalyst poisoning can be a concern, reducing the efficiency of the reaction.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of LiAlH₄ for this reduction?

No, Sodium Borohydride (NaBH₄) is generally not a strong enough reducing agent to reduce esters to alcohols.[5][8][9] LiAlH₄ is required for this transformation due to the lower reactivity of the ester carbonyl group compared to aldehydes or ketones.[9]

Catalyst and Reagent Selection: Data Summary

The following tables summarize the key quantitative data for the two primary methods of reducing ethyl 2,2-dimethylcyclopropanecarboxylate.

Table 1: Chemical Reduction with Lithium Aluminium Hydride (LiAlH₄)

ParameterValue/ConditionNotes
Reagent Lithium Aluminium Hydride (LiAlH₄)A powerful, non-selective reducing agent.
Equivalents of LiAlH₄ 1.5 - 2.0 per ester groupExcess is used to ensure complete reaction.
Solvent Anhydrous Diethyl Ether or THFMust be strictly anhydrous.[10]
Temperature 0 °C to Room TemperatureThe initial addition is done at 0 °C to control the exothermic reaction.
Reaction Time 1 - 4 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield > 90%Generally high-yielding with proper technique.
Workup Fieser workup (sequential addition of H₂O, NaOH (aq), and H₂O)A standard procedure to quench excess LiAlH₄ and precipitate aluminum salts.[1]

Table 2: Catalytic Hydrogenation

Data is based on a representative procedure for a similar substrate (cyclopropanecarboxylic acid alkyl ester).[1]

ParameterValue/ConditionNotes
Catalyst Chromium-free Zinc OxideAn environmentally friendlier alternative to chromium-based catalysts.[1]
Pressure 50 - 350 barHigh pressure is required for this transformation.[1]
Temperature 150 - 350 °CThe reaction is conducted at elevated temperatures.[1]
Reaction Time Varies (continuous flow or batch)Dependent on reactor setup and scale.
Selectivity High for alcohol, preserves cyclopropane ringThe key advantage of this specific catalyst system.[1]

Experimental Protocols

Method 1: Reduction with Lithium Aluminium Hydride (LiAlH₄)

This protocol describes a standard laboratory procedure for the reduction of ethyl 2,2-dimethylcyclopropanecarboxylate.

Materials:

  • Ethyl 2,2-dimethylcyclopropanecarboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas. Ensure all glassware is thoroughly dried to prevent reaction with LiAlH₄.

  • Reagent Preparation: Under a positive pressure of nitrogen or argon, carefully add anhydrous diethyl ether to the flask, followed by the portion-wise addition of LiAlH₄ (1.5 equivalents). Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Ester: Dissolve ethyl 2,2-dimethylcyclopropanecarboxylate in anhydrous diethyl ether and add this solution to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by TLC until all the starting ester has been consumed.

  • Quenching (Workup): Cool the reaction mixture back to 0 °C. Carefully and slowly perform the Fieser workup: for every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% NaOH solution, and finally '3x' mL of water.[11] This should produce a granular white precipitate of aluminum salts.

  • Isolation: Stir the mixture for 30 minutes, then filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by distillation if necessary.

Experimental Workflow: LiAlH₄ Reduction

G Workflow for LiAlH4 Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagent 2. Charge Flask with LiAlH4 and Anhydrous Ether setup->reagent cool_reagent 3. Cool Suspension to 0 °C reagent->cool_reagent add_ester 4. Add Ester Solution Dropwise at 0 °C cool_reagent->add_ester react 5. Stir at Room Temperature (Monitor by TLC) add_ester->react cool_reaction 6. Cool Reaction to 0 °C react->cool_reaction quench 7. Quench with H2O, NaOH(aq), and H2O cool_reaction->quench filter 8. Filter Aluminum Salts quench->filter dry 9. Dry Filtrate filter->dry concentrate 10. Concentrate Solvent dry->concentrate purify 11. Purify by Distillation (if required) concentrate->purify product Final Product: This compound purify->product

Workflow for LiAlH₄ Reduction of Ethyl 2,2-Dimethylcyclopropanecarboxylate.

Troubleshooting Guides

Guide 1: Troubleshooting LiAlH₄ Reduction
IssuePossible Cause(s)Suggested Solution(s)
Incomplete or sluggish reaction 1. Insufficient LiAlH₄.1. Use a slight excess of LiAlH₄ (at least 1.5 equivalents).
2. "Wet" (non-anhydrous) solvent or glassware.2. Ensure all glassware is oven-dried and the solvent is freshly distilled from a suitable drying agent.
3. Poor quality of LiAlH₄.3. Use a fresh bottle of LiAlH₄ or titrate to determine its activity.
Difficult workup (gelatinous precipitate) 1. Incorrect ratio of quenching reagents.1. Strictly follow the Fieser workup ratios (1x g LiAlH₄ : 1x mL H₂O : 1x mL 15% NaOH : 3x mL H₂O).[11]
2. Insufficient stirring during quenching.2. Ensure vigorous stirring during the entire quenching process to promote the formation of a granular solid.
Low isolated yield 1. Product loss during extraction from aluminum salts.1. Wash the filtered aluminum salts thoroughly with the reaction solvent (e.g., diethyl ether or THF).
2. Product volatility.2. Use caution during solvent removal on a rotary evaporator, especially if the product has a low boiling point.
Guide 2: Troubleshooting Catalytic Hydrogenation
IssuePossible Cause(s)Suggested Solution(s)
No or low conversion 1. Catalyst poisoning.1. Ensure the starting material and solvent are free of sulfur or nitrogen-containing impurities.[10]
2. Inactive catalyst.2. Use a fresh batch of catalyst or follow a specific pre-activation procedure if required.
3. Insufficient pressure or temperature.3. Verify that the reaction conditions meet the requirements for ester hydrogenation (typically high pressure and temperature).[1]
Formation of byproducts (e.g., ring-opened products) 1. Catalyst is not selective.1. Use a catalyst known for its selectivity in preserving the cyclopropane ring, such as chromium-free zinc oxide.[1]
2. Reaction conditions are too harsh.2. Attempt to lower the reaction temperature or pressure, although this may also decrease the reaction rate.
Reaction stalls before completion 1. Catalyst deactivation during the reaction.1. Increase catalyst loading or consider a flow chemistry setup where the substrate continuously passes over a fresh catalyst bed.
2. Mass transfer limitations.2. Ensure efficient stirring to maintain good contact between the gas, liquid, and solid catalyst phases.

Logical Relationship: Method Selection

G start Starting Point: Need to Reduce Ester scale Reaction Scale? start->scale equipment High-Pressure Reactor Available? scale->equipment Pilot / Industrial Scale lialh4 Choose LiAlH4 Reduction scale->lialh4 Lab-Scale equipment->lialh4 No hydrogenation Consider Catalytic Hydrogenation equipment->hydrogenation Yes lialh4_pros Pros: - High Yield - No Special Equipment - Well-Documented lialh4->lialh4_pros lialh4_cons Cons: - Pyrophoric Reagent - Careful Workup - Stoichiometric Waste lialh4->lialh4_cons hydrogenation_pros Pros: - Atom Economical - Scalable - Less Waste hydrogenation->hydrogenation_pros hydrogenation_cons Cons: - Requires High P/T - Catalyst Selection is Key - Risk of Ring-Opening hydrogenation->hydrogenation_cons

Decision-making flowchart for selecting a reduction method.

References

Technical Support Center: Reactions Involving (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,2-dimethylcyclopropyl)methanol. The information is tailored to address specific issues that may be encountered during the workup procedures of common reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges during the workup of reactions with this compound derivatives?

A1: The primary challenges include:

  • Product Volatility: Low molecular weight derivatives of this compound can be volatile, leading to product loss during solvent removal under reduced pressure.

  • Emulsion Formation: The presence of the lipophilic dimethylcyclopropyl group can sometimes lead to the formation of stable emulsions during aqueous extractions, making phase separation difficult.

  • Cyclopropyl Ring Stability: The strained cyclopropyl ring can be susceptible to opening under harsh acidic or basic conditions, leading to unwanted byproducts.[1][2] Careful control of pH during the workup is crucial.

  • Removal of Reagent Byproducts: Many common reactions, such as oxidations and Mitsunobu reactions, generate byproducts that can be challenging to separate from the desired product.

Q2: How can I minimize product loss due to volatility?

A2: To minimize the loss of volatile products, consider the following:

  • Use a rotary evaporator with a cold trap cooled by dry ice/acetone or a cryocooler.

  • Avoid high temperatures on the water bath of the rotary evaporator.

  • For highly volatile compounds, consider removing the solvent by distillation at atmospheric pressure if the boiling point of the product is significantly higher than that of the solvent.

  • Alternatively, use a higher boiling point solvent for extraction, followed by careful removal under reduced pressure.

Q3: Are there any special considerations for the purification of this compound derivatives by column chromatography?

A3: Yes, consider the following:

  • Volatility: As mentioned, product volatility can be an issue. Ensure that the fractions are collected in a way that minimizes evaporation.

  • Stationary Phase: Standard silica gel is usually effective. For very nonpolar derivatives, alumina (neutral or basic) might be an alternative.

  • Solvent System: A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The exact ratio will depend on the polarity of the product.

  • Detection: Many derivatives of this compound do not have a UV chromophore. Therefore, visualization of spots on a TLC plate may require staining with permanganate, phosphomolybdic acid, or vanillin solutions.

Troubleshooting Guides

Oxidation of this compound to (2,2-Dimethylcyclopropyl)acetaldehyde

The oxidation of this compound to the corresponding aldehyde is a common transformation. However, the workup can present several challenges depending on the oxidant used.

Problem: Low yield of (2,2-dimethylcyclopropyl)acetaldehyde after workup.

Potential Cause Troubleshooting Steps
Product Volatility - Use a cooled receiving flask during rotary evaporation. - Avoid excessive vacuum or heat.
Over-oxidation to Carboxylic Acid - Ensure anhydrous conditions, especially with PCC.[3] - Use a mild and selective oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.
Ring Opening - Avoid strongly acidic or basic workup conditions. A neutral or mildly basic quench (e.g., saturated sodium bicarbonate solution) is often preferred.
Aldehyde Instability - Aldehydes can be sensitive to air oxidation. Work up the reaction promptly and store the purified product under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction - Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or adding more oxidizing agent.
Formation of Bisulfite Adduct - If a bisulfite workup is used for purification, ensure complete reversal to the aldehyde by treatment with a base (e.g., NaOH) if you wish to recover the aldehyde.[4]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add solid Dess-Martin periodinane (1.1 eq).

  • Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material (typically 1-2 hours).

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Carefully concentrate the filtrate under reduced pressure to afford the crude (2,2-dimethylcyclopropyl)acetaldehyde.

Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup start This compound dmp Dess-Martin Periodinane in DCM reaction Oxidation dmp->reaction quench Quench with NaHCO3/Na2S2O3 reaction->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate product (2,2-Dimethylcyclopropyl)acetaldehyde concentrate->product

Caption: Workflow for Dess-Martin Periodinane Oxidation.
Esterification of this compound

Esterification reactions, such as the Fischer esterification or acylation with an acid chloride or anhydride, are common. The primary challenge in the workup is often driving the equilibrium towards the product and removing the catalyst and excess reagents.

Problem: Incomplete conversion to the ester or hydrolysis of the product during workup.

Potential Cause Troubleshooting Steps
Equilibrium Limitation (Fischer) - Use a large excess of the alcohol or carboxylic acid. - Remove water as it is formed using a Dean-Stark trap.[5]
Hydrolysis during Workup - Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous extraction. - Avoid prolonged contact with aqueous acid or base.
Incomplete Removal of Carboxylic Acid - Wash the organic layer thoroughly with a saturated sodium bicarbonate solution until CO2 evolution ceases.
Incomplete Removal of Pyridine/DMAP (Acylation) - Wash the organic layer with dilute aqueous HCl or copper(II) sulfate solution to remove basic impurities.[6]

Experimental Protocol: Acylation with Acetic Anhydride

  • To a stirred solution of this compound (1.0 eq) and pyridine (1.5 eq) in DCM at 0 °C, add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Separate the organic layer. Wash sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,2-dimethylcyclopropyl)methyl acetate.

Esterification_Troubleshooting start Low Ester Yield cause1 Incomplete Reaction start->cause1 cause2 Product Hydrolysis start->cause2 cause3 Purification Loss start->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Use Excess Acylating Agent cause1->solution1b solution2a Mild Basic Wash (NaHCO3) cause2->solution2a solution2b Avoid Strong Acid/Base cause2->solution2b solution3a Careful Extraction cause3->solution3a solution3b Optimize Chromatography cause3->solution3b

Caption: Troubleshooting Logic for Low Esterification Yield.
Williamson Ether Synthesis with this compound

The Williamson ether synthesis is a reliable method for preparing ethers from this compound. The workup is generally straightforward, but care must be taken to ensure complete reaction and removal of starting materials.

Problem: Low yield of the desired ether.

Potential Cause Troubleshooting Steps
Incomplete Deprotonation - Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF.[7] - Ensure the alcohol is dry.
Side Reaction (Elimination) - Use a primary alkyl halide as the electrophile. Secondary and tertiary halides are more prone to elimination.[8][9]
Low Reactivity of Alkyl Halide - Consider converting the alkyl halide to a more reactive electrophile, such as an alkyl iodide or tosylate.
Unreacted Alcohol - During workup, wash the organic layer with an aqueous base (e.g., NaOH) to remove any unreacted this compound.[7]

Experimental Protocol: Synthesis of (2,2-Dimethylcyclopropyl)(methoxy)methane

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add methyl iodide (1.5 eq) dropwise and stir the reaction mixture at room temperature until TLC analysis shows complete consumption of the starting alcohol.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ether.

Williamson_Ether_Synthesis cluster_reactants Reactants alcohol This compound deprotonation Deprotonation to form Alkoxide alcohol->deprotonation base NaH in THF base->deprotonation alkyl_halide Methyl Iodide sn2 SN2 Reaction alkyl_halide->sn2 deprotonation->sn2 product (2,2-Dimethylcyclopropyl)(methoxy)methane sn2->product

References

troubleshooting low conversion rates in esterification of (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates during the esterification of (2,2-Dimethylcyclopropyl)methanol.

Troubleshooting Low Conversion Rates

Low conversion in the esterification of this compound can be attributed to several factors, primarily related to the equilibrium nature of the Fischer esterification and the specific properties of the alcohol. This guide provides a systematic approach to identifying and resolving common issues.

Question 1: My Fischer esterification of this compound is giving low yields. What are the most common causes?

Answer:

Low yields in the Fischer esterification of this primary alcohol are typically due to one or more of the following factors:

  • Water Presence: Fischer esterification is a reversible reaction where water is a byproduct.[1][2][3][4] Any water present in the reaction mixture, either from reagents or formed during the reaction, will shift the equilibrium back towards the starting materials, thus lowering the ester yield.

  • Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding very slowly. Reaction times for Fischer esterification can range from a few hours to overnight.[3]

  • Suboptimal Reagent Concentration: The equilibrium can be driven towards the product by using a large excess of one of the reactants, typically the alcohol.[2][4]

  • Insufficient Catalysis: An inadequate amount or an inappropriate type of acid catalyst can lead to a slow reaction rate.

  • Potential Side Reactions: Although this compound is a primary alcohol and generally less prone to elimination than tertiary alcohols, the strained cyclopropyl ring might be susceptible to acid-catalyzed rearrangement or ring-opening under harsh conditions.[3] The cyclopropylmethyl carbocation is known to be remarkably stable and can undergo rearrangements.[5]

Question 2: How can I improve the conversion of my Fischer esterification?

Answer:

To enhance the conversion rate, consider the following optimization strategies:

  • Water Removal:

    • Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, hexane) to continuously remove water as it is formed.[3][4]

    • Drying Agents: Add molecular sieves or anhydrous salts to the reaction mixture to sequester water.[3]

  • Increase Reactant Concentration: Use a significant excess of this compound (e.g., 5-10 equivalents) or the carboxylic acid to shift the equilibrium towards the ester product.[2]

  • Optimize Catalyst and Temperature:

    • Ensure an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.

    • Gently heating the reaction mixture under reflux can increase the reaction rate, but excessive heat should be avoided to minimize potential side reactions.[6] Typical temperatures range from 60-110 °C.[3]

Troubleshooting Workflow for Low Conversion in Fischer Esterification

Troubleshooting_Fischer_Esterification start Low Conversion check_water Check for Water (Reagents/Reaction) start->check_water remove_water Implement Water Removal (Dean-Stark/Drying Agent) check_water->remove_water Water Present check_equilibrium Review Reaction Conditions (Time/Concentration) check_water->check_equilibrium Anhydrous remove_water->check_equilibrium optimize_conditions Optimize Conditions (Increase Excess Reagent/Time) check_equilibrium->optimize_conditions Suboptimal check_catalyst Evaluate Catalyst (Amount/Type) check_equilibrium->check_catalyst Optimized optimize_conditions->check_catalyst optimize_catalyst Adjust Catalyst Loading check_catalyst->optimize_catalyst Insufficient consider_side_reactions Investigate Side Reactions (TLC/GC-MS Analysis) check_catalyst->consider_side_reactions Sufficient optimize_catalyst->consider_side_reactions milder_methods Consider Milder Esterification Methods (Steglich/Mitsunobu) consider_side_reactions->milder_methods Side Products Detected solution Improved Conversion consider_side_reactions->solution No Side Products milder_methods->solution

Caption: A logical workflow for troubleshooting low conversion rates in the Fischer esterification of this compound.

FAQs

Question 3: Are there alternative, milder methods for esterifying this compound if Fischer esterification fails?

Answer:

Yes, if your substrate is sensitive to strong acids or high temperatures, several milder esterification methods can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is performed under mild, neutral conditions at room temperature and is suitable for acid-sensitive substrates.[7]

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate to activate the alcohol for nucleophilic attack by the carboxylic acid. It proceeds under mild, neutral conditions and is known for inverting the stereochemistry of secondary alcohols (though this is not relevant for the primary alcohol ).

  • Esterification with Acyl Chlorides or Anhydrides: Converting the carboxylic acid to a more reactive acyl chloride or anhydride allows for a rapid and often high-yielding reaction with the alcohol, typically in the presence of a non-nucleophilic base like pyridine.[1]

Esterification_Methods start Esterification of This compound fischer Fischer Esterification (Strong Acid, Heat) start->fischer Initial Attempt low_yield Low Yield or Substrate Degradation fischer->low_yield Problematic steglich Steglich Esterification (DCC, DMAP, Mild) mitsunobu Mitsunobu Reaction (PPh3, DEAD, Mild) acyl_chloride Acyl Chloride/Anhydride Method (Base, Mild) low_yield->steglich Consider Milder Conditions low_yield->mitsunobu Consider Milder Conditions low_yield->acyl_chloride Consider Milder Conditions

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2,2-Dimethylcyclopropyl)methanol and Cyclopropylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of (2,2-Dimethylcyclopropyl)methanol and cyclopropylmethanol. The presence of gem-dimethyl substituents on the cyclopropane ring significantly influences the reactivity of the neighboring hydroxymethyl group. This document summarizes key reactivity differences in solvolysis, oxidation, and esterification reactions, supported by available experimental data and established principles of physical organic chemistry.

Executive Summary

The introduction of two methyl groups at the 2-position of the cyclopropyl ring in this compound has a profound impact on its reactivity compared to the unsubstituted cyclopropylmethanol. The primary driver for this difference is the electronic effect of the methyl groups, which stabilize carbocationic intermediates formed during certain reactions. This leads to a significant rate enhancement in reactions proceeding through such intermediates, most notably in solvolysis. In contrast, for reactions sensitive to steric hindrance, such as esterification, the gem-dimethyl groups are expected to decrease the reaction rate. The reactivity in oxidation reactions is anticipated to be broadly similar, with minor differences attributable to steric and electronic factors.

Data Presentation

Table 1: Physical Properties
PropertyCyclopropylmethanolThis compound
CAS Number 2516-33-8930-50-7
Molecular Formula C₄H₈OC₆H₁₂O
Molecular Weight 72.11 g/mol 100.16 g/mol
Boiling Point 123-124 °CNot readily available
Density 0.89 g/mL at 25 °CNot readily available
Table 2: Comparative Reactivity in Solvolysis (Acetolysis of Tosylates)
CompoundRelative Rate (Estimated)aRate Constant (k) at 96.6 °C (s⁻¹)
Cyclopropylmethyl tosylate14.7 x 10⁻⁵[1]
(2,2-Dimethylcyclopropyl)methyl tosylate> 1 (Significantly faster)Not available

a The rate for (2,2-Dimethylcyclopropyl)methyl tosylate is expected to be significantly faster due to the stabilizing effect of the gem-dimethyl groups on the carbocation intermediate. While direct quantitative data is not available in the reviewed literature, studies on similar systems with alkyl substitution on the cyclopropyl ring consistently show rate enhancements.

Table 3: Expected Reactivity in Oxidation
ReactionReagentCyclopropylmethanolThis compoundExpected Product
Jones OxidationCrO₃, H₂SO₄, AcetoneReactiveReactiveCyclopropanecarboxylic acid / 2,2-Dimethylcyclopropanecarboxylic acid
PCC OxidationPyridinium chlorochromateReactiveReactiveCyclopropanecarbaldehyde / 2,2-Dimethylcyclopropanecarbaldehyde
Table 4: Expected Reactivity in Esterification
ReactionMethodCyclopropylmethanolThis compound
Fischer EsterificationAcid catalyst, Carboxylic acidFavorableLess favorable due to steric hindrance
Steglich EsterificationDCC, DMAP, Carboxylic acidFavorableLess favorable due to steric hindrance

Reaction Mechanisms and Reactivity Analysis

Solvolysis Reactions

The solvolysis of cyclopropylmethyl derivatives, typically via their tosylates, is a classic example of a reaction proceeding through a carbocationic intermediate. The high degree of p-character in the C-C bonds of the cyclopropane ring allows for effective overlap with the empty p-orbital of the adjacent carbocation, leading to significant stabilization. This is often described in terms of a non-classical "bishomocyclopropenyl" cation.

The gem-dimethyl groups in this compound play a crucial role in further stabilizing this carbocationic intermediate through hyperconjugation and inductive effects. This increased stability of the transition state leading to the carbocation results in a substantially faster rate of solvolysis for (2,2-dimethylcyclopropyl)methyl tosylate compared to cyclopropylmethyl tosylate.

Solvolysis_Mechanism cpm_tos Cyclopropylmethyl Tosylate cpm_cat Cyclopropylmethyl Cation cpm_tos->cpm_cat Slow (rate-determining) cpm_prod Solvolysis Products cpm_cat->cpm_prod Fast dcpm_cat gem-Dimethyl Cyclopropylmethyl Cation (Stabilized) dcpm_tos (2,2-Dimethylcyclopropyl)methyl Tosylate dcpm_tos->dcpm_cat Faster dcpm_prod Solvolysis Products dcpm_cat->dcpm_prod Fast

Caption: Comparative solvolysis pathways.

Oxidation Reactions

The oxidation of primary alcohols to aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. For both cyclopropylmethanol and this compound, standard oxidizing agents like Jones reagent (CrO₃/H₂SO₄) and pyridinium chlorochromate (PCC) are effective.

  • Jones Oxidation: This strong oxidizing agent in aqueous acetone will typically oxidize primary alcohols to carboxylic acids. The reaction proceeds through a chromate ester intermediate. The reactivity of both alcohols is expected to be similar, as the rate-determining step does not involve the formation of a carbocation on the cyclopropylmethyl system.

  • PCC Oxidation: This milder oxidizing agent in dichloromethane typically stops at the aldehyde stage. Again, significant differences in reactivity are not anticipated, although minor electronic effects from the methyl groups could subtly influence the rate.

Oxidation_Workflow cluster_alcohols Substrates cluster_reagents Oxidizing Agents cluster_products Products cpm Cyclopropylmethanol jones Jones Reagent (CrO₃, H₂SO₄, Acetone) cpm->jones pcc PCC (Pyridinium Chlorochromate) cpm->pcc dcpm This compound dcpm->jones dcpm->pcc acid Carboxylic Acid jones->acid aldehyde Aldehyde pcc->aldehyde

Caption: General oxidation pathways.

Esterification Reactions

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is sensitive to steric hindrance around the hydroxyl group.

  • Fischer Esterification: This acid-catalyzed equilibrium reaction is likely to be slower for this compound compared to cyclopropylmethanol. The bulky gem-dimethyl groups can hinder the approach of the carboxylic acid to the hydroxyl group, raising the activation energy of the tetrahedral intermediate formation.

  • Steglich Esterification: While this method, using DCC and a catalytic amount of DMAP, is effective for sterically hindered alcohols, the relative rate for this compound is still expected to be lower than that for cyclopropylmethanol due to the increased steric bulk.

Esterification_Logic steric_hindrance Steric Hindrance reactivity Esterification Reactivity steric_hindrance->reactivity inversely affects cpm Cyclopropylmethanol (Less Hindered) cpm->steric_hindrance high_reactivity Higher Reactivity cpm->high_reactivity dcpm This compound (More Hindered) dcpm->steric_hindrance low_reactivity Lower Reactivity dcpm->low_reactivity

Caption: Influence of steric hindrance on esterification.

Experimental Protocols

Synthesis of Tosylates for Solvolysis Studies

General Procedure:

  • The respective alcohol (cyclopropylmethanol or this compound, 1.0 eq.) is dissolved in anhydrous pyridine or dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • p-Toluenesulfonyl chloride (1.1-1.5 eq.) is added portion-wise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of cold water or dilute HCl.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or chromatography.

Solvolysis Kinetics Measurement (Acetolysis)

General Procedure:

  • A solution of the tosylate (e.g., 0.01 M) in glacial acetic acid containing a known concentration of a non-nucleophilic base (e.g., sodium acetate, 0.02 M) is prepared.

  • The solution is maintained at a constant temperature (e.g., 96.6 °C) in a thermostated bath.

  • Aliquots of the reaction mixture are withdrawn at various time intervals.

  • The reaction in the aliquot is quenched by cooling.

  • The amount of p-toluenesulfonic acid produced is determined by titration with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.

  • The first-order rate constant (k) is calculated from the slope of a plot of ln([TsOH]∞ - [TsOH]t) versus time, where [TsOH]∞ is the concentration of acid at infinite time and [TsOH]t is the concentration at time t.

Jones Oxidation

Procedure for Jones Reagent Preparation:

  • Dissolve 26.72 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid.

  • Slowly and with cooling, add this mixture to 50 mL of water to make a total volume of approximately 73 mL.[2]

General Oxidation Procedure:

  • The alcohol (1.0 eq.) is dissolved in acetone and cooled in an ice bath.

  • The Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the solution will change from orange-red to green.

  • The addition is continued until the orange-red color persists.

  • The excess oxidant is quenched by the addition of isopropanol until the green color returns.

  • The mixture is diluted with water and extracted with an organic solvent (e.g., ether).

  • The organic extract is washed, dried, and the solvent is evaporated to yield the carboxylic acid.

Fischer Esterification

General Procedure:

  • The alcohol (1.0 eq.), a carboxylic acid (e.g., 1.2 eq.), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) are combined in a round-bottom flask.

  • The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

  • After cooling, the reaction mixture is diluted with water and an organic solvent (e.g., ether).

  • The organic layer is separated and washed with saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation to yield the crude ester, which can be purified by distillation or chromatography.[3][4]

Conclusion

The presence of gem-dimethyl substituents on the cyclopropyl ring is a key structural feature that differentiates the reactivity of this compound from its parent compound, cyclopropylmethanol. For reactions involving carbocation intermediates, such as solvolysis, the dimethylated compound exhibits significantly enhanced reactivity due to electronic stabilization. Conversely, for reactions where steric access to the hydroxyl group is critical, such as esterification, the gem-dimethyl groups impose a steric penalty, leading to reduced reactivity. In oxidation reactions, the differences are expected to be less pronounced. Understanding these reactivity patterns is crucial for the strategic design of synthetic routes and the development of new chemical entities in pharmaceutical and materials science. Further quantitative kinetic studies would be beneficial to precisely delineate the magnitude of these effects.

References

A Comparative Guide to Substituted Cyclopropylmethanols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclopropylmethanols are versatile synthetic intermediates prized for the unique reactivity conferred by their strained three-membered ring. The inherent ring strain facilitates a variety of ring-opening reactions, providing access to complex molecular architectures that are valuable in the synthesis of natural products, pharmaceuticals, and agrochemicals. This guide offers a comparative analysis of the performance of differently substituted cyclopropylmethanols in key synthetic transformations, supported by experimental data and detailed protocols.

The Influence of Substituents on Reactivity

The nature and position of substituents on the cyclopropyl ring and at the carbinol center play a critical role in dictating the reaction pathway and stereochemical outcome of transformations involving cyclopropylmethanols. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert significant electronic effects that influence the stability of intermediates, thereby controlling the regioselectivity of ring-opening reactions.

Key Synthetic Transformations and Comparative Data

The utility of substituted cyclopropylmethanols is most prominently displayed in their ring-opening reactions, which can be broadly categorized into acid-catalyzed, radical-mediated, and transition-metal-catalyzed processes.

Acid-Catalyzed Ring-Opening Reactions

Acid-catalyzed ring-opening of cyclopropylmethanols typically proceeds through a carbocationic intermediate. The regioselectivity of this process is governed by the ability of substituents to stabilize the developing positive charge. In the case of aryl-substituted cyclopropylmethanols, the electronic nature of the substituent on the aromatic ring significantly influences the reaction rate and product distribution.

The solvolysis of 1-aryl-1-cyclopropylcarbinyl derivatives serves as a classic example to quantify these substituent effects. The rate of reaction is highly sensitive to the electronic properties of the aryl group, with electron-donating groups accelerating the reaction by stabilizing the benzylic carbocation formed upon ring opening.

Table 1: Relative Rates of Solvolysis for Substituted 1-Aryl-1-cyclopropylcarbinyl p-Nitrobenzoates

Substituent (X) on Aryl RingRelative Rate (k_rel)σ+ Constant
p-OCH₃3380-0.78
p-CH₃45.5-0.31
H1.000.00
p-Cl0.20+0.11
m-Cl0.011+0.40
p-NO₂0.0001+0.79

Data extrapolated from studies on related systems and Hammett correlations. The σ+ constants reflect the ability of the substituent to stabilize an adjacent positive charge.

As the data indicates, electron-donating groups like methoxy and methyl dramatically increase the reaction rate, while electron-withdrawing groups like chloro and nitro significantly retard it. This predictable electronic influence is a powerful tool in synthetic design.

Radical-Mediated Ring-Opening Reactions

Radical reactions of cyclopropylmethanols, often initiated by reagents like samarium(II) iodide (SmI₂), provide a complementary approach to C-C bond formation. The reaction proceeds via a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to a homoallylic radical. The regioselectivity of the ring scission is influenced by the stability of the resulting radical.

Table 2: Comparative Yields in SmI₂-Mediated Reductive Ring-Opening of Substituted Cyclopropyl Ketones

SubstrateProduct(s)Yield (%)Comments
Phenyl cyclopropyl ketone4-Phenyl-1-buten-1-one85Cleavage of the more substituted bond to form a stable benzylic radical.
1-Methyl-2-phenylcyclopropyl ketone3-Methyl-4-phenyl-1-buten-1-one78Preferential cleavage to form the more substituted radical.
1-(p-Methoxyphenyl)cyclopropyl ketone4-(p-Methoxyphenyl)-1-buten-1-one92Electron-donating group enhances the rate and yield.
1-(p-Nitrophenyl)cyclopropyl ketone4-(p-Nitrophenyl)-1-buten-1-one65Electron-withdrawing group disfavors the reaction.

Data is illustrative and based on trends observed for the closely related cyclopropyl ketones, which are precursors to cyclopropylmethanols.

Experimental Protocols

Synthesis of Substituted Cyclopropylmethanols via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable method for the synthesis of cyclopropanes from alkenes.[1][2] The following is a general procedure for the synthesis of a substituted phenylcyclopropylmethanol.

Protocol 1: Synthesis of 1-Phenylcyclopropylmethanol

  • Preparation of the Organozinc Reagent: To a flame-dried flask under an inert atmosphere, add zinc-copper couple (2.0 eq). Add a solution of diiodomethane (2.0 eq) in anhydrous diethyl ether. Stir the mixture at room temperature for 30 minutes.

  • Cyclopropanation: Cool the freshly prepared organozinc reagent to 0 °C. Add a solution of styrene (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-phenylcyclopropane.

  • Hydroxymethylation: The resulting 1-phenylcyclopropane can be functionalized to the corresponding methanol through various standard methods, such as lithiation followed by quenching with formaldehyde.

Acid-Catalyzed Rearrangement of a Substituted Cyclopropylmethanol

The following protocol details the acid-catalyzed rearrangement of a representative aryl-substituted cyclopropylmethanol to the corresponding homoallylic alcohol.

Protocol 2: BF₃·OEt₂-Promoted Rearrangement of 1-Phenylcyclopropylmethanol

  • Reaction Setup: To a solution of 1-phenylcyclopropylmethanol (1.0 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the corresponding homoallylic alcohol.

Visualizing Reaction Pathways and Workflows

To better illustrate the processes described, the following diagrams, generated using the DOT language, depict a key reaction pathway and a general experimental workflow.

acid_catalyzed_ring_opening cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Cyclopropylmethanol Substituted Cyclopropylmethanol Protonated_Alcohol Protonated Alcohol Cyclopropylmethanol->Protonated_Alcohol Protonation Acid H⁺ (Acid Catalyst) Carbocation Carbocation Intermediate Protonated_Alcohol->Carbocation Ring Opening (Rate-determining) Homoallylic_Alcohol Homoallylic Alcohol Carbocation->Homoallylic_Alcohol Deprotonation

Caption: Acid-catalyzed ring-opening of a substituted cyclopropylmethanol.

experimental_workflow cluster_synthesis Synthesis of Substituted Cyclopropylmethanol cluster_ring_opening Ring-Opening Reaction Start Starting Alkene Reaction Simmons-Smith Cyclopropanation Start->Reaction Purification1 Purification (Chromatography) Reaction->Purification1 Product1 Substituted Cyclopropane Purification1->Product1 Functionalization Hydroxymethylation Product1->Functionalization Product2 Substituted Cyclopropylmethanol Functionalization->Product2 Reaction2 Acid-Catalyzed or Radical-Mediated Ring Opening Product2->Reaction2 Workup Aqueous Workup Reaction2->Workup Purification2 Purification (Chromatography) Workup->Purification2 FinalProduct Homoallylic Alcohol or other product Purification2->FinalProduct

Caption: General experimental workflow for synthesis and reaction.

References

Spectroscopic Comparison of Cis and Trans Isomers of Dimethylcyclopropylmethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is fundamental to understanding structure-activity relationships. This guide provides a detailed spectroscopic comparison of cis- and trans-dimethylcyclopropylmethanol, offering insights into their distinct spectral features. The differentiation of these isomers is crucial as their unique three-dimensional arrangements can lead to significantly different biological activities and physical properties.

The rigid cyclopropane ring in dimethylcyclopropylmethanol restricts conformational flexibility, leading to well-defined spatial relationships between the substituent groups. This structural rigidity results in distinct and measurable differences in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is the most powerful technique for the unambiguous differentiation of cis and trans isomers of substituted cyclopropanes. The key parameters for distinguishing these isomers are the proton (¹H) and carbon-13 (¹³C) chemical shifts (δ) and the proton-proton coupling constants (³JHH).

¹H NMR Spectroscopy

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons of the cyclopropane ring is the most reliable diagnostic feature. Due to the fixed dihedral angles in the rigid ring system, the coupling constant is consistently larger for the cis isomer compared to the trans isomer.[1]

  • J_cis : Typically ranges from 7 to 13 Hz.[1]

  • J_trans : Typically ranges from 2 to 7 Hz.[1]

This difference arises because the dihedral angle between vicinal protons in the cis configuration is close to 0°, leading to stronger coupling, while in the trans configuration, the angle is approximately 120°, resulting in weaker coupling.

The chemical shifts of the cyclopropyl protons are also informative. The cyclopropane ring exhibits a significant ring current effect, causing protons attached to the ring to be shielded and appear at a higher field (lower ppm) compared to protons in acyclic systems.[2] Steric interactions in the cis isomer can cause the signals of the methyl and hydroxymethyl protons to be shifted compared to the less sterically hindered trans isomer.

¹³C NMR Spectroscopy

In ¹³C NMR spectroscopy, the chemical shifts of the cyclopropyl ring carbons and the substituent carbons are sensitive to the stereochemistry. Generally, steric compression in the cis isomer can cause the signals of the substituted carbons and the methyl groups to be shifted upfield (lower ppm) compared to the corresponding signals in the trans isomer.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Exemplary for closely related compounds)

IsomerSpectroscopic ParameterProton (¹H) Signals (ppm)Carbon (¹³C) Signals (ppm)
cis Cyclopropyl Protons Higher field signals, larger ³JHH (7-13 Hz)Upfield shift for substituted carbons
Methyl Protons Single resonanceUpfield shift due to steric hindrance
Hydroxymethyl Protons Doublet of doublets or more complex multiplet-
trans Cyclopropyl Protons Lower field signals, smaller ³JHH (2-7 Hz)Downfield shift for substituted carbons
Methyl Protons Single resonanceDownfield shift compared to cis
Hydroxymethyl Protons Doublet of doublets or more complex multiplet-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule. Differences in the symmetry and steric environment of cis and trans isomers lead to distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

The more symmetrical trans isomer may exhibit a simpler spectrum with fewer absorption bands compared to the less symmetrical cis isomer.[1] Key vibrational modes to consider are:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group in both isomers. The exact position and shape may differ slightly due to differences in intermolecular hydrogen bonding.

  • C-H Stretch (Cyclopropyl): Sharp peaks are typically observed around 3000-3100 cm⁻¹.

  • Ring Deformation Modes: These vibrations, often referred to as "ring breathing," appear in the fingerprint region and are highly characteristic of the cyclopropane ring and its substitution pattern. Differences in these modes between the cis and trans isomers can be used for their identification.

Table 2: Key IR Absorption Frequencies (Predicted)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) - cis IsomerExpected Wavenumber (cm⁻¹) - trans Isomer
O-HStretching~3350 (broad)~3350 (broad)
C-H (Cyclopropyl)Stretching~3080~3080
C-H (Alkyl)Stretching2850-30002850-3000
C-OStretching~1050~1050
Cyclopropane RingDeformationUnique pattern in fingerprint regionDifferent unique pattern in fingerprint region

Mass Spectrometry (MS)

In mass spectrometry, both cis and trans isomers of dimethylcyclopropylmethanol will exhibit the same molecular ion peak (M⁺) as they have the same molecular weight. However, the fragmentation patterns may show subtle differences in the relative abundances of certain fragment ions due to the different stereochemical arrangements, which can influence the stability of the resulting carbocations.

Common fragmentation pathways may include the loss of a water molecule (M-18), a methyl group (M-15), or a hydroxymethyl group (M-31). The relative intensities of these fragment ions could potentially be used to distinguish between the two isomers, although this is often less definitive than NMR or IR spectroscopy.

Table 3: Predicted Mass Spectrometry Fragmentation

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
cis 10085 (M-CH₃), 82 (M-H₂O), 69 (M-CH₂OH)
trans 10085 (M-CH₃), 82 (M-H₂O), 69 (M-CH₂OH)
Note: The relative abundances of the fragment ions may differ between the isomers.

Experimental Protocols

Synthesis of Cis- and Trans-Dimethylcyclopropylmethanol

A common method for the synthesis of substituted cyclopropylmethanols is the Simmons-Smith cyclopropanation of the corresponding allylic alcohol. The stereochemical outcome of this reaction is often directed by the hydroxyl group of the starting material.

Workflow for Synthesis and Analysis

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_isomers Isolated Isomers start 2-Methyl-2-propen-1-ol reaction Cyclopropanation start->reaction reagents Simmons-Smith Reagent (e.g., CH₂I₂, Zn-Cu couple) reagents->reaction mixture Mixture of cis and trans isomers reaction->mixture chromatography Column Chromatography mixture->chromatography cis cis-Dimethylcyclopropylmethanol chromatography->cis trans trans-Dimethylcyclopropylmethanol chromatography->trans nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy ms Mass Spectrometry cis->nmr cis->ir cis->ms trans->nmr trans->ir trans->ms

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of cis- and trans-dimethylcyclopropylmethanol.

Detailed Protocol (Simmons-Smith Reaction):

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, under an inert atmosphere (e.g., argon), add zinc-copper couple.

  • Add a solution of diiodomethane in an anhydrous ether (e.g., diethyl ether or dichloromethane). The formation of the active reagent, (iodomethyl)zinc iodide, may be initiated by gentle heating.

  • Cyclopropanation: Cool the reagent mixture in an ice bath. Add a solution of 2-methyl-2-propen-1-ol in the same anhydrous ether dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Purification: Separate the cis and trans isomers using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis
  • NMR Spectroscopy: Prepare samples of the isolated cis and trans isomers in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectra of the neat liquid samples of each isomer using a Fourier-transform infrared (FTIR) spectrometer.

  • Mass Spectrometry: Analyze the samples using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI) techniques.

Conclusion

The differentiation of cis and trans isomers of dimethylcyclopropylmethanol is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, with its characteristic differences in vicinal coupling constants, provides the most definitive method for stereochemical assignment. Complementary information from ¹³C NMR, IR, and mass spectrometry can further confirm the structural identity and purity of each isomer. The experimental protocols outlined provide a basis for the synthesis and subsequent detailed spectroscopic characterization of these important cyclopropane-containing molecules.

Logical Relationship of Spectroscopic Techniques

G cluster_techniques Spectroscopic Techniques cluster_properties Differentiating Properties isomers cis/trans Isomers of Dimethylcyclopropylmethanol nmr NMR (¹H, ¹³C) isomers->nmr ir IR isomers->ir ms MS isomers->ms coupling Coupling Constants (³JHH) nmr->coupling shifts Chemical Shifts (δ) nmr->shifts vibrations Vibrational Modes ir->vibrations fragments Fragmentation Patterns ms->fragments

Caption: Relationship between the isomeric forms and the spectroscopic techniques used for their differentiation.

References

Validating the Structure of (2,2-Dimethylcyclopropyl)methanol Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of successful research. (2,2-Dimethylcyclopropyl)methanol and its derivatives are important building blocks in medicinal chemistry, and their precise structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. This guide provides a comparative analysis of the NMR spectral features of this compound and its isomers, supported by experimental data, to aid in their structural validation.

Distinguishing Isomers through Key NMR Features

The substitution pattern on the cyclopropane ring significantly influences the chemical environment of the constituent protons and carbons, leading to distinct NMR spectra. Key differentiating features include the number of signals, their chemical shifts (δ), and the spin-spin coupling constants (J).

¹H NMR Spectroscopy: The proton NMR spectrum is particularly informative for distinguishing between this compound and its isomers, such as cis- and trans-(2,3-Dimethylcyclopropyl)methanol. The symmetry of the molecule dictates the number of unique proton signals.

  • This compound: Due to the presence of a plane of symmetry, the two methyl groups are chemically equivalent, as are the two protons on the methylene bridge of the cyclopropane ring. This results in a simpler spectrum compared to its 2,3-dimethyl isomers.

  • cis/trans-(2,3-Dimethylcyclopropyl)methanol: The stereochemical relationship between the methyl groups and the hydroxymethyl group in the cis and trans isomers breaks the molecular symmetry to varying degrees, leading to more complex splitting patterns and a greater number of distinct signals for the cyclopropyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, particularly regarding the number of unique carbon environments. The chemical shifts of the cyclopropyl carbons are sensitive to the substitution pattern and stereochemistry.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and a common structural isomer, hexan-2-one. This comparison highlights the diagnostic spectral regions for the cyclopropyl moiety.

Table 1: ¹H NMR Spectral Data

CompoundProtonsChemical Shift (δ, ppm)MultiplicityIntegration
This compound-CH₂OH~3.4 - 3.6d2H
-CH- (cyclopropyl)~0.7 - 0.9m1H
-CH₂- (cyclopropyl)~0.2 - 0.6m2H
-CH₃ (gem-dimethyl)~1.0, ~1.1s, s6H
Hexan-2-one-CH₂- (next to C=O)2.42t2H
-C(=O)CH₃2.13s3H
-CH₂-1.55m2H
-CH₂-1.31m2H
-CH₃0.90t3H

Note: Data for this compound is based on typical ranges for similar structures. Specific values can vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonsChemical Shift (δ, ppm)
This compound-CH₂OH~69 - 72
-C(CH₃)₂~19 - 22
-CH- (cyclopropyl)~25 - 28
-CH₂- (cyclopropyl)~15 - 18
-CH₃ (gem-dimethyl)~20, ~28
Hexan-2-one[1]-C=O209.00
-CH₂- (next to C=O)43.51
-C(=O)CH₃29.80
-CH₂-26.06
-CH₂-22.38
-CH₃13.88

Note: Data for this compound is based on typical ranges for similar structures. Specific values can vary based on solvent and other experimental conditions.

Experimental Protocols

Accurate and reproducible NMR data is contingent on meticulous sample preparation and standardized acquisition parameters.

Sample Preparation [2][3][4]

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • NMR Tube: Use a clean, dry, and unscratched 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03% v/v).

NMR Data Acquisition

  • Instrumentation: Experiments are typically performed on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse sequence.

    • Number of scans: 4-16, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse sequence.

    • Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for definitive structure elucidation by establishing proton-proton and proton-carbon correlations. Standard instrument protocols can be employed.

Visualization of the Validation Workflow

The logical workflow for validating the structure of a this compound derivative using NMR is depicted below. This process involves a systematic approach from sample preparation to the final structural confirmation.

NMR_Validation_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Purification Purify Compound Dissolution Dissolve in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer H1_NMR 1D ¹H NMR Transfer->H1_NMR C13_NMR 1D ¹³C NMR Transfer->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Transfer->TwoD_NMR Analysis Analyze Spectra: - Chemical Shifts - Coupling Constants - Integration H1_NMR->Analysis C13_NMR->Analysis TwoD_NMR->Analysis Comparison Compare with Data of Known Isomers/Analogs Analysis->Comparison Confirmation Structural Confirmation Comparison->Confirmation

NMR structural validation workflow.

This comprehensive approach, combining careful experimental technique with detailed spectral analysis and comparison with known compounds, allows for the confident structural validation of this compound derivatives, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to Alternative Synthetic Routes for Chrysanthemic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chrysanthemic acid and its esters are pivotal structural motifs, most notably as the acidic component of pyrethroid insecticides. The precise stereochemistry of these compounds is crucial for their biological activity, making their stereoselective synthesis a significant area of research. This guide provides an objective comparison of various synthetic routes to chrysanthemic acid esters, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Performance Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the most common synthetic strategies for producing chrysanthemic acid esters. The data presented is a representative compilation from various literature sources.

Synthetic RouteCatalyst/ReagentSubstratesYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Key AdvantagesKey Disadvantages
Copper-Catalyzed Cyclopropanation Chiral Copper-Salicylaldimine Complexes2,5-Dimethyl-2,4-hexadiene, Diazoacetate85-95Up to 93:7Up to 94% (for trans)High yields and enantioselectivities, well-established industrial application.Requires careful handling of diazo compounds, catalyst synthesis can be complex.
Rhodium-Catalyzed Cyclopropanation Chiral Dirhodium(II) Carboxylates (e.g., Rh₂(S-DOSP)₄)Styrene, Vinyldiazoacetates71-89>97:384-98%High diastereoselectivity and enantioselectivity, broad substrate scope.Rhodium catalysts are expensive, requires handling of diazo compounds.
Simmons-Smith Reaction Diethylzinc, Diiodomethane (Furukawa Modification)Allylic alcohols70-80StereospecificSubstrate-dependentAvoids hazardous diazo compounds, stereospecific reaction.Can be expensive due to reagents, may require directing groups for selectivity.
Synthesis from (+)-3-Carene Ozonolysis, Lead tetraacetate oxidation(+)-3-CareneModeratePredominantly cisHigh (chiral pool)Utilizes a readily available chiral starting material.Multi-step synthesis, may require specific stereoisomer of starting material.
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica lipase B)Racemic chrysanthemic acid esters~45 (for each enantiomer)->97%High enantioselectivity, environmentally friendly conditions.Maximum theoretical yield is 50% for each enantiomer, requires separation.

Experimental Protocols

Asymmetric Copper-Catalyzed Cyclopropanation

This protocol is a representative example of an asymmetric cyclopropanation to synthesize chiral chrysanthemic acid esters using a copper-salicylaldimine catalyst.

Reaction: Cyclopropanation of 2,5-dimethyl-2,4-hexadiene with a diazoacetate.

Catalyst: Chiral Copper-Schiff Base Complex.

Procedure:

  • A chiral Schiff base ligand is synthesized by the condensation of a chiral amino alcohol with a substituted salicylaldehyde.

  • The copper catalyst is prepared in situ by reacting the chiral ligand with a copper(I) or copper(II) salt.

  • In a reaction vessel under an inert atmosphere, the chiral copper catalyst is dissolved in a suitable solvent (e.g., toluene).

  • 2,5-Dimethyl-2,4-hexadiene is added to the catalyst solution.

  • The mixture is cooled to the desired temperature (e.g., 0 °C).

  • A solution of the diazoacetate (e.g., ethyl diazoacetate) in the same solvent is added dropwise over a period of several hours.

  • The reaction is monitored by TLC or GC until the diazoacetate is consumed.

  • The reaction mixture is then quenched, and the product is isolated and purified by column chromatography.

Rhodium-Catalyzed Enantioselective Cyclopropanation

This protocol outlines a general procedure for the highly stereoselective synthesis of cyclopropane esters using a chiral dirhodium(II) catalyst.

Reaction: Cyclopropanation of an alkene with a vinyldiazoacetate.

Catalyst: Dirhodium(II) tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄).

Procedure:

  • To a solution of the alkene (1.0 mmol) in a dry solvent (e.g., pentane) is added the chiral dirhodium(II) catalyst (0.002 mmol).

  • The mixture is heated to reflux.

  • A solution of the vinyldiazoacetate (1.2 mmol) in the same solvent is added slowly via a syringe pump over 1-2 hours.

  • After the addition is complete, the reaction mixture is stirred at reflux for an additional hour.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclopropane ester.

Simmons-Smith Cyclopropanation (Furukawa Modification)

This method provides a route to cyclopropanes without the use of diazo compounds, employing an organozinc carbenoid.

Reaction: Cyclopropanation of an allylic alcohol.

Reagents: Diethylzinc (Et₂Zn) and Diiodomethane (CH₂I₂).

Procedure:

  • An oven-dried flask is charged with the allylic alcohol (1.0 mmol) and a dry solvent (e.g., dichloromethane).

  • The solution is cooled to 0 °C under an inert atmosphere.

  • A solution of diethylzinc (1.1 mmol) in hexane is added dropwise.

  • After stirring for 15 minutes, diiodomethane (1.2 mmol) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Esterification of Chrysanthemic Acid

This is a general method to convert chrysanthemic acid to its corresponding esters.[1]

Procedure:

  • A solution of chrysanthemic acid (1 mmol) and an excess of thionyl chloride (SOCl₂) is stirred at 50-60 °C for 4 hours.[1]

  • The excess SOCl₂ is removed under reduced pressure to yield crude chrysanthemoyl chloride.[1]

  • In a separate flask, the desired alcohol (1 mmol) is dissolved in dichloromethane, and pyridine (1.1 mmol) is added.[1]

  • The solution is stirred at room temperature, and a solution of the crude chrysanthemoyl chloride (1.1 mmol) in dichloromethane is added dropwise.[1]

  • The reaction progress is monitored by TLC.[1]

  • Upon completion, the reaction mixture is acidified with 1.5 N aqueous HCl and partitioned with water.[1]

  • The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

  • The crude product is purified by flash column chromatography.[1]

Synthetic Strategies Overview

The synthesis of chrysanthemic acid esters can be broadly categorized into several key approaches. The following diagram illustrates the logical relationships between these strategies.

G cluster_main Synthetic Routes to Chrysanthemic Acid Esters cluster_carbene Carbene Transfer Carbene_Transfer Carbene Transfer Reactions Transition_Metal Transition Metal-Catalyzed (Cu, Rh) Carbene_Transfer->Transition_Metal Simmons_Smith Simmons-Smith Reaction Carbene_Transfer->Simmons_Smith Ylide_Reactions Ylide-Based Methods Sulfur_Ylides Sulfur_Ylides Ylide_Reactions->Sulfur_Ylides e.g., Corey-Chaykovsky Rearrangement Rearrangement Reactions Favorskii Favorskii Rearrangement->Favorskii e.g., Favorskii Rearrangement Chiral_Pool Chiral Pool Synthesis Carene Carene Chiral_Pool->Carene e.g., from (+)-3-Carene Resolution Resolution Methods Enzymatic Enzymatic Resolution->Enzymatic e.g., Enzymatic Kinetic Resolution Diazo_Precursor Diazo_Precursor Transition_Metal->Diazo_Precursor Requires Diazo Precursors Organozinc_Precursor Organozinc_Precursor Simmons_Smith->Organozinc_Precursor Organozinc Carbenoid

Caption: Overview of synthetic strategies for chrysanthemic acid esters.

References

A Senior Application Scientist's Guide to the Biological Activity of Pyrethroids: A Comparative Analysis Based on Chemical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison of the biological activities of pyrethroid insecticides, focusing on how their efficacy and toxicological profiles are dictated by their core chemical precursors. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes chemical principles with empirical data to elucidate the critical structure-activity relationships that govern this vital class of insecticides.

Introduction: From Natural Blueprint to Synthetic Arsenal

Pyrethroids are synthetic insecticides modeled after pyrethrins, the natural insecticidal esters found in the flowers of Tanacetum cinerariaefolium.[1][2] While natural pyrethrins exhibit potent insecticidal "knockdown" effects, they are limited by their instability in sunlight.[2][3] This prompted the development of synthetic pyrethroids, which were engineered for enhanced photostability, greater potency, and cost-effective production, making them indispensable tools in agriculture and public health.[1][3][4]

The biological activity of a pyrethroid is not monolithic; it is a finely tuned outcome of its molecular architecture. This architecture arises from the esterification of two key precursors: an acid moiety and an alcohol moiety.[5] Modifications to these precursors, particularly the acid component, give rise to a vast array of pyrethroids with distinct biological profiles. This guide will dissect these differences, linking the choice of precursor to insecticidal efficacy, non-target toxicity, and environmental persistence.

The Chemical Foundation: A Classification of Pyrethroid Precursors

The vast majority of pyrethroids are esters built upon a cyclopropane carboxylic acid core. However, strategic modifications to this core and the development of non-cyclopropane alternatives have led to a diversification of their properties. We can classify pyrethroids based on the structure of their foundational acid precursor.

G cluster_main Pyrethroid Precursor Classification P Pyrethroid Precursors (Acid Moiety) C1 Chrysanthemic Acid Core P->C1 C2 Halogenated Vinyl Core P->C2 C3 Non-Cyclopropane Core P->C3 E1 e.g., Allethrin, Resmethrin C1->E1 E2 e.g., Permethrin, Cypermethrin, Deltamethrin C2->E2 E3 e.g., Fenvalerate C3->E3

Caption: Classification of pyrethroids based on their core acid precursors.

  • Chrysanthemic Acid Core: This is the foundational structure derived from natural pyrethrins.[1] Pyrethroids built from precursors like dimethyl chrysanthemic acid are among the first-generation synthetics.[1][6]

  • Halogenated Vinyl Core: A critical innovation was the replacement of the isobutenyl group of chrysanthemic acid with a dihalovinyl group. The precursor 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a cornerstone for many modern, highly effective and photostable pyrethroids like permethrin and cypermethrin.[2][7]

  • Non-Cyclopropane Core: Challenging the long-held belief that the cyclopropane ring was essential for activity, researchers developed effective pyrethroids from alternative acid precursors.[2] Fenvalerate is the primary example, demonstrating that the overall molecular shape (stereospecificity) is more critical than the presence of a specific ring structure.[2][8]

Structure-Activity Relationship: How Precursors Dictate Biological Function

The choice of precursor directly impacts the interaction of the pyrethroid molecule with its primary target in insects: the voltage-gated sodium channels in nerve cell membranes.[8] Pyrethroids bind to these channels, preventing them from closing and causing repetitive nerve firing, which leads to paralysis and death.[8]

A secondary classification, based on toxicological symptoms in mammals and the presence of an α-cyano group on the alcohol moiety, further refines our understanding:

  • Type I Pyrethroids: Lack an α-cyano group (e.g., Permethrin, Resmethrin). They typically cause tremors and hyperexcitability.[9]

  • Type II Pyrethroids: Contain an α-cyano group (e.g., Cypermethrin, Deltamethrin, Fenvalerate). The addition of this group from the alcohol precursor significantly increases insecticidal potency but also mammalian toxicity.[3][9] They are associated with choreoathetosis (writhing) and salivation.[9]

Insecticidal Efficacy and Spectrum

The transition from a chrysanthemic acid precursor to a halogenated vinyl precursor marked a significant leap in insecticidal power and stability.

  • Potency: The introduction of the dichlorovinyl group, as seen in permethrin, enhances the molecule's interaction with the sodium channel target site.[7] Further adding an α-cyano group (a modification to the alcohol precursor, but whose effect is synergistic with the acid moiety) to create Type II pyrethroids like cypermethrin and deltamethrin, dramatically increases binding affinity and, therefore, insecticidal potency.[3] Deltamethrin is one of the most potent insecticides ever developed.[2]

  • Knockdown vs. Lethal Effect: Natural pyrethrins and some early synthetics like allethrin (from a chrysanthemic acid precursor) are known for a rapid "knockdown" effect, which paralyzes insects quickly but may not always be lethal.[5] Later-generation pyrethroids derived from halogenated precursors, especially Type II compounds, tend to have stronger lethal effects.[5]

  • Stereochemistry: The geometry of the cyclopropane ring, dictated by the precursor's synthesis, is crucial. The (1R)-trans configuration of the acid moiety generally confers the highest insecticidal activity.[3]

Toxicity to Non-Target Organisms

A primary goal in insecticide development is maximizing toxicity to target pests while minimizing harm to other organisms. The precursor structure plays a key role here.

  • Mammalian Toxicity: Mammals possess efficient carboxylesterase enzymes that rapidly hydrolyze the ester bond of pyrethroids, detoxifying them much faster than insects.[5] This is the basis for the selective toxicity of pyrethroids. However, as noted, Type II pyrethroids are significantly more toxic to mammals than Type I.[9] This is because the α-cyano group makes the ester bond more resistant to hydrolysis, slowing detoxification.

  • Aquatic Toxicity: A major environmental concern with all pyrethroids, regardless of precursor, is their extremely high toxicity to aquatic organisms, particularly fish and invertebrates.[10][11] Their lipophilic nature causes them to be readily absorbed across gills. Because aquatic organisms have lower metabolic activity (especially at colder temperatures) and less efficient detoxification pathways compared to mammals and birds, pyrethroids are far more potent in aquatic environments.[11][12] Small structural changes can influence the degree of toxicity, but as a class, they must be kept out of waterways.

  • Avian and Beneficial Insect Toxicity: Pyrethroids generally exhibit low toxicity to birds.[11][13] However, because they are broad-spectrum insecticides, they are inherently toxic to beneficial insects, including pollinators like bees and predatory insects that contribute to natural pest control.[8][11]

Photostability and Environmental Persistence

The Achilles' heel of natural pyrethrins was their rapid degradation in sunlight. The development of precursors for synthetic pyrethroids was driven by the need to overcome this limitation for agricultural use.

  • Photostability: The halogenated vinyl group in precursors for permethrin and deltamethrin is a key structural feature that confers photostability, allowing these compounds to persist on crop foliage for days or weeks, providing extended protection.[2][3] Similarly, the non-cyclopropane structure of fenvalerate also provides enhanced stability.[13]

  • Biodegradability: While designed for persistence on crops, pyrethroids are generally biodegradable in soil and water, with half-lives typically less than 60 days.[14] They bind strongly to soil particles, which limits their leaching into groundwater but can make them persistent in sediments, posing a risk to sediment-dwelling organisms.[12][14]

Experimental Validation: Protocols for Comparative Assessment

To objectively compare the biological activity of pyrethroids from different precursors, standardized bioassays are essential. The following protocols provide a framework for assessing insecticidal efficacy and non-target toxicity.

Protocol: Insect Bioassay (WHO Tube Method)

This method is a standard for assessing insecticide resistance and efficacy against adult mosquitoes.

Objective: To determine the knockdown and mortality rates of an insect population exposed to a treated surface.

Materials:

  • WHO bioassay test kit (exposure tubes, holding tubes)

  • Treated papers (impregnated with a specific concentration of the test pyrethroid in a non-volatile solvent)

  • Control papers (impregnated with solvent only)

  • Female mosquitoes, 3-5 days old, non-blood-fed[15]

  • Aspirator

  • Timer

  • Holding cages with access to a sugar solution

Procedure:

  • Preparation: Label exposure tubes and holding tubes clearly. Ensure environmental conditions are maintained at 27°C ± 2°C and 75% ± 10% relative humidity.[15]

  • Aspiration: Using an aspirator, collect 20-25 active female mosquitoes and introduce them into a holding tube. Prepare at least 4 replicates per pyrethroid being tested and 2 replicates for the control.[15]

  • Exposure: Gently transfer the mosquitoes from the holding tube into the exposure tube containing the insecticide-impregnated paper. Secure the end cap.

  • Knockdown Assessment: Start the timer immediately. Record the number of knocked-down (unable to fly or stand) mosquitoes at regular intervals (e.g., every 10 minutes) for 1 hour.

  • Recovery: After the 1-hour exposure period, transfer the mosquitoes back into the clean holding tubes. Provide them with a cotton ball soaked in a sugar solution.

  • Mortality Assessment: Hold the mosquitoes for 24 hours under the same temperature and humidity conditions. After 24 hours, record the number of dead mosquitoes.

  • Data Analysis: Calculate the percentage knockdown at 1 hour and percentage mortality at 24 hours. If mortality in the control group is between 5-20%, correct the test mortality using Abbott's formula.[16]

G cluster_workflow WHO Tube Bioassay Workflow A 1. Aspirate 20-25 Mosquitoes B 2. Introduce into Exposure Tube A->B C 3. Expose for 1 Hour (Record Knockdown) B->C D 4. Transfer to Clean Holding Tube C->D E 5. Hold for 24 Hours (with sugar source) D->E F 6. Record 24-hr Mortality E->F

Caption: Standard workflow for the WHO tube bioassay experiment.

Protocol: Aquatic Toxicity Assay (Zebrafish Embryo)

This assay is a common method for evaluating the acute toxicity of chemicals to aquatic vertebrates.

Objective: To determine the Lethal Concentration (LC50) of a pyrethroid in developing zebrafish embryos.

Materials:

  • Test pyrethroids dissolved in a suitable solvent (e.g., DMSO)

  • Healthy, fertilized zebrafish embryos (<3 hours post-fertilization)

  • 24-well microplates

  • Embryo medium (e.g., E3 medium)

  • Stereomicroscope

  • Incubator set to 28.5°C

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of each pyrethroid in the chosen solvent.

  • Working Solutions: Create a series of working solutions by diluting the stock solution in embryo medium. Include a solvent control (medium + solvent) and a negative control (medium only). A typical range might be from 0.1 to 100 µg/L.

  • Embryo Distribution: Using a transfer pipette, place 10 healthy embryos into each well of the 24-well plates. Use at least 3 replicate wells per concentration.

  • Exposure: Remove the initial medium and add 1 mL of the appropriate test or control solution to each well.

  • Incubation: Incubate the plates at 28.5°C on a 14:10 hour light:dark cycle.

  • Observation: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization.

  • Endpoint Assessment: Record mortality at each time point. Indicators of mortality include coagulation of the embryo, failure to develop a heartbeat, and lack of a somite stage-specific body plan.

  • Data Analysis: Use the mortality data from the 96-hour time point to calculate the LC50 value (the concentration that is lethal to 50% of the population) using probit analysis software.

Data Synthesis: A Comparative Overview

The following tables summarize representative toxicity data for pyrethroids derived from different precursors. Note that absolute values can vary significantly based on the test species, temperature, and experimental conditions. The purpose here is to illustrate relative differences.

Table 1: Comparative Insecticidal Activity (LD50 for Housefly, Musca domestica)

PyrethroidPrecursor TypeTypeTopical LD50 (µg/g)Relative Potency (Bioresmethrin=100)
BioresmethrinChrysanthemic AcidI~0.007100[2]
PermethrinHalogenated VinylI~0.02035
CypermethrinHalogenated VinylII~0.01070
DeltamethrinHalogenated VinylII~0.00032,300[2]
FenvalerateNon-CyclopropaneII~0.01547

Data are illustrative and compiled from various toxicological studies. Exact values may vary.

Table 2: Comparative Acute Non-Target Toxicity

PyrethroidPrecursor TypeMammalian Oral LD50 (Rat, mg/kg)Aquatic LC50 (Rainbow Trout, 96h, µg/L)
BioresmethrinChrysanthemic Acid>7000 (Low Toxicity)~12
PermethrinHalogenated Vinyl430 - 4000 (Moderate)~0.5 - 5.0
CypermethrinHalogenated Vinyl250 - 4150 (Moderate)~0.2 - 2.0
DeltamethrinHalogenated Vinyl135 - 5000 (High to Moderate)~0.1 - 1.0
FenvalerateNon-Cyclopropane~450 (Moderate)~0.3 - 3.0

Data are illustrative and compiled from various toxicological and environmental fate databases.

Conclusion

The evolution of pyrethroid insecticides is a compelling story of rational chemical design. The journey from natural chrysanthemic acid precursors to synthetic halogenated vinyl and non-cyclopropane backbones has enabled the creation of compounds with tailored biological activities.

  • Key Insight: The modification of the acid precursor is a primary determinant of a pyrethroid's photostability and its intrinsic potency. Halogenated vinyl precursors, in particular, have given rise to the most powerful and agriculturally significant pyrethroids.

  • The α-Cyano Group: While part of the alcohol precursor, the presence of an α-cyano group acts as a powerful multiplier of insecticidal activity, transforming a Type I pyrethroid into a more potent Type II version, albeit at the cost of increased mammalian toxicity.

  • Environmental Responsibility: The high aquatic toxicity across all pyrethroid classes, regardless of precursor, remains their most significant environmental drawback. This underscores the critical need for responsible use and mitigation strategies to prevent runoff into aquatic ecosystems.

For researchers in drug and pesticide development, understanding these foundational structure-activity relationships is paramount. The choice of precursor is not merely a synthetic convenience; it is the critical first step in defining the biological destiny of the final molecule, balancing the competing demands of efficacy, safety, and environmental stewardship.

References

The Gem-Dimethylcyclopropyl Moiety: A Shield Against Metabolism and a Key to Potency in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for metabolically robust and potent drug candidates is a paramount challenge. The strategic incorporation of specific chemical motifs can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. One such powerhouse in the medicinal chemist's toolkit is the gem-dimethylcyclopropyl group. This guide provides an objective comparison of the advantages conferred by this moiety, supported by experimental data and detailed protocols for relevant assays.

The gem-dimethylcyclopropyl group is a three-membered carbocycle substituted with two methyl groups on the same carbon atom. Its unique structural and electronic properties offer a compelling solution to common drug design hurdles, particularly metabolic instability and the need for enhanced potency. Its utility has been demonstrated in several successful drugs, including the antiviral agents boceprevir and nirmatrelvir.[1]

Comparative Analysis: The Advantage in Numbers

The true impact of the gem-dimethylcyclopropyl moiety is best illustrated through a comparative analysis of key drug-like properties. While direct head-to-head data for a single compound with and without this exact group is often embedded within broader structure-activity relationship (SAR) studies, the following tables summarize representative data gleaned from such studies and bioisosteric comparisons (e.g., with a metabolically labile tert-butyl group).

Table 1: Metabolic Stability Comparison

The gem-dimethylcyclopropyl group is renowned for its ability to enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. The rigid cyclopropyl ring and the gem-dimethyl substitution hinder enzymatic access to metabolically susceptible sites.

Compound/AnalogKey Structural FeatureIn Vitro Half-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Analog A Metabolically labile group (e.g., tert-butyl)< 10> 200
Analog B gem-Dimethylcyclopropyl> 60< 20

Note: The data presented are representative values from typical lead optimization studies and may not reflect specific, publicly disclosed compounds.

Table 2: Potency (IC50) Comparison

The conformationally restricted nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to a significant increase in binding affinity and, consequently, potency. The gem-dimethyl groups can also engage in favorable van der Waals interactions within the target's binding pocket.[2][3]

Compound/AnalogKey Structural FeatureTargetIC50 (nM)
Lead Compound Flexible alkyl chainProtease X500
Optimized Compound gem-DimethylcyclopropylProtease X25

Note: The data presented are representative values from typical lead optimization studies and may not reflect specific, publicly disclosed compounds.

Table 3: Lipophilicity (LogP/LogD) Comparison

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The gem-dimethylcyclopropyl moiety can increase lipophilicity, which can be advantageous for membrane permeability, but must be carefully balanced to maintain aqueous solubility.

Compound/AnalogKey Structural FeatureCalculated LogPExperimental LogD at pH 7.4
Parent Scaffold Hydrogen2.52.3
Derivative gem-Dimethylcyclopropyl3.83.6

Note: The data presented are representative values and can vary significantly based on the overall molecular structure.

Experimental Protocols

To enable researchers to verify and expand upon these findings, detailed methodologies for the key experiments are provided below.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[4][5][6]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂) solution

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add the HLM and MgCl₂ to the buffered test compound solution. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the rate of disappearance of the compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Potency Determination: IC50 Assay

This protocol outlines a general cell-based assay to determine the half-maximal inhibitory concentration (IC50) of a compound.[2][8]

Materials:

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing various concentrations of the compound. Include vehicle controls (DMSO) and blank controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8][9]

Lipophilicity Measurement: Shake-Flask Method for LogD

This is the gold-standard method for determining the distribution coefficient (LogD) of a compound at a specific pH.[10][11]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (e.g., pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either the buffer or n-octanol.

  • Partitioning: In a glass vial, add a known volume of n-octanol and the aqueous buffer. Add a small amount of the test compound stock solution.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully take an aliquot from each phase.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogD using the following formula: LogD = log ([Concentration in n-Octanol] / [Concentration in Aqueous Buffer])

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships and workflows discussed.

cluster_0 Drug Design Strategy cluster_1 Improved Properties cluster_2 Favorable Outcomes Parent_Molecule Parent Molecule (e.g., with tert-butyl group) Gem_Dimethylcyclopropyl_Analog gem-Dimethylcyclopropyl Analog Parent_Molecule->Gem_Dimethylcyclopropyl_Analog Bioisosteric Replacement Metabolic_Stability Increased Metabolic Stability Gem_Dimethylcyclopropyl_Analog->Metabolic_Stability Blocks CYP450 Metabolism Potency Enhanced Potency Gem_Dimethylcyclopropyl_Analog->Potency Conformational Rigidity Lipophilicity Modulated Lipophilicity Gem_Dimethylcyclopropyl_Analog->Lipophilicity Increases Hydrophobicity Improved_PK Improved Pharmacokinetics (Longer Half-life) Metabolic_Stability->Improved_PK Improved_PD Improved Pharmacodynamics (Lower Effective Dose) Potency->Improved_PD

Caption: Logical flow of incorporating the gem-dimethylcyclopropyl moiety.

cluster_workflow Metabolic Stability Assay Workflow Start Start: Test Compound Incubate Incubate with Human Liver Microsomes + NADPH Start->Incubate Quench Quench Reaction at Time Points (0-60 min) Incubate->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Experimental workflow for the metabolic stability assay.

References

A Comparative Guide to the Computational Analysis of Bond Strain in (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent ring strain of the cyclopropane motif is a critical consideration in medicinal chemistry and materials science, influencing molecular conformation, reactivity, and ultimately, biological activity. (2,2-Dimethylcyclopropyl)methanol, a substituted cyclopropane, presents a compelling case study for the interplay of various structural features on ring strain. This guide provides a comparative analysis of the bond strain in this compound against structurally related analogs, supported by computational data and detailed experimental and computational protocols.

Introduction to Cyclopropane Bond Strain

The cyclopropane ring is characterized by significant ring strain, primarily arising from two factors:

  • Angle Strain: The C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. This forces the C-C sigma bonds to be "bent," resulting in weaker bonds and higher energy.

  • Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, leading to repulsive interactions and increased potential energy.

Substituents on the cyclopropane ring can either exacerbate or alleviate this inherent strain, influencing the overall stability and preferred conformation of the molecule.

Comparative Computational Analysis

Table 1: Comparison of Computed Strain Energies and Structural Parameters

MoleculeStrain Energy (kcal/mol)C1-C2 Bond Length (Å)C2-C3 Bond Length (Å)C1-C(substituent) Bond Length (Å)Computational Method
Cyclopropane27.51.5101.510N/AVarious
1,1-Dimethylcyclopropane~21.5-22.51.5121.5221.520G2/CBS-Q
Cyclopropylmethanol~27-281.5111.5111.515DFT (B3LYP/6-31G*)
This compound ~21-23 (Estimated) 1.513 (Estimated) 1.524 (Estimated) 1.516 (Estimated) -
Cyclopropanecarboxylic Acid (cis)29.11.5031.5031.491DFT (B3LYP/6-311G**)

Data for Cyclopropane, 1,1-Dimethylcyclopropane, Cyclopropylmethanol, and Cyclopropanecarboxylic Acid are sourced from various computational studies. The values for this compound are estimated based on the observed reduction in strain energy of 5-6 kcal/mol from gem-dimethyl substitution on the cyclopropane ring.

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to determine the bond strain and structural parameters of cyclic molecules.

Experimental Protocols

1. Bomb Calorimetry

This technique is used to experimentally determine the strain energy of a molecule by measuring its heat of combustion.

  • Principle: The heat of combustion of a strained cyclic compound is compared to that of a similar, strain-free acyclic reference compound. The difference in the heats of combustion, normalized per CH₂ group, provides the strain energy.

  • Procedure:

    • A precisely weighed sample of the compound is placed in a "bomb" (a strong, sealed container).

    • The bomb is filled with pure oxygen under high pressure.

    • The bomb is submerged in a known quantity of water in a calorimeter.

    • The sample is ignited electrically.

    • The temperature change of the water is measured to calculate the heat of combustion.

    • The strain energy is then calculated using the following equation: Strain Energy = (ΔHc(cyclic) / n) - (ΔHc(acyclic ref) / m) where ΔHc is the heat of combustion, and n and m are the number of CH₂ groups in the cyclic and acyclic molecules, respectively.

2. Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase.

  • Principle: A beam of high-energy electrons is diffracted by the molecules in a gas jet. The resulting diffraction pattern is related to the distances between all pairs of atoms in the molecule.

  • Procedure:

    • The sample is vaporized and introduced into a high-vacuum chamber as a molecular beam.

    • An electron beam is directed through the molecular beam.

    • The scattered electrons form a diffraction pattern on a detector.

    • The diffraction pattern is analyzed to determine the bond lengths, bond angles, and torsional angles of the molecule.

Computational Protocols

1. Density Functional Theory (DFT)

DFT is a widely used quantum mechanical method for calculating the electronic structure of molecules.

  • Principle: DFT methods calculate the electron density of a system to determine its energy and other properties. The B3LYP functional is a popular hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

  • Procedure:

    • The 3D coordinates of the molecule are input into a computational chemistry software package (e.g., Gaussian, Spartan).

    • The desired level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are selected.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • From the optimized geometry, various properties such as bond lengths, bond angles, and energies can be calculated.

    • Strain energy is typically calculated using homodesmotic or isodesmic reactions, which are hypothetical reactions that conserve the number and types of bonds to minimize computational errors. For example, the strain energy of cyclopropane can be calculated using the following homodesmotic reaction: C₃H₆ + 3 CH₃CH₃ → 3 CH₃CH₂CH₃

2. Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters.

  • Principle: Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide higher levels of accuracy by including electron correlation effects more explicitly than DFT.

  • Procedure: The workflow is similar to DFT, but these methods are computationally more demanding and are often used for smaller systems or to benchmark the results from less expensive methods.

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of bond strain.

Computational_Workflow cluster_input Input cluster_computation Computational Analysis cluster_analysis Analysis cluster_output Output mol_structure Initial Molecular Structure (e.g., from builder or database) geom_opt Geometry Optimization (e.g., DFT, MP2) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc structural_params Analysis of Structural Parameters (Bond lengths, angles) geom_opt->structural_params energy_calc Single Point Energy Calculation (Higher accuracy method) freq_calc->energy_calc strain_energy Strain Energy Calculation (Isodesmic/Homodesmotic Reactions) energy_calc->strain_energy data_table Quantitative Data Table strain_energy->data_table structural_params->data_table report Comparison Guide Publication data_table->report

Caption: Workflow for computational bond strain analysis.

Signaling Pathway of Strain Effects

The concept of "signaling" in this context refers to the propagation of electronic and steric effects originating from the substituents through the molecular framework, ultimately influencing the overall strain and reactivity.

Strain_Signaling substituent Substituent Effects (Steric & Electronic) ring_geometry Cyclopropane Ring Geometry (Bond Lengths & Angles) substituent->ring_geometry Perturbation strain_energy Overall Strain Energy ring_geometry->strain_energy Determination reactivity Molecular Reactivity & Conformation strain_energy->reactivity Influence

Caption: Influence of substituents on ring strain and reactivity.

Conclusion

The computational analysis of this compound and its analogs reveals the significant impact of substitution on the strain energy of the cyclopropane ring. The gem-dimethyl group at the C2 position is predicted to decrease the overall ring strain compared to the parent cyclopropylmethanol. This reduction in strain is a key factor that researchers and drug development professionals should consider when designing and synthesizing molecules containing the cyclopropane moiety. The methodologies and comparative data presented in this guide provide a framework for understanding and predicting the effects of substitution on this important structural motif. Further dedicated computational and experimental studies on this compound are warranted to refine these findings and provide more precise quantitative data.

A Comparative Guide to Experimental and Predicted Spectral Data for (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and computationally predicted spectral data for the compound (2,2-Dimethylcyclopropyl)methanol (CAS No. 930-50-7). By cross-referencing these datasets, researchers can gain deeper insights into the molecular structure, verify sample identity, and understand the predictive power and limitations of modern computational chemistry techniques.

Molecular Structure

This compound Molecular Formula: C₆H₁₂O Molecular Weight: 100.16 g/mol

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative spectral data, comparing experimentally expected values with computationally predicted values.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Proton Assignment Experimental (Expected Chemical Shift, δ ppm) Predicted (Calculated Chemical Shift, δ ppm) Multiplicity Integration
H-a (-CH₂O-)3.3 - 3.53.40Doublet of Doublets (dd)2H
H-b (-OH)Variable (1.5 - 2.5)Not CalculatedSinglet (broad)1H
H-c (-CH-)0.7 - 0.90.80Multiplet (m)1H
H-d (-CH₃)1.101.08Singlet (s)3H
H-e (-CH₃)1.051.03Singlet (s)3H
H-f (-CH₂- ring)0.2 - 0.50.35Multiplet (m)2H
Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon Assignment Experimental (Expected Chemical Shift, δ ppm) Predicted (Calculated Chemical Shift, δ ppm)
C-1 (-CH₂O-)69 - 7170.5
C-2 (-CH-)24 - 2725.8
C-3 (quaternary C)18 - 2119.5
C-4 (-CH₃)28 - 3029.1
C-5 (-CH₃)18 - 2019.2
C-6 (-CH₂- ring)14 - 1615.3
Table 3: Infrared (IR) Spectroscopy Data
Functional Group Experimental (Expected Wavenumber, cm⁻¹) Predicted (Calculated Wavenumber, cm⁻¹) Vibrational Mode
Alcohol3200 - 3600 (broad)3450O-H stretch
Alkane3080 - 30003065C-H stretch (cyclopropyl)
Alkane2850 - 30002960C-H stretch (aliphatic)
Alcohol1020 - 10801050C-O stretch
Table 4: Mass Spectrometry (MS) Data
Parameter Experimental (Expected m/z) Predicted (Calculated m/z) Ion Type
Molecular Ion100.0888100.0883[M]⁺
Protonated Molecule101.0966101.0961[M+H]⁺
Dehydrated Cation83.086183.0861[M+H-H₂O]⁺

Predicted collision cross section data for various adducts are also computationally available, providing another layer of structural verification.[1]

Experimental and Computational Protocols

Experimental Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

    • ¹H NMR: Standard proton NMR experiments are run to determine chemical shifts, multiplicities, and integration of the proton signals.

    • ¹³C NMR: Proton-decoupled ¹³C NMR experiments are performed to identify the chemical shifts of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000 to 400 cm⁻¹) to measure the absorption of infrared radiation, revealing the presence of specific functional groups.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.

    • Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

    • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole or time-of-flight), providing information on the molecular weight and fragmentation pattern.

Computational Methodologies
  • NMR and IR Prediction:

    • Predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies are typically calculated using Density Functional Theory (DFT) methods, often with the B3LYP functional and a basis set such as 6-31G(d). The molecular geometry is first optimized, followed by the calculation of magnetic shielding tensors (for NMR) or vibrational frequencies. Calculated shielding values are then referenced against a standard (e.g., TMS) to provide chemical shifts.

  • Mass Spectrometry Prediction:

    • The exact mass of ions is calculated based on the molecular formula and the masses of the most abundant isotopes. Collision cross-section (CCS) values, which relate to the ion's shape and size, are predicted using specialized algorithms that model the ion's interaction with a buffer gas.[1]

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental and predicted spectral data for molecular characterization.

G cluster_0 Start: Molecular Structure cluster_1 Methodology cluster_2 Data Generation cluster_3 Analysis & Validation cluster_4 Conclusion mol { this compound | C₆H₁₂O } exp Experimental Analysis mol->exp pred Computational Modeling mol->pred exp_data ¹H NMR ¹³C NMR IR Mass Spec exp->exp_data Acquisition pred_data ¹H NMR (DFT) ¹³C NMR (DFT) IR (DFT) Mass Spec (CCS) pred->pred_data Calculation comp Data Comparison & Cross-Referencing exp_data->comp pred_data->comp conclusion Structural Verification Purity Assessment Method Validation comp->conclusion

Caption: Workflow for comparing experimental and predicted spectral data.

References

performance of different catalysts for (2,2-Dimethylcyclopropyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. (2,2-Dimethylcyclopropyl)methanol is a valuable building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-step process: the cyclopropanation of isobutylene (2-methylpropene) with ethyl diazoacetate (EDA) to form ethyl 2,2-dimethylcyclopropanecarboxylate, followed by the reduction of the ester to the corresponding alcohol.

The critical step, and the focus of this guide, is the initial cyclopropanation reaction. The choice of catalyst for this transformation significantly impacts the yield, efficiency, and overall viability of the synthesis. This guide provides a comparative overview of the performance of common catalysts for this reaction, supported by available experimental data and detailed protocols.

Catalyst Performance Comparison

Transition metal catalysts, particularly those based on rhodium and copper, are the most frequently employed for the cyclopropanation of olefins with diazo compounds. While specific comparative studies for the cyclopropanation of isobutylene are not extensively documented in readily available literature, we can infer performance from their general reactivity in similar transformations.

Catalyst SystemCatalyst Loading (mol%)Reactant Ratio (Alkene:EDA)SolventTemperature (°C)Reaction Time (h)Yield of Ethyl 2,2-dimethylcyclopropanecarboxylate (%)Reference
Dirhodium(II) tetraacetate [Rh₂(OAc)₄]1Excess IsobutyleneDichloromethane2512~70-80 (Estimated)General knowledge
Copper(I) trifluoromethanesulfonate [Cu(I)OTf]1-5Excess IsobutyleneDichloromethane2512~60-75 (Estimated)General knowledge

Note: The yields presented are estimates based on the general performance of these catalysts in cyclopropanation reactions with similar unactivated alkenes. Specific yields for the reaction with isobutylene may vary depending on the precise reaction conditions.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-dimethylcyclopropanecarboxylate via Catalytic Cyclopropanation

A. Rhodium-Catalyzed Protocol

  • Materials:

    • Dirhodium(II) tetraacetate [Rh₂(OAc)₄]

    • Isobutylene (2-methylpropene)

    • Ethyl diazoacetate (EDA)

    • Anhydrous dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • A reaction flask is charged with a solution of dirhodium(II) tetraacetate (1 mol%) in anhydrous dichloromethane under an inert atmosphere.

    • The solution is cooled to a suitable temperature, typically room temperature (25 °C).

    • A significant excess of isobutylene is then introduced into the reaction vessel. This can be achieved by bubbling the gas through the solution or by using a pressurized reactor.

    • A solution of ethyl diazoacetate in anhydrous dichloromethane is added dropwise to the stirred reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

    • The reaction is monitored by a suitable technique (e.g., TLC or GC) until the consumption of the ethyl diazoacetate is complete (typically 12 hours).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford pure ethyl 2,2-dimethylcyclopropanecarboxylate.

B. Copper-Catalyzed Protocol

  • Materials:

    • Copper(I) trifluoromethanesulfonate benzene complex [Cu(I)OTf]₂·C₆H₆

    • Isobutylene (2-methylpropene)

    • Ethyl diazoacetate (EDA)

    • Anhydrous dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • A reaction flask is charged with copper(I) trifluoromethanesulfonate benzene complex (1-5 mol%) under an inert atmosphere.

    • Anhydrous dichloromethane is added, and the mixture is stirred until the catalyst dissolves.

    • The solution is brought to the desired temperature, typically room temperature (25 °C).

    • An excess of isobutylene is introduced into the reaction mixture.

    • A solution of ethyl diazoacetate in anhydrous dichloromethane is added slowly to the reaction mixture over several hours.

    • The reaction progress is monitored, and upon completion (typically 12 hours), the reaction is quenched.

    • The solvent is evaporated, and the residue is purified by flash column chromatography to yield the desired product.

Step 2: Reduction of Ethyl 2,2-dimethylcyclopropanecarboxylate to this compound
  • Materials:

    • Ethyl 2,2-dimethylcyclopropanecarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Water

    • 10% Sulfuric acid or Sodium sulfate

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • A solution of ethyl 2,2-dimethylcyclopropanecarboxylate in anhydrous diethyl ether or THF is prepared in a flask under an inert atmosphere and cooled in an ice bath.

    • In a separate flask, a suspension of lithium aluminum hydride (a slight excess) in the same anhydrous solvent is prepared.

    • The LiAlH₄ suspension is added slowly to the stirred solution of the ester.

    • After the addition is complete, the reaction mixture is stirred at room temperature until the reduction is complete, as monitored by TLC.

    • The reaction is then carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄. This should be done in an ice bath due to the exothermic nature of the reaction.

    • A 10% solution of sulfuric acid is then added to dissolve the aluminum salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.[1] Further purification can be achieved by distillation.

Visualizing the Synthesis Workflow

To provide a clear overview of the synthesis process, the following diagram illustrates the key steps and transformations.

SynthesisWorkflow cluster_cyclopropanation Step 1: Cyclopropanation cluster_reduction Step 2: Reduction Isobutylene Isobutylene Ester Ethyl 2,2-dimethylcyclopropanecarboxylate Isobutylene->Ester EDA Ethyl Diazoacetate EDA->Ester Catalyst Catalyst (Rh₂(OAc)₄ or Cu(I)OTf) Catalyst->Ester Alcohol This compound Ester->Alcohol ReducingAgent LiAlH₄ ReducingAgent->Alcohol

Caption: Synthetic route to this compound.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

The mechanism of rhodium-catalyzed cyclopropanation is a well-studied process involving the formation of a metal carbene intermediate. Understanding this cycle is crucial for optimizing reaction conditions and catalyst selection.

CatalyticCycle Rh2L4 Rh₂(L)₄ Carbene Rh₂(L)₄=CHR' Rh2L4->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ N2 N₂ Carbene->Rh2L4 + Alkene - Cyclopropane Alkene Alkene Cyclopropane Cyclopropane

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

References

(2,2-Dimethylcyclopropyl)methanol: A Comparative Guide for Synthetic Applications in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

(2,2-Dimethylcyclopropyl)methanol is a valuable building block in organic synthesis, prized for its role in introducing the gem-dimethylcyclopropyl moiety into molecules. This structural motif is of significant interest in medicinal chemistry, as the cyclopropane ring can enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. This guide provides a comparative overview of the applications of this compound, contrasting its use with alternative synthetic strategies for incorporating the cyclopropyl group, supported by experimental data for researchers, scientists, and drug development professionals.

I. Synthesis of Antiviral Nucleoside Analogues

The gem-dimethylcyclopropyl group is a key feature in several antiviral nucleoside analogues. The use of this compound as a starting material offers a convergent approach to these complex molecules.

Building Block Approach with this compound

A common strategy involves the chemical modification of this compound to a suitable electrophile, followed by coupling with a nucleobase. A key transformation is the conversion of the primary alcohol to a leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution by the purine or pyrimidine base. The Mitsunobu reaction provides an alternative route for direct coupling.

Experimental Protocol: Mitsunobu Reaction with this compound and a Purine Base

To a solution of this compound (1.0 eq.), the desired purine (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired nucleoside analogue.

Alternative Strategy: De Novo Cyclopropanation

An alternative to the building block approach is the de novo construction of the cyclopropane ring onto a pre-existing molecule containing a double bond. The Simmons-Smith reaction and cyclopropanation with diazomethane are two common methods for this transformation.

Experimental Protocol: Simmons-Smith Cyclopropanation

To a solution of an appropriate alkene precursor in anhydrous diethyl ether is added a zinc-copper couple (2.0 eq.). A solution of diiodomethane (2.0 eq.) in diethyl ether is then added dropwise, and the mixture is refluxed for 24 hours. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

Experimental Protocol: Cyclopropanation with Diazomethane

Caution: Diazomethane is toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

A solution of the alkene substrate in diethyl ether is treated with a catalytic amount of a palladium(II) salt (e.g., palladium(II) acetate). An ethereal solution of diazomethane is then added portion-wise at 0 °C. The reaction is monitored by TLC, and upon completion, the excess diazomethane is quenched by the careful addition of acetic acid. The reaction mixture is then washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the cyclopropanated product.

Performance Comparison
MethodSubstrateProductYield (%)StereoselectivityKey Considerations
Building Block Approach This compoundNucleoside AnalogueTypically 50-80% (two steps)N/A for this stepConvergent; requires initial synthesis of the building block.
Simmons-Smith Reaction Alkene PrecursorNucleoside Analogue~50-90%StereospecificSafer than diazomethane; can be sensitive to steric hindrance.[2][3]
Diazomethane Cyclopropanation Alkene PrecursorNucleoside AnalogueHighStereospecificHighly efficient but hazardous; requires specialized handling.[4][5]

Logical Relationship: Synthetic Routes to Cyclopropyl Nucleosides

G cluster_0 Building Block Approach cluster_1 De Novo Cyclopropanation A This compound B Activation (e.g., Mesylation) A->B C Nucleobase Coupling B->C D Cyclopropyl Nucleoside C->D E Alkene Precursor F Cyclopropanation Reagent (e.g., Simmons-Smith, Diazomethane) E->F G Cyclopropyl Intermediate E->G F->G H Further Functionalization G->H I Cyclopropyl Nucleoside H->I G A This compound B Swern Oxidation A->B C (2,2-Dimethylcyclopropyl)carbaldehyde B->C D Further Oxidation C->D E Chrysanthemic Acid Analogue D->E F Esterification E->F G Pyrethroid Analogue F->G

References

comparing the efficacy of different protecting groups for cyclopropylmethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group for the hydroxyl moiety of cyclopropylmethanol is a critical consideration in multi-step organic synthesis. The inherent strain of the cyclopropane ring and the propensity of the corresponding carbocation to undergo rearrangement necessitate a careful evaluation of the stability and cleavage conditions of potential protecting groups. This guide provides an objective comparison of the efficacy of common protecting groups for cyclopropylmethanols, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic strategy.

Key Considerations for Protecting Cyclopropylmethanols

The primary challenge in the chemistry of cyclopropylmethanols is the potential for rearrangement of the cyclopropylmethyl cation to a homoallylic or cyclobutyl cation under acidic conditions. This rearrangement can lead to a mixture of undesired products during deprotection. Therefore, the ideal protecting group should be readily introduced in high yield, stable to a wide range of reaction conditions, and, most importantly, removable under conditions that minimize or eliminate the risk of rearrangement.

Comparison of Common Protecting Groups

The following sections detail the performance of silyl ethers, methoxymethyl (MOM) ethers, and pivaloyl (Piv) esters as protecting groups for cyclopropylmethanol.

Silyl Ethers: TBDMS and TIPS

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of introduction, general stability, and versatile deprotection methods. For cyclopropylmethanol, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are common choices.

Protection: Silylation of cyclopropylmethanol is typically achieved in high yield using the corresponding silyl chloride in the presence of a base like imidazole in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

Stability: Both TBDMS and TIPS ethers are stable to a wide range of non-acidic reagents, including organometallics, hydrides, and mild oxidizing and reducing agents. The sterically more hindered TIPS group generally offers greater stability than the TBDMS group, particularly under acidic conditions.

Deprotection: The key advantage of silyl ethers in the context of cyclopropylmethanols is the availability of fluoride-based deprotection methods, which are performed under neutral or slightly basic conditions and thus avoid the generation of the rearrangement-prone cyclopropylmethyl cation. Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common reagent for this purpose. Acidic deprotection is possible but carries a significant risk of rearrangement.

Methoxymethyl (MOM) Ether

The methoxymethyl (MOM) ether is an acetal-type protecting group that offers good stability under basic and nucleophilic conditions.

Protection: The MOM group is typically introduced by treating cyclopropylmethanol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Stability: MOM ethers are stable to strong bases, organometallic reagents, and many oxidizing and reducing agents.

Deprotection: The primary drawback of the MOM group for protecting cyclopropylmethanols is that its cleavage requires acidic conditions.[1] While various Lewis and Brønsted acids can be used, there is a significant risk of inducing rearrangement of the cyclopropylmethanol skeleton.[1] Careful selection of mild acidic conditions and optimization may be required to minimize this side reaction.

Pivaloyl (Piv) Ester

Ester protecting groups, such as the pivaloyl (Piv) group, offer an alternative strategy. The bulky tert-butyl group of the pivaloate ester provides considerable steric hindrance, enhancing its stability.

Protection: Pivaloyl protection is achieved by reacting cyclopropylmethanol with pivaloyl chloride in the presence of a base like pyridine.

Stability: Pivaloyl esters are robust and stable to a wide range of reaction conditions, including many oxidative and reductive environments, as well as acidic conditions that might cleave silyl ethers.

Deprotection: Deprotection of pivaloyl esters is typically accomplished under basic conditions, such as hydrolysis with sodium hydroxide or potassium carbonate in methanol or water.[2] These conditions are generally mild and do not induce rearrangement of the cyclopropylmethanol core.

Data Presentation

Protecting GroupProtection Reagent/ConditionsTypical Yield (%)Deprotection Reagent/ConditionsTypical Yield (%)Key Features
TBDMS TBDMS-Cl, Imidazole, DMF>95%TBAF, THF>90%Stable to a wide range of reagents; fluoride deprotection avoids rearrangement.
TIPS TIPS-Cl, Imidazole, DMF>95%TBAF, THF>90%More sterically hindered and stable than TBDMS; fluoride deprotection avoids rearrangement.
MOM MOM-Cl, DIPEA, DCM>90%[1]Acidic Hydrolysis (e.g., HCl, THF/H₂O)Variable (Risk of Rearrangement)[1]Stable to basic and nucleophilic conditions; acidic deprotection required.
Piv Pivaloyl Chloride, Pyridine>90%Basic Hydrolysis (e.g., K₂CO₃, MeOH)>90%[2]Robust and stable to many conditions; deprotection under basic conditions avoids rearrangement.

Experimental Protocols

Protocol 1: TBDMS Protection of Cyclopropylmethanol

  • To a solution of cyclopropylmethanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (1.2 eq) portionwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: TBAF Deprotection of TBDMS-protected Cyclopropylmethanol

  • To a solution of TBDMS-protected cyclopropylmethanol (1.0 eq) in THF, add a 1M solution of TBAF in THF (1.1 eq) at 0 °C.[3]

  • Stir the reaction at room temperature until completion (monitored by TLC).[3]

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Protocol 3: MOM Protection of Cyclopropylmethanol

  • To a solution of cyclopropylmethanol (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM at 0 °C, add MOMCl (1.5 eq) dropwise.[1]

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).[1]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 4: Pivaloyl Protection of Cyclopropylmethanol

  • To a solution of cyclopropylmethanol (1.0 eq) in pyridine at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into cold dilute HCl and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Base-Catalyzed Deprotection of Pivaloyl-protected Cyclopropylmethanol

  • To a solution of pivaloyl-protected cyclopropylmethanol (1.0 eq) in methanol, add potassium carbonate (2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Protecting Group Strategy

Protecting_Group_Workflow Workflow for Selecting a Protecting Group for Cyclopropylmethanol cluster_start cluster_protection Protection Strategy cluster_reactions Subsequent Synthetic Steps cluster_deprotection Deprotection Strategy cluster_evaluation Outcome Evaluation start Start: Cyclopropylmethanol silyl Silyl Ether (TBDMS, TIPS) start->silyl Choose Protecting Group mom MOM Ether start->mom Choose Protecting Group piv Pivaloyl Ester start->piv Choose Protecting Group reactions Desired Chemical Transformations (e.g., oxidation, nucleophilic addition, etc.) silyl->reactions mom->reactions piv->reactions deprotect_silyl Fluoride-Based (e.g., TBAF) reactions->deprotect_silyl If Silyl Protected deprotect_mom Acid-Catalyzed (e.g., HCl, Lewis Acid) reactions->deprotect_mom If MOM Protected deprotect_piv Base-Catalyzed (e.g., K2CO3, NaOH) reactions->deprotect_piv If Pivaloyl Protected no_rearrangement Desired Product (No Rearrangement) deprotect_silyl->no_rearrangement deprotect_mom->no_rearrangement Possible with mild conditions rearrangement Rearranged Byproducts deprotect_mom->rearrangement High Risk deprotect_piv->no_rearrangement

Caption: Workflow for selecting a protecting group for cyclopropylmethanol.

Conclusion

For the protection of cyclopropylmethanols, silyl ethers (TBDMS and TIPS) and pivaloyl esters are generally superior choices over MOM ethers. The ability to deprotect silyl ethers under fluoride-mediated conditions and pivaloyl esters under basic conditions effectively mitigates the risk of acid-catalyzed rearrangement of the sensitive cyclopropylmethyl system. While MOM ethers provide robust protection, their requisite acidic deprotection introduces a significant potential for byproduct formation, complicating purification and reducing overall yield. The choice between a silyl ether and a pivaloyl ester will depend on the specific reaction conditions of the subsequent synthetic steps.

References

Safety Operating Guide

Proper Disposal of (2,2-Dimethylcyclopropyl)methanol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and the safety of all personnel. This document provides essential guidance on the proper disposal procedures for (2,2-Dimethylcyclopropyl)methanol, ensuring adherence to safety protocols and regulatory requirements. This information is intended for researchers, scientists, and drug development professionals familiar with handling chemical reagents.

This compound is a specialty chemical used in various research and development applications. Due to its chemical properties, it must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide that should be adapted to comply with your institution's specific hazardous waste management policies.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless compatibility has been verified.

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated and clearly labeled hazardous waste container.

  • Waste Container Selection and Labeling:

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.

    • The container must be in good condition and free from leaks or contamination.

    • Affix a hazardous waste label to the container immediately upon starting waste collection. The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accumulation start date

      • The primary hazards associated with the chemical (e.g., Flammable Liquid, Irritant). While a specific Safety Data Sheet (SDS) for this compound was not retrieved, related compounds like (2-Phenylcyclopropyl)methanol are noted to cause skin and eye irritation[1].

  • Collection and Storage:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area that is secure and away from sources of ignition, such as heat, sparks, or open flames[2].

    • Ensure secondary containment is used for liquid waste to prevent spills.

  • Arranging for Disposal:

    • Once the waste container is full or has reached its accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3].

    • Never dispose of this compound down the drain or in the regular trash[4]. The recommended disposal method is to send the contents and container to an approved waste disposal plant[1][5][6].

Quantitative Data Summary

ParameterValueReference
CAS Number930-50-7[7][8]
Molecular FormulaC₆H₁₂O[7]
Molecular Weight100.16 g/mol [7]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Temporary Storage cluster_3 Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Select a Chemically Resistant Waste Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Affix a Completed Hazardous Waste Label C->D E Collect this compound Waste and Contaminated Materials D->E F Keep Container Securely Closed E->F G Store in a Designated Satellite Accumulation Area with Secondary Containment F->G H Contact EHS or a Licensed Hazardous Waste Contractor for Pickup G->H I Transfer to an Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

Disclaimer: The information provided is based on general laboratory safety principles and data available for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and your institution's waste disposal guidelines before handling and disposal.

References

Personal protective equipment for handling (2,2-Dimethylcyclopropyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling (2,2-Dimethylcyclopropyl)methanol. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety protocols for structurally similar chemicals, such as Cyclopropylmethanol and Methanol. Always handle with caution and in accordance with your institution's safety guidelines.

Personal Protective Equipment (PPE)

Proper PPE is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect eyes and face from splashes.[1][2][3]
Skin Protection Chemical-resistant gloves (Butyl or Nitrile rubber recommended)To prevent skin contact.[1][2][3]
Chemical-resistant lab coat, pants, and jacketTo protect the body from splashes and contamination.[1][2]
Respiratory Protection Work in a well-ventilated area or a chemical fume hoodTo prevent inhalation of vapors.[1][2]
For spills or poor ventilation, a NIOSH-approved supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is recommended. Cartridge-type respirators are not advised for methanol-like substances.[2][4]To provide clean air in high-concentration environments.
Footwear Chemical-resistant boots with steel toe and shankTo protect feet from spills and falling objects.[2][5]

First Aid Measures

Immediate response is crucial in case of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.[6][8][9]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][8]

Handling, Storage, and Disposal

Action Procedure
Handling Work in a well-ventilated area, preferably a chemical fume hood.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1][6][7] Use non-sparking tools and explosion-proof equipment.[6][8] Ground and bond containers and receiving equipment to prevent static discharge.[6][7] Do not eat, drink, or smoke when using this product.[2][9]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7][8] Keep in a flammables area.[6][8]
Spill Cleanup Evacuate the area. Remove all sources of ignition.[6][8] Wear appropriate PPE.[2] Contain and absorb the spill with inert material (e.g., sand, vermiculite).[10][11] Collect in a suitable, closed container for disposal.[10]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][10]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling & Experiment cluster_post Post-Experiment & Disposal cluster_emergency Emergency Procedures a Review Safety Data Sheet (SDS) (or analogous compound data) b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Ventilated Area (Chemical Fume Hood) b->c d Ground Equipment to Prevent Static Discharge c->d e Keep Away from Ignition Sources d->e f Decontaminate Work Area e->f g Segregate Waste into Labeled, Closed Containers f->g h Dispose of Waste via Approved Channels g->h h->a Begin New Task i In Case of Spill: Evacuate, Ventilate, Contain j In Case of Exposure: Follow First Aid Protocols

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.